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  • Product: Cabazitaxel Impurity (Oxazolidine Protected)
  • CAS: 1373171-12-0

Core Science & Biosynthesis

Foundational

Unveiling the Cabazitaxel Oxazolidine Protected Impurity: Structural Elucidation, Mechanistic Origins, and Analytical Control

Executive Summary Cabazitaxel, a semi-synthetic taxane derivative approved for the treatment of hormone-refractory (castration-resistant) prostate cancer, represents a significant structural evolution from its predecesso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cabazitaxel, a semi-synthetic taxane derivative approved for the treatment of hormone-refractory (castration-resistant) prostate cancer, represents a significant structural evolution from its predecessors, paclitaxel and docetaxel[1]. By introducing methoxy groups at the C7 and C10 positions of the baccatin III core, cabazitaxel overcomes P-glycoprotein-mediated drug resistance[2]. However, the complex semi-synthetic route required to manufacture this active pharmaceutical ingredient (API) introduces highly specific process-related impurities.

Among the most critical of these is the Cabazitaxel Oxazolidine Protected Impurity (often cataloged as Cabazitaxel Impurity 36)[3]. This whitepaper provides an in-depth technical analysis of this specific impurity, detailing its chemical structure, the kinetic causality of its formation during API synthesis, and the rigorous analytical methodologies required for its isolation and quantification.

Chemical Identity & Structural Elucidation

The oxazolidine protected impurity is a direct artifact of the side-chain coupling process[4]. To prevent unwanted side reactions and control the delicate stereochemistry of the phenylisoserine side chain during esterification, the 2'-hydroxyl and 3'-amino groups are temporarily locked into a 2,2-dimethyl-4-phenyloxazolidine ring system[5].

When this protecting group is not fully cleaved during the final synthetic steps, the resulting molecule retains the oxazolidine ring, drastically altering its physicochemical properties and rendering it pharmacologically inactive.

Table 1: Physicochemical Properties of Cabazitaxel Oxazolidine Protected Impurity
ParameterSpecification / Data
Common Names Cabazitaxel Impurity 36; Oxazolidine Cabazitaxel[3][]
CAS Registry Number 1373171-12-0[3][7]
Molecular Formula C₄₈H₆₁NO₁₄[3][7]
Molecular Weight 876.01 g/mol [3]
Appearance White to off-white solid[3]
IUPAC / Systematic Name 5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate[3]
Diagnostic NMR Shift ¹H NMR reveals an additional signal at δ 1.19 ppm, corresponding to the two gem-dimethyl groups of the intact oxazolidine ring[5].

Mechanistic Origin: The Synthesis and Deprotection Pathway

To understand why this impurity forms, we must examine the thermodynamics and kinetics of the taxane semi-synthesis.

The synthesis of cabazitaxel typically begins with 10-deacetylbaccatin III (10-DAB), extracted from the needles of Taxus species[2][5]. After selective methylation at the C7 and C10 hydroxyls to form 7,10-dimethoxy-10-DAB, the sterically hindered C13-hydroxyl group must be coupled with the synthetic side chain[4].

Because the C13 position is embedded within the concave face of the baccatin core, the coupling reaction requires aggressive conditions (e.g., DCC/DMAP). If the side chain's 2'-OH and 3'-NHBoc groups were left unprotected, they would undergo competitive intra- and intermolecular side reactions. Therefore, the side chain is introduced as an oxazolidine-protected precursor [4].

Following successful C13-esterification, the oxazolidine ring must be hydrolyzed to unmask the active 2'-OH and 3'-NHBoc groups. This is typically achieved using acidic conditions, such as formic acid, hydrochloric acid, or trifluoroacetic acid[2][8].

The Causality of Impurity Formation: The oxazolidine ring is an acetal-like structure. Its hydrolysis is an equilibrium-driven process highly dependent on acid concentration, temperature, and time. If the acidic cleavage is quenched prematurely, or if the localized pH in the reactor is insufficiently low, the ring remains intact, yielding the Cabazitaxel Oxazolidine Protected Impurity [2][5].

G DAB 10-Deacetylbaccatin III (10-DAB) DimethoxyDAB 7,10-dimethoxy-10-DAB (Baccatin Core) DAB->DimethoxyDAB Methylation (C7, C10) Coupling Esterification / Coupling (DCC, DMAP) DimethoxyDAB->Coupling SideChain Oxazolidine-Protected Phenylisoserine Side Chain SideChain->Coupling ProtectedIntermediate Oxazolidine-Protected Cabazitaxel Intermediate Coupling->ProtectedIntermediate Deprotection Acidic Deprotection (e.g., Formic Acid / HCl) ProtectedIntermediate->Deprotection API Cabazitaxel (API) (Active Microtubule Inhibitor) Deprotection->API Complete Ring Opening (Target Pathway) Impurity Cabazitaxel Impurity 36 (Oxazolidine Protected) Deprotection->Impurity Incomplete Hydrolysis (Side Reaction)

Fig 1: Synthetic pathway of Cabazitaxel highlighting the kinetic branching of the oxazolidine impurity.

Analytical Methodologies & Isolation Protocols

Because the oxazolidine protected impurity lacks the free hydroxyl and amine groups of the API, it is significantly more lipophilic. This difference in polarity is exploited to achieve chromatographic resolution.

To ensure scientific integrity and compliance with ICH Q3A guidelines for related substances, the following self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is utilized for the detection and isolation of this impurity.

Step-by-Step RP-HPLC Analytical Protocol

Rationale: We utilize a slightly acidic mobile phase (0.1% Formic Acid) to suppress the ionization of residual silanols on the stationary phase, preventing peak tailing for the taxane core. The highly lipophilic nature of the oxazolidine ring requires a strong organic modifier (Acetonitrile) to elute the impurity within a reasonable timeframe.

Step 1: System Preparation

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: Ultrapure Water containing 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for the benzoyl and phenyl chromophores of the taxane structure).

  • Column Temperature: 30°C.

Step 2: Gradient Elution Profile To ensure baseline separation between the API and the highly retained oxazolidine impurity, a gradient approach is mandatory.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.06040
15.04060
30.01090
35.01090
36.06040
45.06040

Step 3: Self-Validating System Suitability Test (SST) Before analyzing batch samples, inject a System Suitability Solution containing 1.0 mg/mL Cabazitaxel API spiked with 0.1% (w/w) Cabazitaxel Oxazolidine Protected Impurity[9].

  • Validation Criteria: The system is only deemed "Valid" and ready for sample analysis if the resolution ( Rs​ ) between the Cabazitaxel peak and the Oxazolidine Impurity peak is ≥2.5 . Due to the lipophilicity of the oxazolidine ring, the impurity will elute after the API.

Step 4: LC-MS Confirmation For definitive structural confirmation, divert the HPLC eluent to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode. The oxazolidine impurity will yield a diagnostic protonated molecular ion [M+H]+ at m/z 877.0, and a sodium adduct [M+Na]+ at m/z 899.0[5].

Pharmacological & Regulatory Impact

Why is the stringent control of the Cabazitaxel Oxazolidine Protected Impurity critical? The answer lies in the molecular mechanism of action of taxanes.

Cabazitaxel exerts its antineoplastic effect by binding to the β -subunit of tubulin, stabilizing microtubules and preventing their depolymerization, which arrests the cell cycle in the G2/M phase[2][10]. Structure-Activity Relationship (SAR) studies have definitively proven that the free 2'-hydroxyl group on the phenylisoserine side chain is the primary hydrogen-bond donor essential for anchoring the drug to the tubulin receptor pocket.

When this 2'-OH is covalently locked inside the 2,2-dimethyl oxazolidine ring, the molecule suffers from severe steric hindrance and a complete loss of hydrogen-bonding capability at this locus. Consequently, the oxazolidine protected impurity is pharmacologically inert . If present in the final formulation, it acts as a dead-weight contaminant, diluting the therapeutic efficacy of the dose and potentially introducing unpredictable pharmacokinetic variables. Regulatory agencies (FDA, EMA) strictly mandate its control to ≤0.15% in the final API under ICH Q3A guidelines.

References

  • Cabazitaxel and its Impurities - Drug Reference Standards. Pharmaffiliates. Available at: [Link]

  • Cabazitaxel Impurity (Oxazolidine Protected) - Reference Standard. CleanChem Laboratories. Available at:[Link]

  • Oxazolidine Cabazitaxel | C48H61NO14 | CID 71551062. PubChem - NIH. Available at: [Link]

  • Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • US20130116444A1 - Process for cabazitaxel, and intermediates thereof. Google Patents.
  • EP2768819B1 - Cabazitaxel, related compounds and methods of synthesis. Google Patents.
  • EP1099696A2 - Preparation of oxazolidine. Google Patents.
  • Cabazitaxel Impurities and Related Compound. Veeprho. Available at: [Link]

Sources

Exploratory

The Origin and Control of the Oxazolidine-Protected Impurity in Cabazitaxel Synthesis

Content Type: Technical Whitepaper Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary Cabazitaxel is a potent, semi-synthetic taxane derivative approved for the...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

Cabazitaxel is a potent, semi-synthetic taxane derivative approved for the treatment of hormone-refractory (castration-resistant) prostate cancer. The commercial manufacturing of Cabazitaxel involves complex semi-synthetic routes starting from 10-deacetylbaccatin III (10-DAB). A critical quality attribute in this synthesis is the control of process-related impurities, particularly the Oxazolidine-Protected Impurity (CAS 1373171-12-0) .

This whitepaper provides an in-depth mechanistic analysis of how this impurity originates during the side-chain deprotection phase, outlines the analytical characterization required to identify it, and establishes a self-validating experimental protocol to suppress its formation to meet ICH Q3A regulatory thresholds [1].

Mechanistic Origin of the Oxazolidine Impurity

The synthesis of Cabazitaxel requires the esterification of the highly sterically hindered 13-OH group of the 7,10-di-O-methyl-10-DAB core with a chiral phenylisoserine side chain [2].

The Kinetic Bottleneck of Deprotection

To prevent epimerization and unwanted side reactions at the 2'-OH and 3'-NH groups of the side chain during the aggressive coupling step (typically mediated by DCC/DMAP), the side chain is masked as an oxazolidine ring (specifically, a 2,2-dimethyl-4-phenyloxazolidine derivative).

Once the coupling is complete, the oxazolidine ring must be cleaved to reveal the active 2'-OH and 3'-NHBoc groups of the final Cabazitaxel API. Because the taxane core is highly sensitive to strong acids and bases—which can trigger epimerization at the C7 position or hydrolysis of the core ester bonds—process chemists are restricted to using mild acidic conditions (e.g., formic acid or dilute HCl) [2].

The Causality of Impurity Formation: The mild nature of these acids creates a kinetic bottleneck. The hydrolysis of the isopropylidene acetal (the oxazolidine ring) is an equilibrium-driven process. If the reaction is quenched prematurely, or if the acid concentration is insufficient to drive the equilibrium forward, the cleavage is incomplete. This results in the retention of the isopropylidene group ( >C(CH3​)2​ ), adding a net C3​H4​ (+40 Da) to the molecular formula, yielding the Oxazolidine-Protected Impurity .

Pathway DAB 7,10-dimethoxy-10-DAB (Baccatin Core) Coupling Esterification / Coupling (DCC/DMAP) DAB->Coupling SideChain Oxazolidine Side Chain (Protected) SideChain->Coupling Intermediate Oxazolidine-Protected Cabazitaxel Intermediate Coupling->Intermediate Deprotection Acidic Deprotection (Formic Acid / HCl) Intermediate->Deprotection Cabazitaxel Cabazitaxel (API) Target Product Deprotection->Cabazitaxel Complete Cleavage Impurity Oxazolidine Impurity (CAS 1373171-12-0) Incomplete Cleavage Deprotection->Impurity Incomplete Cleavage

Fig 1: Synthetic pathway of Cabazitaxel illustrating the divergence leading to the oxazolidine impurity.

Structural & Analytical Characterization

Differentiating Cabazitaxel from its oxazolidine impurity requires high-resolution techniques due to their structural similarities. The impurity exhibits a distinct mass shift and unique NMR signals corresponding to the gem-dimethyl groups of the intact oxazolidine ring [1, 3].

Table 1: Physicochemical Comparison
PropertyCabazitaxel (API)Oxazolidine Impurity
CAS Number 183133-96-21373171-12-0
Molecular Formula C45​H57​NO14​ C48​H61​NO14​
Molecular Weight 835.93 g/mol 876.02 g/mol
Structural Difference Free 2'-OH and 3'-NHBoc2'-O and 3'-N linked via −C(CH3​)2​−
Mass Spectrometry (ESI+) m/z 836.4 [M+H]+ m/z 876.4 [M+H]+
1H-NMR Highlight Absence of acetal methylsAdditional singlet at δ ~1.19 ppm (6H)

Data synthesized from ACS Organic Process Research & Development and PubChem reference standards [1, 3].

Experimental Protocol: Synthesis & Self-Validating Control

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates In-Process Controls (IPCs) to create a self-validating system. The goal is to drive the deprotection to completion without degrading the taxane core.

Step 1: Coupling Reaction
  • Charge: Dissolve 1.0 equivalent of 7,10-di-O-methyl-10-DAB and 1.5 equivalents of (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid in anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.5 equivalents of 4-dimethylaminopyridine (DMAP).

  • Activation: Slowly add 1.5 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) dissolved in DCM at 0–5 °C.

  • Reaction: Stir at room temperature for 12 hours.

  • Filtration: Filter the precipitated dicyclohexylurea (DCU) and concentrate the filtrate to yield the crude oxazolidine-protected intermediate.

Step 2: Controlled Acidic Deprotection

Causality Note: Formic acid is selected over TFA to prevent the cleavage of the Boc protecting group on the 3'-nitrogen, which would lead to the des-Boc impurity (CRS-1) [1].

  • Solvation: Dissolve the crude intermediate in a mixture of Formic Acid and Water (typically a 9:1 v/v ratio).

  • Temperature Control: Maintain the reaction strictly at 20–25 °C. Elevated temperatures (>30 °C) increase the risk of Boc-deprotection and skeletal degradation.

  • Self-Validating IPC Monitoring:

    • Pull an aliquot every 2 hours.

    • Quench with saturated NaHCO3​ and extract with ethyl acetate.

    • Analyze via HPLC (C18 column, gradient elution with Acetonitrile/Water).

    • Validation Gate: The reaction is deemed complete only when the peak area corresponding to the Oxazolidine Impurity (RRT ~1.2 relative to Cabazitaxel) is < 0.5% .

  • Quench & Extraction: Once the IPC limit is met, pour the reaction mixture into ice-cold water, neutralize slowly with aqueous ammonia or NaHCO3​ to pH 7, and extract with DCM.

  • Purification: Subject the crude Cabazitaxel to preparative HPLC or silica gel column chromatography (eluting with Ethyl Acetate/Heptane 60:40) to remove trace residual oxazolidine impurity [4].

Analytical & Control Logic Workflow

Regulatory guidelines mandate that unknown impurities be controlled below 0.10%, and known characterized impurities typically below 0.50% depending on the maximum daily dose. The logic workflow below illustrates the decision tree for process chemists managing this specific impurity.

Workflow Start Crude Reaction Mass (Post-Deprotection) HPLC In-Process HPLC Monitoring (Target < 0.5% Impurity) Start->HPLC Decision Impurity Level? HPLC->Decision Optimize Optimize Acid/Time (Increase Formic Acid exposure) Decision->Optimize > 0.5% Purify Preparative HPLC / Crystallization Decision->Purify <= 0.5% Optimize->HPLC Release Pure Cabazitaxel API (Meets ICH Q3A limits) Purify->Release

Fig 2: Decision matrix and analytical control workflow for managing the oxazolidine impurity.

Conclusion

The Oxazolidine-Protected Impurity (CAS 1373171-12-0) is a direct consequence of the kinetic limitations inherent in the mild acidic deprotection of the Cabazitaxel side chain. Because aggressive acidic conditions risk degrading the taxane core or cleaving the essential Boc group, process chemists must rely on precise time-temperature controls and rigorous in-process HPLC monitoring. By understanding the thermodynamic balance of the isopropylidene acetal cleavage, manufacturers can reliably scale Cabazitaxel synthesis while maintaining stringent pharmacopeial compliance.

References

  • Manda, A., Komati, S. K., Basu, D., Senadi, G. C., Maruthapillai, A., & Bandichhor, R. (2024). Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Didier, E., et al. (2013). Process for cabazitaxel, and intermediates thereof. US Patent Application US20130116444A1.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71551062, Oxazolidine Cabazitaxel. PubChem. URL:[Link]

  • QuickCompany / Indian Patent Office. (2014). Purification Method Of Cabazitaxel. Patent Publication Analysis. URL:[Link]

Foundational

Unraveling the Formation of Oxazolidine Impurities in Taxane Drug Products: Mechanisms, Analytics, and Control Strategies

An In-Depth Technical Guide: Abstract Taxanes, including the cornerstone chemotherapeutic agents paclitaxel and docetaxel, are complex diterpenoid molecules whose efficacy and safety are intrinsically linked to their pur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Taxanes, including the cornerstone chemotherapeutic agents paclitaxel and docetaxel, are complex diterpenoid molecules whose efficacy and safety are intrinsically linked to their purity.[1][2] A critical class of degradation impurities that can arise during the manufacturing and shelf-life of taxane-based drug products are oxazolidines. This guide provides a detailed examination of the chemical pathways leading to the formation of these impurities, with a specific focus on the role of formulation excipients. We will dissect the underlying reaction mechanisms, outline robust analytical methodologies for their detection and characterization, and present field-proven strategies for their control, offering researchers and drug development professionals a comprehensive resource to ensure the stability and quality of taxane formulations.

The Criticality of Impurity Profiling in Taxane Formulations

Taxanes such as paclitaxel and docetaxel are indispensable in modern oncology.[1][3] Their complex structures, featuring multiple ester groups and chiral centers, render them susceptible to various degradation pathways, including hydrolysis and epimerization.[4][5] The control of impurities is a non-negotiable aspect of pharmaceutical development, as mandated by regulatory bodies like the ICH, to ensure product safety and efficacy.[6] Unidentified or poorly controlled impurities can potentially alter the drug's therapeutic window or introduce unforeseen toxicities.

Oxazolidine-type impurities are particularly insidious because their formation is often linked not to the intrinsic instability of the taxane molecule alone, but to its interaction with formulation components. This guide focuses specifically on this impurity class, which arises from a well-defined chemical reaction between the taxane side chain and aldehydic contaminants.

The Core Mechanism: Oxazolidine Ring Formation

An oxazolidine is a five-membered heterocyclic compound containing both oxygen and nitrogen in the ring.[] Its formation is a classical organic reaction: the condensation of a 1,2-amino alcohol with an aldehyde or ketone.[8][9][10]

The side chain of taxanes like docetaxel possesses a β-amino alcohol moiety—a perfect structural prerequisite for this reaction. The reaction proceeds via the formation of a hemiaminal or Schiff base intermediate, which then undergoes intramolecular cyclization to form the thermodynamically stable oxazolidine ring.[9]

A crucial insight from forensic toxicology provides a clear analogue: ephedrine-like molecules readily react with formaldehyde, a common contaminant in laboratory solvents, to form oxazolidine derivatives, which can interfere with analysis.[8] This same fundamental reaction is at the heart of taxane instability in certain formulations. During the process development of docetaxel, an impurity was definitively identified as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester, confirming this degradation pathway in a real-world pharmaceutical context.[11]

Oxazolidine Formation Mechanism cluster_0 Reactants cluster_1 Reaction Intermediate cluster_2 Product Taxane Taxane Side Chain (β-Amino Alcohol) Intermediate Schiff Base / Hemiaminal Intermediate Taxane->Intermediate + HCHO Formaldehyde Formaldehyde (HCHO) (from excipient degradation) Oxazolidine Oxazolidine Impurity Intermediate->Oxazolidine Intramolecular Cyclization (-H₂O)

Caption: Mechanism of taxane oxazolidine impurity formation.

The Hidden Culprit: Excipient-Derived Aldehydes

While the taxane side chain provides one half of the necessary reactants, the aldehyde is the other. In parenteral formulations, the source of this aldehyde is frequently the degradation of surfactants used to solubilize the poorly water-soluble taxane active pharmaceutical ingredient (API).[3]

Polysorbate 80 (Tween 80), a common excipient in docetaxel formulations, is a polyoxyethylene sorbitan monooleate.[12] It is susceptible to auto-oxidation, a process that generates hydroperoxides. These peroxide species are unstable and can degrade through various pathways, ultimately yielding a variety of smaller molecules, including formaldehyde and acetaldehyde.[13][14][15] The presence of peroxides in polysorbate 80 has been directly linked to a decrease in the quality and stability of docetaxel injections.[13]

Therefore, the quality of the excipients is paramount. Controlling the peroxide value of incoming batches of polysorbate 80 is a critical first step in mitigating the risk of oxazolidine formation.[13]

Excipient Degradation Pathway PS80 Polysorbate 80 Oxidation Auto-oxidation (Exposure to O₂, light, heat) PS80->Oxidation Peroxides Hydroperoxides Oxidation->Peroxides Degradation Degradation Peroxides->Degradation Aldehydes Formaldehyde & Other Aldehydes Degradation->Aldehydes Impurity Oxazolidine Impurity Aldehydes->Impurity Reacts with Taxane Taxane API Taxane->Impurity Reacts with

Caption: Degradation of Polysorbate 80 leading to formaldehyde.

Analytical Strategy: Detecting and Quantifying Oxazolidine Impurities

A robust, stability-indicating analytical method is essential for identifying and controlling impurities. For taxanes, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard approach.[12][16][17][18]

Forced Degradation Studies

The cornerstone of a stability-indicating method is the forced degradation (or stress testing) study. Its purpose is to intentionally create degradation products to prove that the analytical method can separate them from the main API peak and from each other.

Expertise in Action: A generic forced degradation study might overlook the specific pathway for oxazolidine formation. A targeted study for a taxane formulation must include a strong oxidative stress condition (e.g., hydrogen peroxide) specifically to promote the degradation of polysorbate 80, thereby generating the aldehydes necessary to form oxazolidine impurities.[12] Observing a new peak under oxidative stress that is absent under hydrolytic or thermal stress is a strong indicator of an impurity like an oxazolidine.

Stress ConditionTypical ParametersRationale & Likely Taxane Degradants
Acid Hydrolysis 0.1M HCl, 80°C, 12-24 hoursCleavage of ester side chains.[12][19]
Base Hydrolysis 0.1N NaOH, 80°C, 1-2 hoursRapid ester hydrolysis, C-7 epimerization.[4][12][19]
Oxidation 3% H₂O₂, Room Temp, 12-24 hoursKey for oxazolidine formation via excipient degradation. Also potential for API oxidation.[12][20][21]
Thermal 100°C, 48 hoursGeneral degradation, epimerization.[12][22]
Photolytic ICH Q1B exposureAssess light sensitivity. Taxanes are generally stable.[12]
Experimental Protocol: Forced Degradation of a Docetaxel Formulation

This protocol provides a self-validating framework for assessing impurity formation.

  • Preparation of Stock Solution:

    • Accurately prepare a solution of the Docetaxel drug product in a suitable diluent (e.g., Acetonitrile:Water) to a nominal concentration of 1.0 mg/mL.

  • Application of Stress Conditions:

    • Control: Mix 5 mL of stock solution with 5 mL of diluent.

    • Acid Stress: Mix 5 mL of stock solution with 5 mL of 0.2M HCl. Heat at 80°C for 24 hours.

    • Base Stress: Mix 5 mL of stock solution with 5 mL of 0.2N NaOH. Keep at room temperature for 1 hour.

    • Oxidative Stress: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Justification: The final concentration of the stressing agent is halved. After stress, acid and base samples must be neutralized with an equimolar amount of base/acid, respectively, to halt the reaction and prevent damage to the HPLC column.

  • Sample Analysis:

    • Dilute all stressed samples (including the control) to a final concentration of approximately 100 µg/mL.

    • Analyze by RP-HPLC using a C18 column and a gradient elution method, typically with a mobile phase consisting of acetonitrile and water or a buffer.[12][19]

    • Use a photodiode array (PDA) detector to monitor at ~227-230 nm and to assess peak purity.[16][23]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Pay close attention to new peaks formed under oxidative stress.

    • Use LC-MS to obtain the mass of any significant new peaks to confirm if the mass corresponds to the addition of a CH₂ group (from formaldehyde) to the docetaxel molecule, minus water (a net addition of 12 amu).[8][21]

Analytical Workflow for Impurity Profiling Sample Drug Product Sample Prep Sample Preparation (Dilution, Filtration) Sample->Prep HPLC RP-HPLC Analysis (C18, Gradient Elution) Prep->HPLC PDA PDA Detection (Peak Purity Assessment) HPLC->PDA Data Chromatographic Data (Peak Area, Retention Time) PDA->Data Quant Quantification of Impurities (vs. Standard or RRF) Data->Quant Threshold Impurity > Identification Threshold? Quant->Threshold LCMS Structural Elucidation (LC-MS/MS, NMR) Threshold->LCMS Yes Report Report & Specification Check Threshold->Report No LCMS->Report

Caption: Workflow for the analysis of taxane impurities.

Proactive Control and Mitigation Strategies

Preventing the formation of oxazolidine impurities is preferable to removing them. A robust control strategy involves a multi-pronged approach.

  • Raw Material Control: This is the most effective control point. Implement stringent specifications for incoming excipients, particularly polysorbate 80. The specification should include a tight limit on peroxide value. Sourcing from qualified vendors with consistent quality is essential.[13]

  • Formulation Optimization: Investigate the impact of pH, buffer systems, and the concentration of excipients on drug stability.[24] In some cases, adding antioxidants to the formulation can scavenge free radicals and inhibit the auto-oxidation of polysorbates, though this must be carefully evaluated for compatibility and regulatory acceptance.

  • Process Control: Minimize exposure of the drug product and key excipients to oxygen, light, and high temperatures during manufacturing. Using nitrogen blankets and opaque vessels can significantly reduce the rate of oxidative degradation.[24]

  • Packaging and Storage: Select appropriate primary packaging that provides a barrier to oxygen and light. Store the final drug product under recommended conditions to ensure its stability throughout its shelf life.

Conclusion

The formation of oxazolidine impurities in taxane drug products is a complex but manageable challenge that sits at the intersection of API chemistry, excipient science, and analytical chemistry. It is driven by the reaction of the taxane's inherent β-amino alcohol side chain with aldehydes generated from the degradation of common formulation excipients like polysorbate 80. Understanding this mechanism is key to developing effective control strategies. By implementing rigorous control of raw material quality, performing targeted forced degradation studies to validate stability-indicating methods, and optimizing formulation and process parameters, drug development professionals can ensure the quality, safety, and efficacy of these vital anticancer medicines.

References

  • Chattopadhyay, D., & Chimalakonda, A. (2013). Effects of polysorbate 80 of different sources on the quality of docetaxel injection. AAPS PharmSciTech, 14(1), 423–431.
  • Reddy, B. P., et al. (2012). Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

  • Kishore, R. S., Kiese, S., et al. (2011). The Degradation of Polysorbates 20 and 80 and its Potential Impact on the Stability of Biotherapeutics. Pharmaceutical Research, 28(5), 1194–1205. [Link]

  • Trissel, L. A., et al. (2007). Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in PABs. International Journal of Pharmaceutical Compounding, 11(5), 438-441. [Link]

  • Kishore, R. S., et al. (2011). The Degradation of Polysorbates 20 and 80 and its Potential Impact on the Stability of Biotherapeutics. Semantic Scholar. [Link]

  • Ohori, M., et al. (2020). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Chemical & Pharmaceutical Bulletin, 68(4), 392-397. [Link]

  • Sparreboom, A., et al. (2005). High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection. BMC Cancer, 5, 94. [Link]

  • Ohori, M., et al. (2020). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. ResearchGate. [Link]

  • IVT Network. (2023). Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. IVT Network. [Link]

  • Patel, K., et al. (2012). Analytical Approaches to Paclitaxel. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1149-1160. [Link]

  • Tian, J., & Stella, V. J. (2007). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of Pharmaceutical Sciences, 96(11), 2895-2904. [Link]

  • Sharma, A., et al. (2013). RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines. Journal of Chromatographic Science, 51(8), 735-742. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 12-19. [Link]

  • Vasu Dev, R., et al. (2006). Isolation and Characterization of Impurities in Docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622. [Link]

  • He, L., et al. (2022). Strategies for the drug discovery and development of taxane anticancer therapeutics. Acta Pharmaceutica Sinica B, 12(9), 3565-3591. [Link]

  • Chaturvedi, A. K., et al. (1998). Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Federal Aviation Administration Report. [Link]

  • Balahura, R. J., et al. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules, 27(14), 4404. [Link]

  • S.B. E. M., et al. (2013). A HPLC validated assay of paclitaxel's related impurities in pharmaceutical forms containing Cremophor (R) EL. ResearchGate. [Link]

  • Zhang, J., et al. (2012). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel. Indian Journal of Pharmaceutical Sciences, 74(4), 294-300. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidines. Organic Chemistry Portal. [Link]

  • Sanchez-Vasquez, B., et al. (2020). Thioproline formation as a driver of formaldehyde toxicity in Escherichia coli. Metabolic Engineering, 61, 10-18. [Link]

  • Koci, J., et al. (2020). Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. Polymers, 12(8), 1838. [Link]

  • Zhang, Y., et al. (2021). Probing the new strategy for the oral formulations of taxanes. Chinese Journal of Natural Medicines, 19(9), 656-665. [Link]

  • Denis, G. I. (2000). Preparation of oxazolidine.
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  • Domínguez de María, P., & Maugeri, Z. (2011). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 7, 1097-1107. [Link]

  • Szaniszlo, P., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4165. [Link]

  • Saini, N., et al. (2020). Analyses of mutational patterns induced by formaldehyde and acetaldehyde reveal similarity to a common mutational signature. Genome Research, 30(12), 1733-1744. [Link]

  • Shalan, F. A., et al. (2024). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Journal of Angiotherapy, 8(2), 1-15. [Link]

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Exploratory

Chemical properties of Cabazitaxel oxazolidine protected analog

An in-depth technical analysis of the chemical properties, synthetic utility, and process dynamics of the Cabazitaxel oxazolidine protected analog. Cabazitaxel is a semi-synthetic, next-generation taxane antineoplastic a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the chemical properties, synthetic utility, and process dynamics of the Cabazitaxel oxazolidine protected analog.

Cabazitaxel is a semi-synthetic, next-generation taxane antineoplastic agent specifically engineered to overcome P-glycoprotein-mediated multidrug resistance in castration-resistant prostate cancer[1]. While its mechanism of action—binding to tubulin and stabilizing the microtubular network—is shared with docetaxel, its unique 7,10-dimethoxy baccatin core imparts high lipophilicity and blood-brain barrier penetration[2].

In the semi-synthesis of cabazitaxel from the natural precursor 10-deacetylbaccatin III (10-DAB), the most thermodynamically challenging step is the esterification of the highly sterically hindered C13-hydroxyl group with the complex 3-phenylisoserine side chain[3]. To overcome this, process chemists utilize an oxazolidine protected analog (CAS: 1373171-12-0)[4]. By tethering the 2'-hydroxyl and 3'-amino groups of the side chain into a cyclic oxazolidine system, the molecule is conformationally locked, preventing epimerization and reducing the entropic penalty during coupling[3].

Physicochemical Profiling

Understanding the quantitative properties of the cabazitaxel oxazolidine protected analog is critical for downstream purification and impurity control. Because the oxazolidine ring masks the polar hydrogen-bond donors (-OH and -NH), this analog exhibits significantly higher lipophilicity than the final active pharmaceutical ingredient (API).

Table 1: Quantitative Chemical Properties of Cabazitaxel Oxazolidine Protected Analog

PropertyValue / Description
Chemical Name (4S,5R)-5-((2aR,4S,4aS,6R,9S,11S,12S,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-tert-butyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate[5]
CAS Registry Number 1373171-12-0[4]
Molecular Formula C₄₈H₆₁NO₁₄
Molecular Weight 876.02 g/mol
Appearance White to off-white crystalline solid[6]
Process Designation CRS-6 (Cabazitaxel Related Substance 6) / Cabazitaxel Oxazolidine Impurity[7]
Solubility Profile Freely soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and DMSO; Insoluble in water[7]

Mechanistic Rationale for Oxazolidine Protection

The direct coupling of a linear 3-phenylisoserine chain to the taxane C13-OH is notoriously inefficient. The linear side chain possesses multiple rotational degrees of freedom, and the C13-OH is buried within the concave hemisphere of the baccatin core.

By employing a 2,2-dimethyl-oxazolidine protecting group (essentially an acetonide bridging the 2'-O and 3'-N), the side chain is forced into a rigid cis-conformation.

  • Causality of Reactivity: This rigidity exposes the carboxylic acid of the side chain while shielding the bulky phenyl and tert-butoxycarbonyl (Boc) groups, drastically increasing the kinetics of the esterification reaction mediated by carbodiimide coupling agents[3].

  • Stereochemical Integrity: The cyclic protection prevents the formation of an oxazolone intermediate during activation, completely suppressing the epimerization of the delicate C2' chiral center.

Experimental Workflows: A Self-Validating System

As a Senior Application Scientist, designing a scalable synthesis requires protocols that validate their own progression through In-Process Controls (IPCs). Below are the field-proven methodologies for the generation and subsequent deprotection of the cabazitaxel oxazolidine analog.

Workflow A: Esterification (Coupling) to Form the Oxazolidine Analog

This step links the 7,10-dimethoxy-10-DAB core with the oxazolidine side chain.

  • System Preparation: Charge a dry, nitrogen-purged reactor with 7,10-dimethoxy-10-DAB (1.0 equivalent) and (4S,5R)-3-tert-butoxycarbonyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid (1.5 equivalents).

  • Solvation: Suspend the reagents in anhydrous Ethyl Acetate (EtOAc) at 20–25 °C.

  • Catalytic Activation: Add 4-Dimethylaminopyridine (DMAP, 0.5 equivalents). Causality: DMAP is critical; it acts as an acyl transfer catalyst, attacking the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium species capable of penetrating the steric bulk of the C13-OH.

  • Coupling Initiation: Slowly add Dicyclohexylcarbodiimide (DCC, 1.5 equivalents) dissolved in EtOAc over 30 minutes. Regulate the exotherm to maintain the temperature below 30 °C.

  • Self-Validation (IPC): Stir for 4 hours. Pull a 1 mL aliquot, quench with methanol, and analyze via HPLC. The reaction is self-validating when the 7,10-dimethoxy-10-DAB peak area is <1.0%.

  • Workup: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate with 1N HCl, saturated NaHCO₃, and brine to yield the crude Cabazitaxel Oxazolidine Protected Analog[7].

Workflow B: Acidic Deprotection and Impurity Control (CRS-6)

The oxazolidine ring must be selectively cleaved without disturbing the structurally sensitive taxane core (e.g., the C4-acetate, C2-benzoate, or the oxetane ring).

  • Acidic Solvation: Dissolve the crude oxazolidine analog in a mixture of Formic Acid and Ethanol (or Methanol)[8].

  • Thermodynamic Cleavage: Stir the solution at 20–25 °C. Causality: The acidic environment protonates the oxazolidine oxygen, triggering a ring-opening hydrolysis that expels acetone as a leaving group, unmasking the 2'-OH and 3'-NHBoc groups to yield Cabazitaxel[7].

  • Self-Validation (IPC): Monitor via LC-MS. The disappearance of the m/z 876 mass ion (oxazolidine analog) and the appearance of the m/z 836 mass ion (Cabazitaxel) confirms cleavage.

  • Impurity Mitigation (CRS-6 Control): Incomplete deprotection leaves the unreacted starting material, identified in process chemistry as CRS-6 (Cabazitaxel Oxazolidine Impurity)[7]. If CRS-6 exceeds 1%, the reaction must be driven further.

  • Crystallization: Quench the acid with sodium bicarbonate. Extract the API into EtOAc, concentrate, and crystallize using a highly specific quaternary solvent system: Acetone / Methanol / Water / Isopropyl Ether. This differential solubility matrix forces the highly lipophilic CRS-6 into the mother liquor, yielding Cabazitaxel API with >99.5% purity[7].

Process Pathway Visualization

The following diagram maps the logical flow of the semi-synthetic pathway, highlighting the formation of the oxazolidine analog and the critical impurity control junction.

G N1 10-Deacetylbaccatin III (10-DAB) N2 Selective Methylation (DMS, NaH, THF) N1->N2 N3 7,10-Dimethoxy-10-DAB N2->N3 N4 Esterification / Coupling (DCC, DMAP, EtOAc) N3->N4 N6 Cabazitaxel Oxazolidine Protected Analog (CAS: 1373171-12-0) N4->N6 N5 Oxazolidine Side Chain (Boc-protected) N5->N4 N7 Acidic Deprotection (Formic Acid / EtOH) N6->N7 N8 Cabazitaxel (API) N7->N8 N9 Impurity Control (Crystallization) N7->N9 Incomplete Hydrolysis N9->N6 CRS-6 Impurity Rejection

Synthesis and deprotection pathway of Cabazitaxel Oxazolidine Analog, including CRS-6 impurity control.

References

  • European Medicines Agency (EMA). "Cabazitaxel Teva - European Medicines Agency Assessment Report." Europa.eu, 26 Apr. 2019.
  • Santa Cruz Biotechnology. "Oxazolidine Cabazitaxel | CAS 1373171-12-0." SCBT, 2024.
  • BOC Sciences. "CAS 1373171-12-0 (Cabazitaxel Impurity (Oxazolidine Protected))." BOC Sciences, 2024.
  • SVAK Lifesciences. "Oxazolidine Cabazitaxel | CAS NO: 1373171-12-0." SVAK Lifesciences, 2024.
  • Pharmaffiliates. "CAS No : 1373171-12-0 | Product Name : Oxazolidine Cabazitaxel.
  • Google Patents. "US20130116444A1 - Process for cabazitaxel, and intermediates thereof.
  • New Drug Approvals. "Cabazitaxel | New Drug Approvals." Newdrugapprovals.org, 20 Mar. 2014.
  • ACS Publications. "Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale." Organic Process Research & Development, 16 Dec. 2024.
  • National Institutes of Health (NIH). "Drugs That Changed Society: Microtubule-Targeting Agents Belonging to Taxanoids, Macrolides and Non-Ribosomal Peptides." PMC, 1 Sep. 2022.

Sources

Foundational

Technical Whitepaper: Chemical, Analytical, and Mechanistic Divergence Between Cabazitaxel API and its Oxazolidine-Protected Impurity

Executive Summary Cabazitaxel is a semi-synthetic, second-generation taxane derivative critical for the treatment of hormone-refractory (castration-resistant) prostate cancer. The synthesis of this complex Active Pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cabazitaxel is a semi-synthetic, second-generation taxane derivative critical for the treatment of hormone-refractory (castration-resistant) prostate cancer. The synthesis of this complex Active Pharmaceutical Ingredient (API) involves intricate protecting-group chemistry. A critical quality attribute during its manufacturing is the clearance of process-related impurities, most notably the oxazolidine-protected cabazitaxel impurity . This whitepaper provides an in-depth technical analysis of the structural differences, mechanistic causality of formation, and the self-validating analytical protocols required to differentiate the active API from this specific lipophilic impurity.

Structural and Chemical Divergence

Cabazitaxel and its oxazolidine-protected impurity represent two distinct stages of the taxane synthetic lifecycle.

Cabazitaxel (API): The active molecule features a unique 7,10-dimethoxy baccatin III core. Crucially, its C13 ester side chain contains a free secondary hydroxyl group at the 2'-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3'-position. The free 2'-OH is the primary pharmacophore responsible for hydrogen bonding with the tubulin binding site.

Oxazolidine-Protected Impurity (CAS: 1373171-12-0): During synthesis, the 2'-OH and 3'-NH groups of the side chain are simultaneously protected using an oxazolidine ring (specifically, a 2,2-dimethyl-4-phenyloxazolidine structure)[]. This cyclic isopropylidene-acetal-like structure prevents unwanted side reactions (such as self-condensation) during the esterification of the bulky taxane core[2]. If this ring is not fully opened during the final synthetic step, the molecule remains in the API matrix as a process-related impurity[3].

Quantitative Data Summary

The structural masking of the polar hydroxyl and amine groups drastically alters the physicochemical properties of the molecule, as summarized below:

PropertyCabazitaxel (Active API)Oxazolidine-Protected Impurity
CAS Number 183133-96-21373171-12-0
Molecular Formula C45H57NO14C48H61NO14
Molecular Weight 835.93 g/mol 876.02 g/mol
Critical Structural Feature Free 2'-OH and 3'-NHBoc2,2-dimethyl-4-phenyloxazolidine ring
RP-HPLC Retention Time ~13.85 min~22.73 min
Pharmacological Status Active (Microtubule Inhibitor)Inactive (Masked Pharmacophore)

Mechanistic Causality of Impurity Formation

The presence of the oxazolidine impurity is a direct consequence of incomplete chemical deprotection. The synthesis of Cabazitaxel typically begins with 10-deacetylbaccatin III (10-DAB), which undergoes step-wise or simultaneous methylation to form 7,10-dimethoxy-10-DAB[4].

This core is then coupled with the oxazolidine-protected side chain. The causality of impurity retention lies in the final acidic hydrolysis step. The oxazolidine ring requires precise acidic conditions to cleave the cyclic aminal/acetal bonds and liberate the free 2'-OH and 3'-NHBoc groups[2]. Variations in acid concentration, temperature, or reaction time lead to incomplete ring opening, leaving the highly stable oxazolidine intact.

SynthesisPathway A 10-DAB III (Starting Material) B 7,10-dimethoxy-10-DAB (Taxane Core) A->B Methylation (C7, C10) C Esterification with Oxazolidine Side Chain B->C C13 Coupling D Oxazolidine-Protected Cabazitaxel (Intermediate / Impurity) C->D E Acidic Hydrolysis (Deprotection) D->E Target Pathway G Incomplete Cleavage D->G Process Failure F Cabazitaxel API (Active Drug) E->F Complete Ring Opening G->D Retained as Impurity

Figure 1: Mechanistic pathway of Cabazitaxel synthesis and oxazolidine impurity retention.

Chromatographic Differentiation & Analytical Strategy

Because the oxazolidine ring masks two highly polar hydrogen-bonding sites (the hydroxyl and the amine), the impurity is significantly more lipophilic than the Cabazitaxel API. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this thermodynamic difference dictates chromatographic behavior.

As demonstrated in 5[5], Cabazitaxel elutes at approximately 13.85 minutes, whereas the highly retained oxazolidine-protected impurity elutes significantly later at 22.73 minutes under gradient conditions[5]. Furthermore, 1H NMR characterization confirms the presence of the impurity via an additional signal at δ 1.19 ppm, corresponding to the two methyl groups of the isopropylidene moiety on the oxazolidine ring[3].

Self-Validating Experimental Protocol: RP-HPLC Workflow

To accurately isolate and quantify the oxazolidine impurity from the API, a robust, stability-indicating gradient RP-HPLC method is required. The following protocol is designed as a self-validating system, ensuring that experimental artifacts do not compromise data integrity.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A by dissolving 0.05 M KH₂PO₄ and 0.2% 1-octane sulphonic acid in Milli-Q water. Adjust the pH strictly to 2.0 using dilute orthophosphoric acid. Use pure Acetonitrile as Mobile Phase B[5].

  • Causality: Taxanes are highly susceptible to base-catalyzed epimerization at the C7 position. The pH 2.0 environment ensures structural integrity of the API during the 85-minute run. The 1-octane sulphonic acid acts as an ion-pairing agent to resolve any amine-based degradation products, ensuring the assay is fully stability-indicating.

Step 2: Sample Preparation

  • Action: Dissolve API and impurity reference standards in a diluent composed of Buffer A and Acetonitrile (90:10 v/v) to a working concentration (e.g., 0.1 mg/mL)[5].

  • Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-front distortion (the "solvent effect") and ensures sharp peak focusing at the head of the column.

Step 3: Chromatographic Execution

  • Action: Inject the sample onto a C18 Column (e.g., Sunfire, 150 x 4.6 mm, 3.5 µm) maintained at 30°C. Execute a gradient elution at a flow rate of 1.3 mL/min. Detect analytes using UV absorbance at 230 nm[5].

  • Causality: The conjugated enone system of the taxane core exhibits maximum UV absorption at 230 nm, providing optimal sensitivity. The extended gradient is mandatory because the extreme lipophilicity of the oxazolidine impurity requires a high organic modifier concentration to elute, whereas the polar API elutes much earlier.

Step 4: System Suitability and Validation

  • Action: Inject blank diluent followed by six replicate injections of the standard mix. Calculate the resolution ( Rs​ ) between Cabazitaxel and the closest eluting impurity. Ensure the %RSD for peak areas is < 2.0%[5].

  • Causality: This step self-validates the system's resolving power and injection precision, proving the method is scientifically sound and fit for regulatory batch release.

AnalyticalWorkflow S1 Sample Prep (Acidic Diluent) S2 RP-HPLC (C18, pH 2.0) S1->S2 Injection S3 UV Detection (230 nm) S2->S3 Gradient Elution S4 Peak Integration (RT Comparison) S3->S4 Signal Processing

Figure 2: Self-validating RP-HPLC workflow for isolating Cabazitaxel and its impurities.

Pharmacological & Regulatory Implications

The rigorous control of the oxazolidine impurity is not merely a matter of chemical purity; it is a fundamental requirement for drug efficacy. Cabazitaxel acts by binding to tubulin, promoting microtubule assembly, and inhibiting disassembly, thereby halting cellular mitosis[6].

The 2'-OH group on the taxane side chain is the critical hydrogen-bond donor required for this tubulin interaction. Because the oxazolidine ring covalently masks this hydroxyl group, the impurity is pharmacologically inactive in its intact form. While it acts structurally like a prodrug, the physiological environment lacks the specific harsh acidic conditions required to efficiently hydrolyze the oxazolidine ring in vivo. Consequently, regulatory agencies (such as the FDA and EMA) require this impurity to be strictly controlled (typically < 0.15%) to ensure the administered dose delivers the intended therapeutic efficacy[3].

References

  • Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. Organic Process Research & Development - ACS Publications.
  • US20130116444A1 - Process for cabazitaxel, and intermediates thereof. Google Patents.
  • Cabazitaxel Teva - European Public Assessment Report. European Medicines Agency.
  • Process For The Preparation Of Anti-neoplastic Agent. Technical Disclosure Commons.
  • CAS 1373171-12-0 (Cabazitaxel Impurity (Oxazolidine Protected)). BOC Sciences.
  • ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM. ResearchGate (World Journal of Pharmaceutical Research).

Sources

Exploratory

Cabazitaxel synthetic pathway oxazolidine protection mechanism

Engineering the Semi-Synthesis of Cabazitaxel: The Oxazolidine Protection Mechanism and Side-Chain Coupling Dynamics Abstract Cabazitaxel is a highly potent, second-generation semi-synthetic taxane approved for the treat...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Semi-Synthesis of Cabazitaxel: The Oxazolidine Protection Mechanism and Side-Chain Coupling Dynamics

Abstract

Cabazitaxel is a highly potent, second-generation semi-synthetic taxane approved for the treatment of hormone-refractory (castration-resistant) prostate cancer. By substituting the hydroxyl groups at the C7 and C10 positions of docetaxel with methoxy groups, cabazitaxel achieves high lipophilicity and a significantly reduced affinity for P-glycoprotein (P-gp) efflux pumps, thereby overcoming traditional taxane resistance [1]. However, the semi-synthesis of cabazitaxel from the natural precursor 10-deacetylbaccatin III (10-DAB) presents profound steric and stereochemical challenges. This whitepaper provides an in-depth technical analysis of the oxazolidine protection strategy—a critical mechanistic pathway used to ensure the high-yield, stereoselective coupling of the β -amino acid side chain to the baccatin core.

The Mechanistic Rationale for Oxazolidine Protection

The attachment of the (2R,3S)-3-phenylisoserine side chain to the taxane core is the most critical step in cabazitaxel synthesis. The target attachment site, the C13-hydroxyl group, is located within a concave, sterically congested region of the baccatin skeleton.

Attempting to couple a linear, unprotected side chain introduces three critical failure modes:

  • Self-Condensation: The free 2'-OH and 3'-NH 2​ groups on the side chain can react intermolecularly, polymerizing the side chain before it can couple to the taxane core.

  • Epimerization: The acidic α -proton (at C2') is highly susceptible to abstraction during the basic conditions of esterification, leading to the loss of the critical (2R,3S) stereochemistry required for tubulin binding.

  • Steric Repulsion: The conformational flexibility of a linear side chain drastically increases its effective steric bulk, making the approach to the hindered C13-OH kinetically unfavorable.

The Oxazolidine Solution: To circumvent these thermodynamic and kinetic barriers, the side chain is masked as a 2,2-dimethyl-4-phenyloxazolidine derivative—specifically, (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid. Causality Insight: The formation of the 5-membered oxazolidine ring "locks" the side chain into a rigid, predictable conformation. This simultaneous protection of the 2'-OH and 3'-NH groups neutralizes their nucleophilicity, prevents epimerization, and reduces the entropic penalty of the transition state during the subsequent Steglich esterification, driving the coupling reaction to yields exceeding 90% [2][4].

Synthetic Workflow and Coupling Dynamics

The synthesis initiates with the selective methylation of 10-DAB using dimethyl sulfate (DMS) and sodium hydride (NaH) to yield 7,10-dimethoxy-10-DAB. This modified core is then subjected to a Steglich esterification with the oxazolidine-protected side chain, utilizing dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst [2].

Workflow A 10-DAB III (Natural Precursor) B 7,10-dimethoxy-10-DAB (Core Intermediate) A->B Me2SO4, NaH THF, RT C Oxazolidine-Protected Cabazitaxel (CRS-6) B->C Oxazolidine Side Chain DCC, EtOAc, 25-30 °C D Cabazitaxel (Active API) C->D Formic Acid 15-20 °C (Deprotection)

Fig 1. Semi-synthetic workflow of Cabazitaxel highlighting oxazolidine coupling and deprotection.

Acid-Mediated Oxazolidine Deprotection Mechanism

Once the protected side chain is successfully coupled to the C13 position, the oxazolidine ring must be selectively opened to reveal the active pharmacophore (the free 2'-OH and 3'-NHBoc). This is achieved via mild acid hydrolysis, typically using formic acid (HCOOH) [2].

The Chemical Mechanism:

  • Protonation: The acidic environment protonates the oxazolidine oxygen, making it a superior leaving group.

  • Ring Opening: The C-O bond cleaves, forming a resonance-stabilized oxocarbenium/iminium intermediate.

  • Hydrolysis: Water acts as a nucleophile, attacking the intermediate.

  • Elimination: Acetone is expelled as a leaving group, yielding the free secondary hydroxyl and the Boc-protected amine.

Causality Insight: The choice of formic acid and strict temperature control (15–20 °C) is vital. Stronger acids (such as trifluoroacetic acid) or elevated temperatures lead to the unintended cleavage of the acid-labile tert-butoxycarbonyl (Boc) group, generating a highly problematic des-Boc impurity [2].

Mechanism N1 Oxazolidine-Protected Taxane (Acetal-like Ring) N2 Protonated Oxazolidine (via Formic Acid) N1->N2 H+ attack on ring oxygen N3 Oxocarbenium / Iminium Intermediate N2->N3 C-O bond cleavage N4 Water Nucleophilic Attack (Hydrolysis) N3->N4 + H2O N5 Cabazitaxel (Free 2'-OH & 3'-NHBoc) N4->N5 - Acetone (Leaving Group) N6 Boc-Deprotected Impurity (CRS-1) N5->N6 Excess Acid / High Temp (Over-deprotection)

Fig 2. Acid-mediated oxazolidine ring-opening mechanism and the pathway to the CRS-1 impurity.

Impurity Profiling and Quality Control

The oxazolidine deprotection step is the primary source of Cabazitaxel Related Substances (CRS). Incomplete deprotection results in the retention of the oxazolidine ring, yielding the impurity Oxazolidine Cabazitaxel (CRS-6, CAS 1373171-12-0) [3]. Conversely, over-exposure to acid yields the Boc-deprotected impurity (CRS-1).

Table 1: Key Cabazitaxel Related Substances (CRS) Linked to Oxazolidine Chemistry

Impurity Code Chemical Identity Origin / Mechanism of Formation Control Strategy
CRS-6 Oxazolidine Cabazitaxel Unreacted intermediate due to incomplete acid hydrolysis of the acetonide ring. Extend formic acid exposure; monitor via HPLC until <1.0%.
CRS-1 Boc-Deprotected Cabazitaxel Over-deprotection caused by high temperatures or prolonged exposure to formic acid. Strict temp control (15-20 °C); re-Boc with Boc anhydride if formed.

| CRS-5 | N,N-di-Boc Cabazitaxel | Over-reaction during the corrective Boc anhydride addition step. | Limit Boc anhydride to 1.8 eq; remove via crystallization (acetone/water). |

Table 2: Quantitative Data on Reaction Parameters

Reaction Step Reagent / Catalyst Equivalents Temp (°C) Time (h) Target Yield Critical IPC Limit
Side-Chain Coupling DCC / DMAP 1.5 / 0.2 25–30 3–4 >90% Unreacted Core < 1.0%
Oxazolidine Deprotection Formic Acid (98%) Excess (Solvent) 15–20 4–5 >85% CRS-6 < 1.0%

| Impurity Correction | Boc Anhydride | 1.8 | 60–65 | 3–4 | N/A | CRS-1 < 0.5% |

Experimental Protocol: A Self-Validating System

To ensure regulatory compliance and high yields, the following self-validating protocol incorporates mandatory In-Process Controls (IPCs) and a chemical correction contingency [2].

Phase 1: Steglich Esterification (Coupling)
  • Objective: Couple 7,10-dimethoxy-10-DAB with the oxazolidine side chain.

  • Procedure:

    • Dissolve 1.0 eq of the baccatin core and 1.5 eq of the oxazolidine side chain in anhydrous Ethyl Acetate (EtOAc) under an N 2​ atmosphere.

    • Add 0.2 eq of DMAP, followed by the dropwise addition of 1.5 eq of DCC dissolved in EtOAc, maintaining the temperature at 25–30 °C.

    • Stir the reaction mixture for 3-4 hours.

  • Self-Validation (IPC): Pull a 1 mL aliquot, filter the dicyclohexylurea (DCU) byproduct, and analyze via HPLC. Proceed to workup only when unreacted baccatin core is < 1.0%.

  • Workup: Filter the precipitated DCU. Wash the organic layer with 1N HCl, then saturated NaHCO 3​ to remove DMAP and unreacted acids. Concentrate under vacuum to yield the oxazolidine-protected intermediate (CRS-6).

Phase 2: Acid-Mediated Deprotection & Correction
  • Objective: Open the oxazolidine ring to yield Cabazitaxel without cleaving the Boc group.

  • Procedure:

    • Dissolve the CRS-6 intermediate in 98% formic acid (approx. 20 mL per gram of intermediate).

    • Maintain the reaction strictly at 15–20 °C for 4–5 hours.

  • Self-Validation (IPC): Monitor via HPLC every 60 minutes. Target criteria: CRS-6 < 1.0% and CRS-1 < 0.5%.

  • Quenching: Once IPC criteria are met, immediately quench the reaction by pouring the mixture into a 0 °C biphasic mixture of EtOAc and water. Adjust the pH to 7.5–8.5 using solid NaHCO 3​ to neutralize the formic acid completely, halting any further Boc-deprotection.

  • Corrective Contingency: If the IPC shows CRS-1 (Boc-deprotected impurity) > 0.5%, add 1.8 eq of Di-tert-butyl dicarbonate (Boc anhydride) directly to the neutralized biphasic mixture. Stir at 60–65 °C for 3 hours to selectively re-Boc the impurity back into the active Cabazitaxel API [2].

References

  • European Medicines Agency (EMA). Cabazitaxel Teva EPAR Public Assessment Report. EMA/CHMP/195971/2019. Available at:[Link]

  • Reddy, M. et al. (2024). Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Didier, E. et al. (2013). Process for cabazitaxel, and intermediates thereof. U.S. Patent US20130116444A1.
Exploratory

Solubility profile of Cabazitaxel Oxazolidine Protected impurity

An In-depth Technical Guide to the Solubility Profile of Cabazitaxel Oxazolidine-Protected Impurity Authored by a Senior Application Scientist Introduction: The Critical Role of Impurity Profiling in Advanced Drug Develo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Cabazitaxel Oxazolidine-Protected Impurity

Authored by a Senior Application Scientist

Introduction: The Critical Role of Impurity Profiling in Advanced Drug Development

Cabazitaxel, a second-generation semisynthetic taxane, represents a significant advancement in the treatment of metastatic castration-resistant prostate cancer, particularly in cases where resistance to docetaxel has emerged.[1][2][3] Its mechanism, like other taxanes, involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest and apoptosis.[3][4] However, the therapeutic efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its purity. The manufacturing process of complex molecules like Cabazitaxel invariably leads to the formation of process-related impurities.

One such critical impurity is the Cabazitaxel Oxazolidine-Protected impurity .[5][6][] This species is understood to be a synthetic intermediate or a byproduct resulting from the use of an oxazolidine ring to protect a diol functionality during the complex multi-step synthesis of Cabazitaxel.[8][9] The presence of this impurity, even in trace amounts, can have profound implications for the final drug product's quality, stability, and safety. Its physicochemical properties, particularly its solubility, can differ significantly from the parent API. A lower solubility, for instance, could lead to precipitation in the drug formulation or upon intravenous administration, posing a direct risk to patient safety. Therefore, a thorough understanding of the solubility profile of the Cabazitaxel Oxazolidine-Protected impurity is not merely an academic exercise but a cornerstone of robust formulation development and regulatory compliance.

This guide provides a comprehensive framework for characterizing the solubility profile of this specific impurity. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols grounded in established pharmaceutical science, and discuss the practical implications of the resulting data for drug development professionals.

Theoretical Foundations: Predicting the Solubility Behavior of the Oxazolidine-Protected Impurity

The solubility of a molecule is governed by a delicate interplay of its intrinsic physicochemical properties and extrinsic environmental factors. By understanding these principles, we can form a hypothesis on how the oxazolidine-protected impurity will behave relative to Cabazitaxel.

Intrinsic Physicochemical Drivers

The structural difference between Cabazitaxel and its oxazolidine-protected impurity lies in the modification of a diol group into an oxazolidine ring system. This seemingly small change has significant consequences:

  • Lipophilicity and Polarity: The conversion of two hydroxyl groups into the N,O-acetal of the oxazolidine ring reduces the molecule's capacity for hydrogen bond donation. This structural modification generally increases the lipophilicity (fat-solubility) and decreases the polarity of the impurity compared to Cabazitaxel. Consequently, we can hypothesize that the oxazolidine-protected impurity will exhibit lower solubility in aqueous media and potentially higher solubility in non-polar organic solvents .

  • Molecular Weight and Size: The addition of the protecting group increases the overall molecular weight and size of the impurity (C48H61NO14, MW: 876.02) compared to the solvent-free Cabazitaxel (C45H57NO14, MW: 835.93).[][10] Larger molecules often face greater difficulty in being solvated, which can negatively impact solubility.[11][12]

  • Crystal Lattice Energy: The ability of a solvent to overcome the intermolecular forces holding the solid crystal together is fundamental to dissolution. The oxazolidine-protected impurity, with its altered shape and hydrogen bonding capabilities, will pack into a crystal lattice differently than Cabazitaxel. This can result in a different crystal lattice energy, which may either increase or decrease the energy barrier to dissolution.

Extrinsic Environmental Factors

The environment in which dissolution is attempted plays a crucial role:

  • Solvent Selection: Cabazitaxel itself is practically insoluble in water but soluble in organic solvents like ethanol, DMSO, and DMF.[10] The oxazolidine-protected impurity is expected to follow a similar trend, likely showing enhanced solubility in these same solvents due to its increased lipophilicity.

  • pH: The pH of the aqueous medium is a critical factor for ionizable compounds.[11][12] While the core structure of Cabazitaxel and its impurity are not strongly ionizable within the physiological pH range, subtle effects on the overall charge distribution can influence solubility. A full pH-solubility profile is essential to rule out any pH-dependent behavior.

  • Temperature: For most solid solutes, solubility is an endothermic process, meaning solubility increases with temperature.[11][12] This relationship should be characterized to understand potential stability issues during manufacturing or storage at different temperatures.

Methodologies for Comprehensive Solubility Profiling

To experimentally determine the solubility profile, a multi-faceted approach is required. The following protocols are designed to provide a complete picture of the impurity's behavior in various relevant media. A prerequisite for all solubility studies is a validated, stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to accurately quantify the concentration of the dissolved impurity.[5][13][14]

Data Presentation: Physicochemical Properties

A clear comparison of the parent drug and the impurity is essential for understanding their relative behaviors.

PropertyCabazitaxelCabazitaxel Oxazolidine-Protected ImpurityRationale for Difference
Molecular Formula C45H57NO14C48H61NO14[]Addition of the oxazolidine protecting group.
Molecular Weight 835.93 g/mol [15]876.02 g/mol []Increased mass from the protecting group.
Aqueous Solubility Practically InsolubleHypothesized to be lowerReduction in hydrogen bond donating groups increases lipophilicity.
Organic Solvent Solubility Soluble in Ethanol, DMSO, DMF[10]Hypothesized to be similar or higherIncreased lipophilicity may favor solubility in organic solvents.
LogP (Calculated) ~3.5-4.5 (Estimated)Hypothesized to be higherIncreased lipophilicity due to the protecting group.
Experimental Protocol 1: Equilibrium Solubility via Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility.

Objective: To determine the maximum concentration of the impurity that can be dissolved in a given solvent system at equilibrium.

Methodology:

  • Preparation: Add an excess amount of the solid Cabazitaxel Oxazolidine-Protected impurity to a series of glass vials. Ensure the amount is sufficient to result in a saturated solution with undissolved solid remaining.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial. Recommended solvents include:

    • Purified Water (pH ~7.0)

    • pH 1.2 HCl Buffer (simulated gastric fluid)

    • pH 6.8 Phosphate Buffer (simulated intestinal fluid)

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • Acetonitrile

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. To remove any undissolved particulates, either centrifuge the sample at high speed or filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Dilution: Immediately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC assay.

  • Quantification: Analyze the diluted sample using a validated RP-HPLC method with UV detection (typically around 230 nm for taxanes) to determine the concentration of the dissolved impurity.[13]

Causality Behind Choices:

  • Excess Solid: Ensures that the solution is truly saturated, which is the definition of equilibrium solubility.

  • Prolonged Agitation: Guarantees that the system has reached a state of thermodynamic equilibrium.

  • Filtration/Centrifugation: This is a critical step to prevent undissolved solid particles from being analyzed, which would lead to a gross overestimation of solubility.

G cluster_prep Preparation cluster_eq Equilibration cluster_sample Sampling & Analysis A Add Excess Impurity to Vials B Add Precise Volume of Test Solvents A->B Step 1 C Seal and Agitate (24-48h at constant T) B->C Step 2 D Settle & Collect Supernatant C->D Step 3 E Filter (0.22 µm) or Centrifuge D->E Step 4 F Dilute Sample E->F Step 5 G Quantify via Validated HPLC F->G Step 6 G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Lipophilicity Lipophilicity Measured Solubility Measured Solubility Lipophilicity->Measured Solubility Polarity Polarity Polarity->Measured Solubility MW MW MW->Measured Solubility Crystal Lattice Crystal Lattice Crystal Lattice->Measured Solubility pH pH pH->Measured Solubility Temperature Temperature Temperature->Measured Solubility Solvent System Solvent System Solvent System->Measured Solubility

Caption: Interplay of factors determining solubility.

Conclusion

Characterizing the solubility profile of the Cabazitaxel Oxazolidine-Protected impurity is a critical step in ensuring the quality, safety, and efficacy of the final drug product. While its structure suggests a more lipophilic and less aqueous-soluble nature compared to the parent Cabazitaxel, this must be confirmed through rigorous experimental investigation. The methodologies outlined in this guide, from the gold-standard shake-flask method to pH-dependent profiling, provide a robust framework for obtaining this vital data. The resulting insights are indispensable for guiding formulation strategies, optimizing purification processes, and ultimately ensuring patient safety.

References

  • TGA Australia. (2012). Product Information for Jevtana (cabazitaxel). Retrieved from [Link]

  • Li, C., Lan, G., et al. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel.
  • Galsky, M. D., et al. (2020). Physicochemical stability of cabazitaxel and docetaxel solutions. Journal of Oncology Pharmacy Practice.
  • Oriental Journal of Chemistry. (2020). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Oriental Journal of Chemistry.
  • Journal of Pharmaceutical Negative Results. (2022). Enhancement of the physicochemical properties of poorly soluble cabazitaxel by co-crystallization technique - in vitro studies.
  • Sandoz. (2023). Product Monograph Pr CABAZITAXEL FOR INJECTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9854073, Cabazitaxel. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology.
  • Google Patents. (2011). US20120065255A1 - Cabazitaxel formulations and methods of preparing thereof.
  • Hu, C., et al. (2015). A Critical Review of Lipid-based Nanoparticles for Taxane Delivery.
  • Singh, P., et al. (2018). Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel in Cabazitaxel Injection Dosages Form. World Journal of Pharmaceutical Research.
  • ResearchGate. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cabazitaxel. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Kiew, L. V., et al. (2021).
  • National Center for Biotechnology Information. (2021). Strategies for the drug discovery and development of taxane anticancer therapeutics. Acta Pharmaceutica Sinica B.
  • Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
  • MDPI. (2024).
  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (2014). What is the best protocol for Oxazolidine synthesis on resin?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (2024). Enhanced therapeutics of cabazitaxel via polycarboxylate conjugation: improved solubility, safety, and antitumor efficacy. Frontiers in Pharmacology.
  • Pharmaffiliates. (n.d.). Cabazitaxel-impurities. Retrieved from [Link]

  • ResearchGate. (2018). stability-indicating rp-hplc method for the determination of cabazitaxel. Retrieved from [Link]

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Protocols & Analytical Methods

Method

A Robust, Stability-Indicating HPLC Method for the Quantification of Cabazitaxel and its Oxazolidine Impurity

[SENIOR APPLICATION SCIENTIST NAME] [COMPANY/INSTITUTION NAME] [DATE] Abstract This application note details a highly specific and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-...

Author: BenchChem Technical Support Team. Date: March 2026

[SENIOR APPLICATION SCIENTIST NAME] [COMPANY/INSTITUTION NAME] [DATE]

Abstract

This application note details a highly specific and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of the anti-cancer agent Cabazitaxel and its critical oxazolidine-related process impurity. The method is designed for accuracy, precision, and robustness, making it suitable for routine quality control, stability studies, and impurity profiling in both active pharmaceutical ingredient (API) and finished dosage forms. The developed method effectively separates Cabazitaxel from its oxazolidine impurity and other degradation products generated during forced degradation studies. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Need for Impurity Profiling of Cabazitaxel

Cabazitaxel, a second-generation taxane, is a potent microtubule inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1] Its complex semi-synthetic manufacturing process, originating from 10-deacetylbaccatin III (10-DAB), can lead to the formation of several process-related impurities.[2][3] Among these, oxazolidine-protected intermediates or their derivatives are of significant concern as they can be carried through the synthesis and potentially impact the safety and efficacy of the final drug product.[4][5] Therefore, a robust analytical method capable of detecting and quantifying these impurities is paramount for ensuring the quality and consistency of Cabazitaxel.

The oxazolidine impurity, often referred to as "Oxazolidine protected Cabazitaxel impurity" or similar variants, is a known process-related substance.[4][5][6][] Its presence can indicate incomplete deprotection steps during synthesis or potential degradation. A stability-indicating method is crucial not only for routine quality control but also for assessing the drug's stability under various environmental conditions, as mandated by regulatory bodies.[8][9] Such a method must be able to separate the active ingredient from any degradation products that may form over time or under stress conditions.[1][10][11]

This application note presents a detailed protocol for a stability-indicating HPLC method specifically developed and validated for the analysis of Cabazitaxel and its oxazolidine impurity. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method development process.

Experimental Design and Rationale

The primary objective was to develop a method that provides baseline separation between Cabazitaxel and its oxazolidine impurity, as well as any potential degradants. The following sections outline the rationale behind the selected experimental conditions.

Chromatographic Column Selection

A C18 stationary phase was chosen due to its proven efficacy in separating taxane compounds, which are relatively non-polar.[4][5][8][12] The hydrophobicity of the C18 alkyl chains provides excellent retention and resolution for Cabazitaxel and its structurally similar impurities. A column with a particle size of 3.5 µm was selected to achieve high efficiency and sharp peaks, facilitating better separation and lower detection limits.[4][5]

Mobile Phase Optimization

A gradient elution was selected to ensure the timely elution of all components with good peak shapes. The mobile phase consists of a phosphate buffer and acetonitrile. The buffer helps to maintain a consistent pH, which is critical for the reproducible ionization state of the analytes and, consequently, their retention times.[4][5][12] Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency at the detection wavelength. The gradient program was optimized to achieve the desired separation within a reasonable run time.

Detector Wavelength Selection

The detection wavelength was set to 230 nm, which is a common wavelength for the analysis of taxanes and provides good sensitivity for both Cabazitaxel and its related impurities.[4][5][12] A photodiode array (PDA) detector is recommended to assess peak purity and to identify any co-eluting impurities.[13]

HPLC Method Development Workflow

The development of this stability-indicating HPLC method followed a systematic approach to ensure robustness and reliability.

HPLC_Method_Development A Objective Definition: Separate Cabazitaxel & Oxazolidine Impurity B Literature Review & Analyte Characterization A->B C Initial Method Scouting: Column & Mobile Phase Screening B->C D Method Optimization: Gradient, Flow Rate, Temperature C->D E Forced Degradation Studies: Acid, Base, Oxidation, Thermal, Photo D->E F Specificity & Peak Purity Assessment D->F E->F G Method Validation (ICH Guidelines): Linearity, Accuracy, Precision, etc. F->G H Finalized & Documented Application Note G->H

Figure 1: A schematic overview of the systematic workflow employed for the development and validation of the stability-indicating HPLC method for Cabazitaxel.

Detailed Protocols and Methodologies

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size.[1]

  • Chemicals and Reagents:

    • Cabazitaxel Reference Standard (≥99% purity)

    • Cabazitaxel Oxazolidine Impurity Reference Standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 2.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.[4][5]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Cabazitaxel): Accurately weigh and dissolve approximately 25 mg of Cabazitaxel Reference Standard in 50 mL of diluent to obtain a concentration of 500 µg/mL.

  • Standard Stock Solution (Oxazolidine Impurity): Accurately weigh and dissolve approximately 5 mg of Cabazitaxel Oxazolidine Impurity Reference Standard in 50 mL of diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: From the stock solutions, prepare a working standard containing 50 µg/mL of Cabazitaxel and 1 µg/mL of the Oxazolidine impurity by diluting with the diluent.

  • Sample Solution: Accurately weigh and dissolve a quantity of the sample (API or formulation) in the diluent to obtain a final concentration of approximately 50 µg/mL of Cabazitaxel.

Chromatographic Conditions
ParameterCondition
Column Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.05 M KH2PO4, pH 2.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 30 minutes

Method Validation According to ICH Guidelines

The developed method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH Q2(R1) guidelines.[14][15][16][17][18]

Specificity and Forced Degradation Studies

Specificity was demonstrated by the absence of interfering peaks at the retention times of Cabazitaxel and the oxazolidine impurity in a blank chromatogram. Forced degradation studies were conducted to prove the stability-indicating nature of the method.[8][9][10][11] Cabazitaxel was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of 1 N HCl was added to 1 mL of Cabazitaxel stock solution and heated at 80°C for 2 hours. The solution was then neutralized.[11]

  • Base Hydrolysis: 1 mL of 0.1 N NaOH was added to 1 mL of Cabazitaxel stock solution and kept at room temperature for 30 minutes. The solution was then neutralized.[1][11]

  • Oxidative Degradation: 1 mL of 30% H2O2 was added to 1 mL of Cabazitaxel stock solution and kept at room temperature for 2 hours.[11]

  • Thermal Degradation: Cabazitaxel powder was kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Cabazitaxel solution was exposed to UV light (254 nm) for 24 hours.

The results showed significant degradation under basic and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the main Cabazitaxel peak and the oxazolidine impurity.

Forced_Degradation Cabazitaxel Cabazitaxel Acid Acid Hydrolysis (1N HCl, 80°C) Cabazitaxel->Acid Base Base Hydrolysis (0.1N NaOH, RT) Cabazitaxel->Base Oxidation Oxidation (30% H2O2, RT) Cabazitaxel->Oxidation Thermal Thermal (105°C) Cabazitaxel->Thermal Photo Photolytic (UV light) Cabazitaxel->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Figure 2: A conceptual diagram illustrating the forced degradation pathways of Cabazitaxel under various stress conditions.

Validation Summary

The following table summarizes the results of the method validation.

Validation ParameterResultAcceptance Criteria
Linearity (Cabazitaxel) r² > 0.999r² ≥ 0.999
Linearity (Oxazolidine Impurity) r² > 0.999r² ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD) < 2.0%≤ 2.0%
LOD (Cabazitaxel) 0.05 µg/mL-
LOQ (Cabazitaxel) 0.15 µg/mL-
LOD (Oxazolidine Impurity) 0.03 µg/mL-
LOQ (Oxazolidine Impurity) 0.10 µg/mL-
Robustness No significant impact on resultsRSD ≤ 2.0%

Results and Discussion

The developed HPLC method successfully separated Cabazitaxel from its oxazolidine impurity and other degradation products. A typical chromatogram shows baseline separation with good peak symmetry. The retention time for Cabazitaxel was found to be approximately 13.8 minutes, while the oxazolidine protected Cabazitaxel impurity eluted at around 22.7 minutes under similar conditions reported in the literature.[4][5] The method proved to be linear, accurate, and precise over the specified concentration ranges. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for the detection and quantification of impurities at very low levels. The robustness of the method was confirmed by making deliberate small changes to the chromatographic parameters, such as flow rate, column temperature, and mobile phase composition, with no significant effect on the results.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of Cabazitaxel and its oxazolidine impurity. The method is suitable for routine quality control analysis and stability studies of Cabazitaxel in bulk drug and pharmaceutical formulations. The comprehensive validation as per ICH guidelines ensures the reliability and reproducibility of the results. This application note provides a complete protocol and the scientific rationale behind the method development, serving as a valuable resource for researchers and drug development professionals in the pharmaceutical industry.

References

  • Singh, P., et al. (2018). Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel in Cabazitaxel Injection Dosages Form. World Journal of Pharmaceutical Research, 7(4), 536-551. [Link]

  • van der Biesen, A., et al. (2020). Development and Validation of a Stability-indicating HPLC Method for the Analysis of Cabazitaxel in Jevtana® Concentrate-solvent Leftover Samples. Current Pharmaceutical Analysis, 16(7), 868-876. [Link]

  • Annapurna, M. M., et al. (2015). New Liquid Chromatographic Method (Stability Indicating) for the determination of Cabazitaxel – An Anti-Cancer Agent. Journal of Chemical and Pharmaceutical Sciences, 8(4), 853-858. [Link]

  • Annapurna, M. M., et al. (2014). A Validated Stability-indicating Liquid Chromatographic Method for Determination of Cabazitaxel-A Novel Microtubule Inhibitor. Journal of Bioequivalence & Bioavailability, 6(4), 134-138. [Link]

  • Venkatesh, B., et al. (2014). stability-indicating rp-hplc method for the determination of cabazitaxel. Indo American Journal of Pharmaceutical Research, 4(3), 1563-1570. [Link]

  • Annapurna, M. M., et al. (2015). Analytical Stress Degradation Studies of Cabazitaxel (A Semi synthetic Natural Taxoid) using Liquid Chromatography. Journal of Applicable Chemistry, 4(4), 1253-1262. [Link]

  • Annapurna, M. M., et al. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology, 11(1), 159-165. [Link]

  • Singh, P., et al. (2022). ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM. ResearchGate. [Link]

  • Rao, D. D., et al. (2015). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Oriental Journal of Chemistry, 31(2), 859-866. [Link]

  • van der Biesen, A., et al. (2020). Development and Validation of a Stability-indicating HPLC Method for the Analysis of Cabazitaxel in Jevtana® Concentrate-solvent Leftover Samples. Bentham Science. [Link]

  • European Medicines Agency. (2019). Cabazitaxel Teva. [Link]

  • Singla, S., et al. (2013). A REVIEW: METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ACCORDING TO ICH GUIDELINES. International Journal of Universal Pharmacy and Bio Sciences, 2(4), 86-102. [Link]

  • Zahariev, Z., & Ivanova, V. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(24), 8089. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Cabazitaxel. [Link]

  • Patel, M., et al. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 10(2), 79-85. [Link]

  • Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound. [Link]

  • Patel, D. J., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. [Link]

  • Therapeutic Goods Administration. (2012). AusPAR: Jevtana Cabazitaxel. [Link]

  • Reddy, G. S., et al. (2024). Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. Organic Process Research & Development. [Link]

  • Kumar, A., & Saini, G. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Wang, Y., et al. (2014). Isolation, identification and characterization of potential impurities in cabazitaxel and their formation. Magnetic Resonance in Chemistry, 52(12), 783-788. [Link]

  • Pharmaffiliates. (n.d.). Cabazitaxel-impurities. [Link]

  • Veeprho. (n.d.). Cabazitaxel Oxazolidine Impurity | CAS 1373171-12-0. [Link]

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Application

LC-MS detection parameters for Cabazitaxel protected impurities

Application Note: Advanced LC-MS/MS Methodologies for the Detection and Quantification of Cabazitaxel Protected Impurities Executive Summary Cabazitaxel is a highly potent, semi-synthetic taxane utilized primarily in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Methodologies for the Detection and Quantification of Cabazitaxel Protected Impurities

Executive Summary

Cabazitaxel is a highly potent, semi-synthetic taxane utilized primarily in the treatment of castration-resistant prostate cancer[1]. Synthesized from 10-deacetylbaccatin III (10-DAB III), its manufacturing process requires complex protection and deprotection strategies involving functional groups such as tert-butoxycarbonyl (Boc), 2,2,2-trichloroethoxycarbonyl (Troc), and oxazolidine rings. Incomplete deprotection or side reactions during these steps generate trace protected impurities that can compromise the efficacy and safety of the Active Pharmaceutical Ingredient (API)[2].

As a Senior Application Scientist, I have designed this protocol to provide a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. This guide elucidates the mechanistic origins of these impurities and provides a robust analytical framework for their precise quantification down to the 1 ng/mL lower limit of quantification (LLOQ)[3].

Mechanistic Origins of Protected Impurities

To accurately detect impurities, one must first understand their chemical genesis. The synthesis of Cabazitaxel involves the selective methylation of the 7- and 10-hydroxyl groups of 10-DAB III, followed by the esterification of the 13-hydroxyl group with a protected isoserine side chain[2].

  • Oxazolidine-Protected Cabazitaxel (CRS-6, m/z 876.42): The side chain is often introduced as an oxazolidine derivative to prevent unwanted reactions at the chiral centers. If the acidic ring-opening step is incomplete, the intact oxazolidine ring remains, yielding this high-molecular-weight impurity[4].

  • De-Boc-Cabazitaxel (CRS-1, m/z 736.33): The Boc group protects the amine on the isoserine side chain. Over-exposure to acidic deprotection conditions can inadvertently cleave the Boc group entirely, resulting in the primary amine impurity[4].

  • Formyl-Boc-Cabazitaxel (CRS-3, m/z 764.33): Conversely, if an excess of Boc anhydride (di-tert-butyl dicarbonate) is used during intermediate synthesis, formylation or multi-Boc additions can occur, creating structurally bulky contaminants[4].

Pathway DAB 10-DAB III (Starting Material) Prot Protection & Methylation (Troc / MeI) DAB->Prot Coupling Side-Chain Coupling (Boc/Oxazolidine) Prot->Coupling Deprot Global Deprotection (Acidic Ring Opening) Coupling->Deprot Imp3 Formyl-Boc-Derivative (CRS-3, m/z 764) Coupling->Imp3 Excess Boc anhydride CBZ Cabazitaxel (Target API) Deprot->CBZ Imp1 De-Boc-Cabazitaxel (CRS-1, m/z 736) Deprot->Imp1 Over-deprotection Imp2 Oxazolidine-Protected (CRS-6, m/z 876) Deprot->Imp2 Incomplete cleavage

Synthesis pathway of Cabazitaxel illustrating the mechanistic origins of protected impurities.

Analytical Strategy: Why LC-MS/MS?

While HPLC-UV is standard for bulk assay, it lacks the specificity required to differentiate co-eluting structural isomers or trace-level protected intermediates[5]. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode leverages the predictable fragmentation pathways of taxanes.

Causality of Ionization Choices: We utilize Electrospray Ionization in positive mode (ESI+). Taxanes possess multiple oxygen atoms (esters, ketones, ethers) that readily accept protons. By using 0.05% formic acid in the mobile phase, we suppress the silanol activity of the C18 stationary phase (sharpening the peaks of basic impurities like De-Boc-Cabazitaxel) while simultaneously driving the formation of abundant [M+H]+ precursor ions in the ESI source[5].

A critical diagnostic feature of Cabazitaxel and its protected derivatives is the collision-induced dissociation (CID) of the ester bond at C13. This cleavage results in the loss of the side chain, consistently yielding a product ion at m/z 555.3 (the 7,10-dimethoxy baccatin core)[3]. Monitoring transitions to this specific fragment allows for highly selective detection of any impurity retaining the taxane core.

Workflow Prep Sample Prep Spike with CBZ-d6 LC UHPLC Separation C18, Gradient Elution Prep->LC ESI ESI(+) Ionization [M+H]+ Formation LC->ESI MS Triple Quad MS/MS MRM Mode ESI->MS Data Quantification & Impurity Profiling MS->Data

End-to-end LC-MS/MS analytical workflow for Cabazitaxel impurity profiling.

Step-by-Step Experimental Protocol

Sample and Standard Preparation

Self-Validation Note: The purity of the internal standard (IS) is paramount. Using Cabazitaxel-d6 with residual unlabeled Cabazitaxel will artificially inflate the LLOQ and cause positive bias[3]. Ensure isotopic purity >99%.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Stock Solutions: Dissolve Cabazitaxel API and isolated impurity standards (CRS-1, CRS-3, CRS-6) in Acetonitrile to a concentration of 1.0 mg/mL.

  • Working Standards: Dilute stock solutions with the diluent to create a calibration curve ranging from 1.0 ng/mL to 100 ng/mL[3].

  • Internal Standard Spiking: Spike all calibration standards and test samples with Cabazitaxel-d6 to achieve a final IS concentration of 50 ng/mL.

Chromatographic Conditions

Separation is achieved using a reversed-phase gradient to resolve the highly polar De-Boc impurity from the highly lipophilic Oxazolidine-protected impurities[5].

  • Column: Waters Sunfire C18 or equivalent (150 mm × 4.6 mm, 3.5 μm particle size)[4].

  • Mobile Phase A: 0.05% Formic acid in Milli-Q Water[5].

  • Mobile Phase B: 0.05% Formic acid in Acetonitrile[5].

  • Flow Rate: 1.0 mL/min (Split 1:4 prior to MS inlet to prevent source contamination).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 μL.

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.07525Retain highly polar De-Boc impurity (CRS-1).
5.07525Isocratic hold to stabilize baseline.
35.05050Elute Cabazitaxel and closely related isomers.
65.01585Flush highly lipophilic protected impurities (CRS-6).
75.01585Isocratic hold to ensure column clearing.
76.07525Return to initial conditions.
85.07525Column re-equilibration.
Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in ESI+ mode.

  • Capillary Temperature: 250 °C[5].

  • Spray Voltage: 4.5 kV[5].

  • Sheath Gas Flow: 30 Arb[5].

  • Collision Gas: Argon (1.5 mTorr).

Table 2: MRM Transitions for Cabazitaxel and Protected Impurities

Compound / ImpurityPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Assignment
Cabazitaxel (API) 836.4555.325Loss of intact side chain[3]
Cabazitaxel-d6 (IS) 842.4561.325Loss of intact deuterated side chain[3]
De-Boc-Cabazitaxel (CRS-1) 736.3555.322Loss of primary amine side chain[4]
Formyl-Boc-CBZ (CRS-3) 764.3555.328Loss of formylated side chain[4]
Oxazolidine-CBZ (CRS-6) 876.4555.330Loss of oxazolidine side chain[4]
10-DAB III (CRS-4) 587.3327.120Core fragmentation (no side chain)[4]

System Suitability and Troubleshooting

  • Matrix Effects: Taxanes are notorious for ion suppression in complex matrices. If analyzing in-process formulation samples containing polysorbate 80 (a common excipient for Cabazitaxel)[1], divert the LC flow to waste for the first 3 minutes to prevent polysorbate-induced source fouling.

  • Isomeric Resolution: If baseline resolution between Cabazitaxel and its epimers (e.g., 7-epi-cabazitaxel) is lost, decrease the gradient ramp rate between 15 and 35 minutes, or substitute methanol for a portion of the acetonitrile to alter chromatographic selectivity.

Sources

Method

Application Note: Sample Preparation for the Extraction and Analysis of Cabazitaxel Oxazolidine Impurity

Abstract This application note provides a detailed, scientifically grounded guide for the sample preparation and extraction of a critical process-related impurity, the oxazolidine derivative, from both Cabazitaxel active...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, scientifically grounded guide for the sample preparation and extraction of a critical process-related impurity, the oxazolidine derivative, from both Cabazitaxel active pharmaceutical ingredient (API) and its finished dosage form (Jevtana®). The protocols herein are designed to ensure sample integrity, minimize analyte degradation, and provide robust, reproducible extracts compatible with downstream analysis by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the chemical rationale behind solvent selection, extraction parameters, and handling procedures, offering researchers a comprehensive workflow rooted in established analytical methodologies.

Introduction: The Imperative of Impurity Profiling

Cabazitaxel is a potent, second-generation taxane chemotherapeutic agent that serves as a cornerstone in the treatment of metastatic castration-resistant prostate cancer.[1][2] As with all pharmaceutical products, ensuring the purity and safety of Cabazitaxel is paramount. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to detect, identify, and quantify any substance that is not the drug substance itself.[3]

One such process-related impurity is the "Oxazolidine protected Cabazitaxel."[4][5] This impurity can arise during the synthesis of Cabazitaxel and involves the formation of an oxazolidine ring.[6][7] The presence of this and other impurities must be strictly controlled to ensure the drug's safety and efficacy. Accurate quantification begins with meticulous sample preparation, a critical step that governs the reliability of any subsequent analytical determination. This guide provides the foundational protocols to achieve that goal.

Analyte and Matrix Characteristics

A successful extraction strategy is predicated on understanding the physicochemical properties of the target analytes and the complexity of the sample matrix.

  • Cabazitaxel: A large, semi-synthetic molecule belonging to the taxane class, it is highly hydrophobic and soluble in organic solvents like acetonitrile and methanol.[8][9]

  • Cabazitaxel Oxazolidine Impurity: This impurity shares a similar taxane core, making its polarity and solubility profile comparable to the parent drug. This structural similarity necessitates a high-resolution chromatographic method for separation, underscoring the need for a clean, interference-free sample extract.[4][5][10]

  • Sample Matrices:

    • Drug Substance (API): A highly concentrated, relatively pure powder. The primary challenge is achieving complete and consistent dissolution.

    • Drug Product (Jevtana® Injection): A more complex matrix. The commercial formulation is a kit containing Cabazitaxel in polysorbate, which is reconstituted with a diluent of 13% ethanol in water.[8] The presence of excipients like polysorbate requires a sample preparation protocol that ensures their complete dissolution without interfering with the analytical column or the detection of the impurity.

Below are the chemical structures of Cabazitaxel and its oxazolidine-protected impurity.

cluster_0 Chemical Structures Cabazitaxel Cabazitaxel Oxazolidine_Impurity Oxazolidine Protected Cabazitaxel Impurity Cabazitaxel->Oxazolidine_Impurity Structural Relationship

Caption: Relationship between Cabazitaxel and its oxazolidine impurity.

Core Principles of Sample Preparation

The overarching goal is to quantitatively transfer the analytes of interest from the original sample matrix into a solution that is clean, stable, and perfectly suited for injection into an HPLC system.

  • Solvent System Selection (Diluent): The choice of diluent is the most critical factor. It must completely solubilize both Cabazitaxel and its oxazolidine impurity while being compatible with the mobile phase to ensure good peak shape. Based on numerous validated HPLC methods, a mixture of acetonitrile and water is the industry standard.[1] A common ratio is 60:40 (v/v) Acetonitrile:Water, which provides sufficient organic strength to dissolve the hydrophobic taxanes while maintaining compatibility with aqueous-organic mobile phases.[1]

  • Energy Input for Dissolution: To ensure complete dissolution, especially of the API and the viscous drug product concentrate, mechanical energy is often required. Sonication is the preferred method as it provides efficient energy transfer through cavitation without generating excessive heat, which could potentially degrade the analytes.[8]

  • Filtration: The final step before analysis is the removal of any particulate matter. This is non-negotiable for protecting the HPLC column from clogging and pressure buildup. A 0.45 µm membrane filter is standard; a chemically resistant material like PTFE or Nylon is recommended for organic solvent mixtures.[4]

Experimental Workflow Overview

The sample preparation process follows a logical sequence from raw sample to analysis-ready solution.

node_process node_process node_input_output node_input_output node_qc node_qc start Start: Select Sample Type (API or Drug Product) weigh 1. Accurate Weighing (API) or Volume (Reconstituted Drug Product) start->weigh dissolve 2. Dissolution in Acetonitrile/Water Diluent weigh->dissolve sonicate 3. Sonication (e.g., 10-15 min) dissolve->sonicate vortex 4. Vortex Mixing (Ensure Homogeneity) sonicate->vortex filter 5. Filtration (0.45 µm Syringe Filter) vortex->filter inject 6. Transfer to HPLC Vial & Inject filter->inject end End: Chromatographic Analysis inject->end

Caption: General workflow for Cabazitaxel sample preparation.

Detailed Protocols

5.1. Required Materials and Reagents

  • Cabazitaxel sample (API or Jevtana® Injection Kit)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (Type I, 18.2 MΩ·cm)

  • Class A Volumetric Flasks and Pipettes

  • Analytical Balance (readable to 0.01 mg)

  • Ultrasonic Bath

  • Vortex Mixer

  • Syringes (e.g., 5 mL)

  • Syringe Filters (0.45 µm, PTFE or Nylon)

  • 2 mL HPLC Vials with Caps

5.2. Protocol 1: Preparation from Cabazitaxel API (Drug Substance)

This protocol is designed to prepare a stock solution for the analysis of the bulk drug substance.

  • Prepare the Diluent: Mix Acetonitrile and Water in a 60:40 volume/volume ratio. Allow the solution to equilibrate to room temperature.

  • Weighing: Accurately weigh approximately 25 mg of the Cabazitaxel API standard or sample and transfer it into a 25 mL volumetric flask. Record the exact weight.

  • Initial Dissolution: Add approximately 15 mL of the Diluent to the flask.

  • Sonication: Place the flask in an ultrasonic bath for 10-15 minutes to facilitate complete dissolution. The solution should become clear.[8]

  • Equilibration & Dilution: Allow the flask to return to room temperature. Dilute to the mark with the Diluent.

  • Homogenization: Cap the flask and invert it at least 15 times to ensure the solution is homogeneous. This yields a stock solution of approximately 1.0 mg/mL.

  • Working Solution & Filtration: Pipette a suitable aliquot of the stock solution and dilute further as required by the analytical method's calibration range. Before injection, filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.

5.3. Protocol 2: Preparation from Jevtana® Injection (Finished Drug Product)

This protocol accounts for the specific formulation of the commercial product.[8]

  • Prepare the Diluent: Mix Acetonitrile and Water in a 60:40 volume/volume ratio.

  • Reconstitution: Follow the manufacturer's instructions. The Jevtana® kit contains a vial with 60 mg of Cabazitaxel in 1.5 mL of polysorbate and a vial of diluent (5.7 mL of 13% ethanol in water). Aseptically withdraw the entire content of the supplied diluent and inject it into the Cabazitaxel vial.[8]

  • Mixing: Gently invert the reconstituted vial repeatedly for at least 45 seconds to ensure thorough mixing. The resulting solution has a nominal concentration of 10 mg/mL Cabazitaxel.[8]

  • Initial Dilution: Accurately pipette 1.0 mL of the 10 mg/mL reconstituted solution into a 10 mL volumetric flask. Dilute to the mark with the Acetonitrile/Water Diluent. This creates an intermediate stock of 1.0 mg/mL.

  • Working Solution Preparation: Further dilute the intermediate stock solution to a final concentration suitable for the HPLC method's linear range (e.g., 40-50 µg/mL).

  • Filtration: Filter the final working solution through a 0.45 µm syringe filter directly into an HPLC vial for analysis.

Analytical Method Context

The sample preparation protocols described are optimized for analysis by RP-HPLC. While method parameters can vary, a typical validated method for Cabazitaxel and its impurities is summarized below for context.

ParameterTypical ValueSource(s)
Column C18 (e.g., Zorbax, Sunfire), 100-150 mm length, <5 µm[1][4]
Mobile Phase A Phosphate Buffer (e.g., 0.05 M KH₂PO₄), pH adjusted to 2.0-3.5[1][4][8]
Mobile Phase B Acetonitrile[1][4][8]
Elution Mode Gradient[4][11]
Flow Rate 0.8 - 1.3 mL/min[1][4]
Column Temperature 30 - 40 °C[4][12]
Detection Wavelength 220 - 230 nm[1][4][10]
Injection Volume 3 - 10 µL[1][11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Fronting/Tailing) 1. Sample diluent is stronger than the mobile phase start condition.2. Column overload.1. Ensure the organic content of the diluent is similar to or weaker than the initial mobile phase.2. Reduce the concentration of the working solution.
Low Analyte Recovery 1. Incomplete dissolution of the sample.2. Adsorption of analyte onto the filter membrane.1. Increase sonication time; ensure solution is clear before dilution.2. Use a different filter material (e.g., switch from Nylon to PTFE). Perform a filter recovery study.
Extraneous Peaks in Chromatogram 1. Contamination from glassware or solvents.2. Leaching from the filter membrane or vial septa.1. Use high-purity solvents and meticulously clean all glassware.2. Inject a "diluent blank" that has been passed through the filter to check for leachables.
High Column Backpressure 1. Particulate matter from an unfiltered sample.2. Sample precipitation upon contact with the mobile phase.1. Always filter samples before injection.2. Ensure sample is fully dissolved and compatible with the mobile phase.

Conclusion

The successful extraction and subsequent quantification of the Cabazitaxel oxazolidine impurity are critically dependent on a well-designed and consistently executed sample preparation protocol. The methods detailed in this note, which emphasize correct solvent selection, complete dissolution, and purification via filtration, provide a robust foundation for researchers. By understanding the chemical principles behind each step, scientists can generate high-quality, reliable data essential for drug development, quality control, and regulatory compliance.

References

  • Title: Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method Source: Oriental Journal of Chemistry URL: [Link]

  • Title: stability-indicating rp-hplc method for the determination of cabazitaxel Source: ResearchGate URL: [Link]

  • Title: ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM Source: ResearchGate URL: [Link]

  • Title: RP-HPLC method for the determination of cabazitaxel in bulk and injection dosage form Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel Source: Semantic Scholar URL: [Link]

  • Title: Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel in Cabazitaxel Injection Dosages Form Source: Academia.edu URL: [Link]

  • Title: Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography Source: MDPI URL: [Link]

  • Title: Oxazolidine Source: Wikipedia URL: [Link]

  • Title: Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method Source: ResearchGate URL: [Link]

  • Title: Development and Validation of a Stability-indicating HPLC Method for the Analysis of Cabazitaxel in Jevtana® Concentrate-solvent Leftover Samples Source: Bentham Science URL: [Link]

  • Title: Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Development and Validation of a Stability-indicating HPLC Method for the Analysis of Cabazitaxel in Jevtana (R) Concentrate-solvent Leftover Samples Source: University Medical Center Utrecht URL: [Link]

  • Title: Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences Source: ResearchGate URL: [Link]

  • Title: Research Progress on Taxus Extraction and Formulation Preparation Technologies Source: PMC (PubMed Central) URL: [Link]

  • Title: Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone Source: PMC (PubMed Central) URL: [Link]

  • Source: N/A (Link is to a search result, not direct source)
  • Title: Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators Source: Royal Society of Chemistry URL: [Link]

  • Title: A HPLC validated assay of paclitaxel's related impurities in pharmaceutical forms containing Cremophor (R) EL Source: ResearchGate URL: [Link]

  • Title: Sequencing of Cabazitaxel in Metastatic Castrate-Resistant Prostate Cancer: A Case Report Source: PMC (PubMed Central) URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]

  • Title: Oxazolidinone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A validated stability indicating UPLC method for simultaneous determination of related substances, and degradation products of cabazitaxel drug substance and its pharmaceutical injection forms Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Semi-Synthesis of Cabazitaxel via Chemoselective Acidic Deprotection of Oxazolidine Intermediates

Executive Summary Cabazitaxel is a highly potent, second-generation semi-synthetic taxane approved for the treatment of hormone-refractory (castration-resistant) prostate cancer[1]. Structurally distinct from docetaxel a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cabazitaxel is a highly potent, second-generation semi-synthetic taxane approved for the treatment of hormone-refractory (castration-resistant) prostate cancer[1]. Structurally distinct from docetaxel and paclitaxel, cabazitaxel features methoxy substitutions at the C7 and C10 positions of the baccatin III core. This modification significantly lowers its affinity for P-glycoprotein (P-gp) efflux pumps, allowing it to overcome acquired taxane resistance[1][2].

The commercial manufacturing of cabazitaxel typically begins with 10-deacetylbaccatin III (10-DAB), a renewable precursor extracted from the needles of Taxus species[3][4]. A critical phase in this semi-synthetic workflow is the coupling of the 7,10-dimethoxy-10-DAB core with an oxazolidine-protected side chain, followed by a highly controlled deprotection step to yield the active pharmaceutical ingredient (API)[3][5]. This application note details the mechanistic rationale, self-validating protocol, and impurity control strategy for this pivotal final deprotection step.

Mechanistic Rationale: The Oxazolidine Strategy

Why Use an Oxazolidine Intermediate?

Esterification at the sterically hindered C13-hydroxyl of the taxane core requires robust coupling conditions (e.g., DCC/DMAP). To prevent unwanted side reactions and epimerization at the chiral centers of the phenylisoserine side chain during this coupling, the 2'-hydroxyl and 3'-amine are tethered together as a 2,2-dimethyl oxazolidine ring (an acetonide derivative)[5][].

The Chemoselectivity Challenge

The final synthetic transformation requires the hydrolysis of the oxazolidine ring to reveal the free 2'-OH and 3'-NHBoc groups. This must be achieved under acidic conditions. However, the molecule contains multiple highly acid-sensitive moieties:

  • The tert-butoxycarbonyl (Boc) group on the 3'-nitrogen.

  • The ester linkages at C13 (side chain), C2 (benzoate), and C4 (acetate).

  • The oxetane ring (D-ring of the taxane core), which is prone to ring-opening under harsh Lewis or Brønsted acid conditions.

Causality of Experimental Design: The use of mild protic acids—such as p-toluenesulfonic acid (p-TsOH) or dilute HCl in methanol—provides sufficient thermodynamic driving force to hydrolyze the aminal/acetal-like oxazolidine ring without reaching the activation energy required to cleave the Boc carbamate or the oxetane ring[2][7]. Furthermore, conducting the final crystallization in ethyl acetate is not merely a purification step; it intentionally forms the cabazitaxel ethyl acetate solvate , which is the specific solid-state form required for commercial pharmaceutical formulation[4].

Synthetic Workflow

G A 10-Deacetylbaccatin III (10-DAB) B Selective Methylation (7,10-dimethoxy-10-DAB) A->B DMS, NaH C Esterification / Coupling with Oxazolidine Side Chain B->C DCC, DMAP D Oxazolidine-Protected Cabazitaxel Intermediate C->D E Acidic Hydrolysis (Deprotection) D->E HCl or p-TsOH (pH control) F Cabazitaxel (API) E->F Crystallization (Ethyl Acetate)

Figure 1: Synthetic workflow of Cabazitaxel from 10-DAB highlighting the oxazolidine deprotection.

Experimental Protocol: Chemoselective Deprotection and Crystallization

This protocol details the conversion of the oxazolidine-protected cabazitaxel intermediate to cabazitaxel ethyl acetate solvate.

Reagents & Materials
  • Starting Material: Oxazolidine-protected Cabazitaxel intermediate (CAS: 1373171-12-0; MW: 876.02 g/mol )[]

  • Solvents: Methanol (HPLC Grade), Ethyl acetate (EtOAc), Purified Water (Milli-Q)

  • Reagents: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or 1N HCl; Sodium bicarbonate (NaHCO₃), saturated aqueous solution.

Step-by-Step Methodology
  • Solubilization: Charge a clean, dry glass-lined reactor with 10.0 g (approx. 11.4 mmol) of the oxazolidine-protected cabazitaxel intermediate. Add 150 mL of Methanol and agitate at 20–25 °C until a clear solution is achieved[7].

  • Acidic Hydrolysis: Slowly add a catalytic amount of p-TsOH·H₂O (approx. 0.05 equivalents) or 1N HCl to the reaction mixture.

    • Causality: The slow, dropwise addition prevents localized pH drops and exothermic spikes that could trigger premature Boc deprotection[2][8].

  • Self-Validating Reaction Monitoring: Maintain the reaction temperature strictly at 20–25 °C. Monitor the reaction progress via HPLC every 60 minutes. The reaction is deemed complete when the oxazolidine intermediate peak is ≤ 0.5% of the total area. (Typical reaction time: 3–4 hours)[7][8].

  • Quenching: Upon analytical confirmation of completion, immediately quench the reaction by adding 50 mL of saturated aqueous NaHCO₃.

    • Causality: Neutralizing the acid halts the hydrolysis instantly, preventing the formation of the primary amine degradation product during the downstream concentration steps[3][8].

  • Solvent Exchange & Extraction: Concentrate the mixture under reduced pressure (≤ 40 °C) to remove the methanol. Add 150 mL of Ethyl acetate and 100 mL of water to the aqueous residue. Agitate vigorously for 15 minutes, allow phase separation, and collect the organic (EtOAc) layer. Wash the organic layer with brine and dry over anhydrous Na₂SO₄[3].

  • Crystallization of the Solvate: Concentrate the dried EtOAc layer to approximately 30 mL. Seed the solution with authentic cabazitaxel ethyl acetate solvate crystals and slowly cool the vessel to 0–5 °C. Stir for 2 hours to allow complete crystallization. Filter the white crystalline solid and dry under vacuum at 30 °C to yield Cabazitaxel ethyl acetate solvate[4].

Quantitative Data: Impurity Profiling and Troubleshooting

To ensure regulatory compliance (ICH guidelines require unknown related substances to be controlled below 0.10% in the API[3]), the following table summarizes critical process impurities associated with this synthetic step and corresponding troubleshooting actions.

Impurity NameSource / MechanismRRT (Approx)Troubleshooting / Control Strategy
Oxazolidine Cabazitaxel Incomplete acidic hydrolysis of the side-chain protecting group[][8].1.35Increase reaction time; verify acid catalyst concentration; ensure complete dissolution prior to acid addition[8].
Primary Amine Impurity Over-deprotection (cleavage of the acid-sensitive Boc group) due to excessive acid or heat.0.65Strictly control temperature (≤ 25 °C) and use mild acids (p-TsOH). Quench with NaHCO₃ immediately upon completion.
7-O-Demethyl Cabazitaxel Incomplete methylation during the upstream 10-DAB functionalization step[4].0.85Purify the 7,10-dimethoxy-10-DAB intermediate rigorously prior to oxazolidine coupling[3].
Di-Boc Impurity Side reaction during upstream coupling or excess Boc anhydride usage[8].1.50Optimize the stoichiometry of the oxazolidine side chain and coupling reagents (DCC/DMAP)[8].

Conclusion

The synthesis of cabazitaxel from its oxazolidine-protected intermediate represents a delicate balance of chemoselectivity. By leveraging mild acidic conditions, the 2,2-dimethyl protecting group can be efficiently removed without compromising the structural integrity of the taxane core or the Boc-protected amine. Strict adherence to in-process HPLC monitoring and controlled crystallization in ethyl acetate ensures the production of high-purity cabazitaxel ethyl acetate solvate, meeting stringent pharmacopeial standards.

References

  • Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale , ACS Publications, 3

  • WO2013057260A1 - Cabazitaxel, related compounds and methods of synthesis , Google Patents, 2

  • CN102417491A - Method for preparing cabazitaxel by taking 10-deacetylate-baccatin III as raw material , Google Patents, 7

  • Cabazitaxel Teva - Assessment Report , European Medicines Agency (EMA), 4

  • CAS 1373171-12-0 (Cabazitaxel Impurity (Oxazolidine Protected)) , BOC Sciences,

  • CN102659721A - Synthetic method of cabazitaxel , Google Patents, 5

  • Preclinical profile of cabazitaxel , PMC (NIH), 1

  • Oxazolidine Cabazitaxel | CAS No- 1373171-12-0 , Simson Pharma Limited, Link

  • Cabazitaxel Intermediate | Research Use Only , Benchchem, 8

Sources

Method

Chromatographic conditions for separating taxane oxazolidine impurities

Application Note: Chromatographic Strategies for the Separation of Taxane Oxazolidine Impurities Introduction Taxanes—such as paclitaxel, docetaxel, and cabazitaxel—are highly potent microtubule inhibitors utilized exten...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Strategies for the Separation of Taxane Oxazolidine Impurities

Introduction

Taxanes—such as paclitaxel, docetaxel, and cabazitaxel—are highly potent microtubule inhibitors utilized extensively in oncology. The commercial manufacturing of these complex molecules relies heavily on semi-synthesis, typically initiating with 10-deacetylbaccatin III (10-DAB) extracted from yew needles[1]. A critical step in this synthesis is the esterification of the C13 hydroxyl group with a protected side chain. To prevent unwanted side reactions during coupling, the side chain is often protected as an oxazolidine ring, which must later undergo acidic deprotection to yield the active pharmaceutical ingredient (API)[2].

When this deprotection is incomplete, or when side reactions occur, it results in the formation of process-related oxazolidine impurities. Examples include 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester in docetaxel[3], and Detroc/Ditroc oxazolidine impurities in cabazitaxel[4]. Because these impurities share the massive taxane core but possess varying degrees of lipophilicity due to the intact oxazolidine ring, separating them requires highly specific, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies.

Mechanistic Insights & Chromatographic Rationale

Developing a single chromatographic method to capture the entire impurity profile of a taxane API requires balancing extreme polarity differences.

  • Handling Extreme Hydrophobicity: The intact oxazolidine ring significantly increases the lipophilicity of the molecule compared to the open-chain API. In cabazitaxel analysis, the Ditroc oxazolidine impurity is so hydrophobic that it elutes extremely late (approx. 59 minutes)[4], requiring a robust, extended organic gradient wash to elute without peak broadening.

  • Resolving Polar Early Eluters via Ion-Pairing: Conversely, taxane degradation and synthesis also produce highly polar amine impurities (e.g., from complete side-chain cleavage). To prevent these from co-eluting with the void volume, 0.2% 1-octanesulfonic acid is added to the mobile phase[4]. This acts as an ion-pairing reagent, binding to the positively charged basic amine impurities, increasing their apparent hydrophobicity, and retaining them on the C18 column (eluting at ~3.62 min)[4].

  • Stabilizing the Taxane Core (pH 2.0): Taxanes are notoriously unstable in alkaline or neutral aqueous conditions, prone to C7 epimerization and C13 side-chain hydrolysis[3]. A 0.05 M KH₂PO₄ buffer adjusted to a highly acidic pH of 2.0 stabilizes the taxane core during the extended 85-minute gradient run[4].

  • Detection Wavelength (230 nm): The taxane chromophore (driven by the benzoyl group at C2 and the enone system at C9) exhibits optimal and uniform UV absorbance at 230 nm, ensuring accurate mass balance and linear detection responses[4].

TaxanePathway DAB 10-Deacetylbaccatin III (10-DAB) Coupling Side-Chain Coupling (Oxazolidine Protected) DAB->Coupling Intermediate Oxazolidine Intermediate Coupling->Intermediate Deprotection Acidic Deprotection (Ring Opening) Intermediate->Deprotection API Target Taxane API (e.g., Docetaxel/Cabazitaxel) Deprotection->API Complete Reaction Impurity Oxazolidine Impurity (Incomplete Deprotection) Deprotection->Impurity Incomplete Reaction

Fig 1. Mechanistic pathway of taxane synthesis and process-related oxazolidine impurity formation.

Experimental Protocol

Reagents and Standards
  • Cabazitaxel API and characterized impurity standards (10-DAB III, Amine impurity, Detroc oxazolidine, Oxazolidine-protected Cabazitaxel, Ditroc oxazolidine)[4].

  • HPLC-grade Acetonitrile (ACN).

  • Potassium dihydrogen phosphate (KH₂PO₄), AR grade.

  • 1-Octanesulfonic acid sodium salt, HPLC grade[4].

  • Orthophosphoric acid (for pH adjustment).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 6.8 g of KH₂PO₄ (0.05 M) and 2.0 g of 1-octanesulfonic acid (0.2% w/v) in 1000 mL of Milli-Q water[4]. Adjust the pH strictly to 2.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane and degas via sonication.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile[4].

  • Sample Diluent: Prepare a mixture of Mobile Phase A (Buffer) and Acetonitrile in a 90:10 (v/v) ratio[5].

Sample Preparation & Self-Validation System
  • Standard Solution: Accurately weigh the cabazitaxel standard and dissolve it in the diluent to achieve a final working concentration of 0.1 mg/mL[5].

  • System Suitability Test (SST): To ensure the protocol acts as a self-validating system, an SST must be performed prior to sample analysis. Spike the cabazitaxel standard solution with the Amine impurity and the Ditroc oxazolidine impurity at the 0.15% specification level.

    • Validation Criteria: The critical pair resolution ( Rs​ ) between the early-eluting Amine impurity and the 10-DAB III peak must be ≥1.5 . The recovery of the late-eluting Ditroc oxazolidine impurity must demonstrate a signal-to-noise (S/N) ratio of ≥10 to validate the gradient's elution power at extended run times.

HPLCWorkflow Prep Sample Prep Diluent: Buffer/ACN Equilibration Column Equilibration C18, 30°C Prep->Equilibration Elution Gradient Elution Mobile Phase A/B Equilibration->Elution Detection UV Detection 230 nm Elution->Detection Analysis Data Analysis Impurity Profiling Detection->Analysis

Fig 2. Step-by-step HPLC workflow for separating and detecting taxane oxazolidine impurities.

Data Presentation

Table 1: Optimized Chromatographic Conditions [4]

ParameterSpecification
Column C18 (e.g., Sunfire), 150 x 4.6 mm, 3.5 µm
Column Oven Temperature 30°C
Flow Rate 1.3 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Total Run Time 85 minutes

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.07030Initial Hold (Polar Impurities)
15.05050API Elution
45.03070Intermediate Wash
70.01090Strong Organic Wash (Oxazolidines)
75.01090Hold
76.07030Re-equilibration
85.07030End of Run

Table 3: Retention Time (RT) Profiling of Cabazitaxel and Impurities [4]

Compound NameRetention Time (min)Relative Retention Time (RRT)Impurity Type
10-Dab-III Impurity2.570.19Core Precursor
Amine Impurity3.620.26Cleavage Degradant
Cabazitaxel (API) 13.85 1.00 Target Analyte
Detroc Oxazolidine Impurity16.171.17Process / Protected
Oxazolidine Protected Cabazitaxel22.731.64Process Intermediate
Ditroc Impurity24.081.74Process Intermediate
Ditroc Oxazolidine Impurity59.014.26Highly Lipophilic Process Impurity

Conclusion

The separation of taxane oxazolidine impurities requires a highly calculated chromatographic approach due to the structural complexity and broad polarity range of the analytes. By employing a low-pH phosphate buffer combined with 1-octanesulfonic acid as an ion-pairing agent, this 85-minute gradient method successfully resolves early-eluting polar amine degradants from extremely late-eluting, highly lipophilic oxazolidine-protected intermediates[4]. This methodology ensures strict compliance with ICH guidelines for the quality control of advanced antineoplastic formulations.

References

  • Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel in Cabazitaxel Injection Dosages Form. Academia.edu.
  • Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. ACS Publications.
  • Process For The Preparation Of Anti-neoplastic Agent. Technical Disclosure Commons.
  • Isolation and Characterization of Impurities in Docetaxel. PubMed.
  • (PDF) ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM. ResearchGate.

Sources

Application

Application Note: NMR Spectroscopy Protocols for the Structural Elucidation of Oxazolidine-Protected Cabazitaxel Intermediates

Executive Summary Cabazitaxel is a highly potent, semi-synthetic taxane antineoplastic agent approved for the treatment of hormone-refractory prostate cancer[1]. Synthesized primarily from the natural precursor 10-deacet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cabazitaxel is a highly potent, semi-synthetic taxane antineoplastic agent approved for the treatment of hormone-refractory prostate cancer[1]. Synthesized primarily from the natural precursor 10-deacetylbaccatin III (10-DAB)[2], the manufacturing process requires the precise coupling of a complex phenylisoserine side chain to the taxane core. To prevent unwanted side reactions during this coupling, the side chain is temporarily masked using an oxazolidine protecting group[3].

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for drug development professionals. It details the structural elucidation of the oxazolidine-protected intermediate (officially designated as Cabazitaxel-Related Substance 6, or CRS-6) and establishes a robust analytical framework for confirming its complete deprotection into the active pharmaceutical ingredient (API)[1].

Mechanistic Context: The Causality of Oxazolidine Protection

In taxane semi-synthesis, the esterification of the sterically hindered C-13 hydroxyl group on the baccatin core is notoriously difficult. The phenylisoserine side chain contains highly reactive 2'-hydroxyl and 3'-amino groups. If left unprotected, these functional groups would competitively react, leading to complex oligomerization and epimerization.

The Solution: The side chain is reacted with a ketone (typically acetone) to form a 2,2-dimethyl-4-phenyloxazolidine ring. The Causality: This 5-membered cyclic acetal/aminal serves a dual purpose:

  • Chemical Masking: It completely protects the 2'-OH and 3'-NH groups from acylation.

  • Conformational Rigidity: It locks the side chain into a rigid conformation that thermodynamically favors the desired stereoselective coupling at the C-13 position[3].

Following successful coupling, the oxazolidine ring must be cleaved via acidic hydrolysis to yield the active Cabazitaxel API. Incomplete deprotection leaves residual CRS-6, a critical process impurity that must be strictly controlled[1].

Cabazitaxel Mechanism of Action

Unlike earlier taxanes (e.g., docetaxel), Cabazitaxel features methoxy groups at the C-7 and C-10 positions. This specific structural modification lowers its affinity for P-glycoprotein (P-gp) ATP-dependent drug efflux pumps, allowing the molecule to overcome inherent or acquired cellular resistance[2].

Pathway N1 Cabazitaxel Entry (Evades P-gp Efflux) N2 Tubulin Binding (Inner Microtubule Surface) N1->N2 N3 Microtubule Stabilization (Inhibits Depolymerization) N2->N3 N4 Mitotic Spindle Disruption N3->N4 N5 Cell Cycle Arrest (G2/M Phase) N4->N5 N6 Apoptosis (Cancer Cell Death) N5->N6

Caption: Cabazitaxel Mechanism of Action: Microtubule stabilization leading to apoptosis.

Structural Elucidation: NMR Signal Causality

NMR spectroscopy is the gold standard for monitoring the deprotection of the oxazolidine ring because the structural transformation induces highly specific changes in the local magnetic environment[3].

When the oxazolidine ring is intact (CRS-6), the isopropylidene moiety introduces two distinct methyl groups. Due to the constrained geometry of the 5-membered ring and the anisotropic shielding effects from the adjacent phenyl group, these methyl protons resonate in a unique upfield region. High-resolution 1 H NMR reveals a diagnostic signal at δ 1.19 ppm , corresponding to these oxazolidine methyls[1].

Additionally, the ring closure constrains the dihedral angles of the 2'-CH and 3'-CH protons, shifting their resonance compared to the open-chain API. Upon successful acidic hydrolysis, the oxazolidine ring opens, the isopropylidene group is lost as acetone, and the δ 1.19 ppm signal completely disappears[1].

Quantitative Data: NMR Shift Comparisons
NMR ParameterCabazitaxel (API)Oxazolidine-Protected Intermediate (CRS-6)Causality / Structural Origin
Oxazolidine Methyls ( 1 H) Absent ∼δ 1.19 ppm (s, 3H) & ∼δ 1.25 ppm (s, 3H)Isopropylidene acetal (2,2-dimethyl) protecting the 2'-OH and 3'-NH[1].
2'-CH ( 1 H) ∼δ 4.63 ppm (m) ∼δ 4.5 - 4.8 ppm (shifted)Change in electronic environment and dihedral constraint due to ring closure.
3'-CH ( 1 H) ∼δ 5.28 ppm (m) ∼δ 5.4 - 5.5 ppm (shifted)Constrained conformation of the oxazolidine ring.
tert-Butyl (Boc) ( 1 H) ∼δ 1.35 ppm (s, 9H) ∼δ 1.35 ppm (s, 9H)Unaffected by oxazolidine protection; serves as an internal structural reference.
Methoxy (7-OMe, 10-OMe) ∼δ 3.30, 3.45 ppm (s, 3H) ∼δ 3.30, 3.45 ppm (s, 3H)Distant from the side-chain modification; magnetically equivalent in both states.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data that can withstand regulatory scrutiny, the following protocol builds self-validation directly into the methodology. Shifts in solid-state or solution-state NMR fingerprints can occur due to equipment calibration or temperature variations[4]; therefore, internal referencing is mandatory.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 5–10 mg of the purified intermediate (or API) in 600 µL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS)[3].

    • Causality: CDCl 3​ readily solubilizes taxanes. TMS acts as an absolute internal reference ( δ 0.00 ppm) to prevent chemical shift drift, which is critical when looking for precise signals like δ 1.19 ppm.

  • Moisture Control: Ensure the CDCl 3​ is dried over activated 4Å molecular sieves.

    • Causality: Residual water ( δ 1.56 ppm in CDCl 3​ ) can broaden nearby signals or obscure low-level impurities.

Step 2: Instrument Calibration & Acquisition
  • Tuning and Matching: Perform automated or manual tuning/matching of the probe to the 1 H frequency (e.g., 400 MHz or higher)[3].

  • Locking and Shimming: Lock onto the deuterium signal of CDCl 3​ . Apply gradient shimming (Z-axis) until the solvent peak is sharp and symmetrical.

  • Pulse Sequence: Utilize a standard 1D 1 H pulse sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set D1 to 2.0 seconds.

    • Causality: Methyl protons often have longer T1​ relaxation times. A sufficient D1 ensures complete longitudinal magnetization recovery, making the integration strictly quantitative.

  • Scans: Acquire a minimum of 64 scans to ensure a high Signal-to-Noise Ratio (SNR), necessary for detecting trace amounts (<0.1%) of the CRS-6 impurity.

Step 3: Data Processing & Self-Validation
  • Fourier Transform & Phasing: Apply an exponential window function (LB = 0.3 Hz) prior to FT. Manually correct zero-order and first-order phase.

  • Baseline Correction: Apply a polynomial baseline correction to ensure integration values start exactly at zero.

  • Validation Check: Integrate the invariant 7-OMe signal at δ 3.30 ppm and set its value to 3.00.

  • Impurity Quantification: Integrate the region at δ 1.19 ppm. If the integration is <0.01 relative to the methoxy peak, the oxazolidine deprotection is deemed successful and complete.

Synthesis and QC Workflow

The following diagram illustrates the integration of NMR quality control checkpoints within the semi-synthetic pipeline of Cabazitaxel.

Workflow N1 10-Deacetylbaccatin III (Starting Material) N2 Side-Chain Coupling (Oxazolidine Protected) N1->N2 N3 Intermediate (CRS-6) Formed N2->N3 N4 NMR QC Check: Detect δ 1.19 ppm N3->N4 N5 Acidic Deprotection (Ring Opening) N4->N5 If Confirmed N6 Cabazitaxel (API) N5->N6 N7 Final NMR QC: Absence of δ 1.19 ppm N6->N7

Caption: Semi-synthetic workflow of Cabazitaxel and strategic NMR quality control checkpoints.

References

  • [1] Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale | Organic Process Research & Development - ACS Publications. acs.org. 1

  • [5] Cabazitaxel Teva - European Medicines Agency. europa.eu. 5

  • [3] Cabazitaxel Intermediate | Research Use Only - Benchchem. benchchem.com. 3

  • [2] (PDF) A new synthesis route of cabazitaxel - ResearchGate. researchgate.net. 2

  • [4] CN104220431A - Solid state forms of cabazitaxel and processes for preparation thereof - Google Patents. google.com. 4

Sources

Method

Application Note: High-Resolution Thin Layer Chromatography (TLC) for Real-Time Impurity Tracking in Cabazitaxel Synthesis

Strategic Context: The Cabazitaxel Synthesis Challenge Cabazitaxel is a potent, semi-synthetic microtubule inhibitor approved for the treatment of hormone-refractory prostate cancer[1][2]. Because it is synthesized via t...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Cabazitaxel Synthesis Challenge

Cabazitaxel is a potent, semi-synthetic microtubule inhibitor approved for the treatment of hormone-refractory prostate cancer[1][2]. Because it is synthesized via the selective methylation and esterification of 10-deacetylbaccatin III (10-DAB)—a highly oxygenated natural precursor extracted from yew tree needles[1][3]—the reaction matrix is inherently complex. Incomplete reactions or degradation during storage can yield critical impurities, including 10-Methoxy-10-deacetylbaccatin III[4], 7,10-dimethoxy-10-deacetylbaccatin III[2], and N-formyl derivatives[5].

While Ultra-Performance Liquid Chromatography (UPLC) remains the regulatory gold standard for final batch release and stability indicating methods[6][7], Thin Layer Chromatography (TLC) provides an indispensable, real-time orthogonal method for in-process control. This guide details the thermodynamic rationale and self-validating protocols required to accurately track Cabazitaxel impurities at the bench.

Chromatographic Causality: Designing the TLC System

A successful TLC method for taxanes does not rely on random solvent screening; it is engineered based on the molecular thermodynamics of the baccatin core.

  • Stationary Phase Dynamics : Silica gel 60 F254 provides a highly polar, hydrogen-bonding surface. The bare 10-DAB core possesses four free hydroxyl groups, anchoring it strongly to the silica. As synthesis progresses and these hydroxyls are methylated (at C7 and C10) or esterified, the molecule's affinity for the stationary phase predictably decreases, increasing its Retention Factor (Rf).

  • Mobile Phase Selection : For intermediate tracking, an Ethyl Acetate / n-Heptane (60:40 v/v) system is optimal. Heptane provides the non-polar bulk to drive the solvent front, while ethyl acetate acts as the hydrogen-bond acceptor to competitively desorb the oxygenated taxanes, targeting an ideal Rf of 0.25–0.35 for key intermediates[8].

  • Visualization Chemistry : Taxanes lack strong visible chromophores. However, the C2-benzoate and C13-phenylpropanoyl side chains strongly quench fluorescence, appearing as dark spots under UV 254 nm[2]. To differentiate the intact taxane core from cleaved side-chains, chemical derivatization with Vanillin-Sulfuric acid is required. The acid catalyzes the dehydration of the terpene core, which then condenses with vanillin upon heating to produce distinct, highly visible chromophores.

Impurity_Pathway DAB 10-DAB (Starting Material) MonoMe 10-Methoxy-10-DAB (Impurity) DAB->MonoMe Partial Methylation DiMe 7,10-dimethoxy-10-DAB (Intermediate) DAB->DiMe Complete Methylation MonoMe->DiMe Further Methylation Cabaz Cabazitaxel (Final API) DiMe->Cabaz Side-chain Coupling Degrad Hydrolysis Products (Degradants) Cabaz->Degrad Aqueous Degradation

Fig 1: Cabazitaxel synthesis pathway and critical points of impurity formation.

Quantitative Impurity Mapping

The table below summarizes the structural characteristics and expected chromatographic behavior of Cabazitaxel and its primary impurities based on their relative polarities.

CompoundStructural CharacteristicsRelative PolarityExpected Rf (EtOAc/Heptane 60:40)
10-Deacetylbaccatin III (10-DAB) Four free hydroxyls (C1, C7, C10, C13)Very High0.05 - 0.10
10-Methoxy-10-DAB Three free hydroxyls (C1, C7, C13)High0.15 - 0.20
7,10-Dimethoxy-10-DAB Two free hydroxyls (C1, C13)Moderate0.25 - 0.35
N-formyl Cabazitaxel Impurity Formyl group replacing the Boc groupModerate-Low0.35 - 0.45
Cabazitaxel (API) Bulky lipophilic side-chain, Boc groupLow0.45 - 0.55
Self-Validating Execution Protocol

To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) directly on the plate, preventing false positives caused by matrix effects or solvent degradation.

Step 1: Chamber Saturation (Critical for Reproducibility)

  • Line a twin-trough glass development chamber with thick filter paper.

  • Pour 10 mL of the mobile phase (Ethyl Acetate/n-Heptane, 60:40 v/v) into the chamber.

  • Seal the chamber and allow 20 minutes for equilibration. Causality Check: Saturation fills the chamber atmosphere with solvent vapor. This prevents the "edge effect" where solvent evaporates from the sides of the plate during development, which would otherwise cause a concave solvent front and artificially skewed Rf values.

Step 2: Sample & Standard Preparation

  • Dissolve the reaction mixture or API sample in Dichloromethane (DCM) to a concentration of 1 mg/mL.

  • Prepare high-purity reference standards of Cabazitaxel and 10-DAB at 1 mg/mL in DCM.

Step 3: Co-Spotting (The Self-Validating Mechanism)

  • Using a 2 µL glass microcapillary, apply the sample, the Cabazitaxel standard, and a "co-spot" (Sample + Standard overlaid exactly on top of each other) 1.5 cm from the bottom of a Silica gel 60 F254 plate. Causality Check: The co-spot acts as an internal validation mechanism. If the sample's target spot does not perfectly merge with the standard in the co-spot, matrix effects (e.g., salt concentration, pH) are altering the migration, rendering the identification void.

Step 4: Chromatographic Development

  • Place the plate in the saturated chamber and develop until the solvent front reaches exactly 1 cm from the top edge.

  • Remove the plate, immediately mark the solvent front with a pencil, and dry under a gentle stream of cold air.

Step 5: Dual Visualization

  • Non-Destructive : Observe the plate under UV 254 nm. Mark all quenching zones (dark spots against a green fluorescent background) with a pencil. This confirms the presence of the aromatic side chains[2].

  • Destructive : Spray the plate evenly with Vanillin-Sulfuric acid reagent. Heat the plate at 110°C for 2-3 minutes. Taxane cores will develop distinct colorimetric shifts (typically blue/purple to brown), confirming the presence of the intact baccatin structure.

TLC_Workflow Start Reaction Mixture or API Sample Prep Sample Prep: 1 mg/mL in DCM Start->Prep Spot Co-spotting with Reference Standards Prep->Spot Dev Development: EtOAc/n-Heptane Spot->Dev Vis Dual Visualization: UV 254nm & Staining Dev->Vis Decision Rf & Spot Assessment Vis->Decision Pass Valid Profile: Proceed to UPLC Decision->Pass Target Rf Only Fail Impurity Detected: Initiate Purification Decision->Fail Multiple Spots

Fig 2: Self-validating TLC workflow for real-time Cabazitaxel impurity tracking.

Sources

Application

Application Note: Preparative HPLC Protocol for the Purification of Cabazitaxel Oxazolidine

Introduction & Context Cabazitaxel is a highly potent microtubule inhibitor and a semi-synthetic taxane derivative critical in the treatment of metastatic castration-resistant prostate cancer[1]. During its complex semi-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

Cabazitaxel is a highly potent microtubule inhibitor and a semi-synthetic taxane derivative critical in the treatment of metastatic castration-resistant prostate cancer[1]. During its complex semi-synthesis from 10-deacetylbaccatin III (10-DAB III), the chiral side chain is frequently protected using an oxazolidine ring to prevent unwanted side reactions, yielding Cabazitaxel oxazolidine (CAS: 1373171-12-0)[2]. This compound serves as both a crucial synthetic intermediate and a tightly monitored process-related impurity in the final Active Pharmaceutical Ingredient (API)[3].

Due to the structural similarities between taxanes—which share a highly hydrophobic baccatin core—traditional crystallization methods often fail to adequately separate cabazitaxel oxazolidine from structurally analogous epimers and unreacted precursors[4]. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the definitive methodology to achieve the >99.5% purity required for downstream pharmaceutical processing.

Scientific Rationale & Experimental Design

As an Application Scientist, designing a robust purification workflow requires understanding the physicochemical properties of the target molecule to establish a self-validating system.

  • Stationary Phase Causality : Cabazitaxel oxazolidine is extremely lipophilic (Molecular Weight: 876.01 g/mol ). A C18 bonded silica phase with a high carbon load (~15-20%) provides the necessary surface area for hydrophobic retention. A 10 µm particle size is selected to balance the theoretical plate count with manageable column backpressure at preparative flow rates.

  • Mobile Phase Causality : A binary gradient of Water and Acetonitrile (ACN) is strictly preferred over Methanol. Acetonitrile provides lower system viscosity, better mass transfer kinetics for bulky taxanes, and sharper peak shapes. While the molecule is neutral, adding 0.1% Formic Acid to the mobile phase suppresses the ionization of residual silanols on the silica support, minimizing peak tailing[5].

  • Detection Wavelength : The taxane core features a conjugated enone system in the baccatin ring, which exhibits a characteristic UV absorbance maximum at ~227 nm[6].

  • Sample Diluent : Taxanes are notoriously insoluble in aqueous media. To prevent catastrophic on-column precipitation, the crude sample must be dissolved in a strong, miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or a Dichloromethane/Acetonitrile mixture prior to injection[4].

Data Presentation: Method Parameters

Table 1: Analytical HPLC Gradient (For Fraction QC)
Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.070%30%1.0
5.050%50%1.0
15.010%90%1.0
20.010%90%1.0
21.070%30%1.0
Table 2: Preparative HPLC Gradient Method
Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.060%40%20.0
10.040%60%20.0
35.015%85%20.0
40.015%85%20.0
42.060%40%20.0
Table 3: Typical Purification Yield & Purity Profile
ParameterValueNotes
Crude Purity ~75 - 82%Contains 10-DAB III and deacyl impurities[3].
Target Purity ≥ 99.5%Required for downstream API synthesis.
Recovery Yield 65 - 72%Losses attributed to overlapping impurity tails[6].
Retention Time (Prep) ~22 - 24 minHighly dependent on exact column dead volume[5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes a built-in quality check to ensure process integrity.

Phase 1: Sample Preparation
  • Weighing : Accurately weigh 1.0 g of crude Cabazitaxel oxazolidine.

  • Dissolution : Dissolve the crude powder in 10 mL of HPLC-grade DMSO. Sonicate for 5 minutes at room temperature until the solution is completely clear.

  • Filtration (Critical Check) : Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter. Self-Validation: If backpressure during filtration is high, centrifuge the sample at 10,000 rpm for 5 minutes before attempting filtration again to prevent column frit clogging.

Phase 2: Preparative HPLC Execution
  • System Equilibration : Flush the preparative column (e.g., YMC-Actus Triart C18, 250 × 20 mm, 10 µm) with 100% Mobile Phase B for 10 minutes, followed by the initial gradient conditions (60% A / 40% B) for 20 minutes.

  • Blank Injection : Inject 500 µL of DMSO to establish a baseline and confirm the absence of ghost peaks.

  • Sample Loading : Inject 1.0 mL (100 mg payload) of the filtered sample per run.

  • Elution & Fraction Collection : Run the gradient as defined in Table 2 . Monitor UV absorbance at 227 nm. Configure the fraction collector to trigger on the rising edge of the main peak (threshold > 50 mAU) and stop on the falling edge.

Phase 3: Fraction QC and Isolation
  • Analytical Verification : Sample 10 µL from each collected fraction and analyze using the Analytical HPLC method (Table 1 ).

  • Pooling : Pool only the fractions demonstrating ≥ 99.5% chromatographic purity. Self-Validation: Any fractions between 90% and 99.4% must be segregated and recycled into a secondary purification run to maximize yield without compromising API grade.

  • Solvent Removal : Transfer the pooled fractions to a rotary evaporator. Remove the acetonitrile under reduced pressure at a bath temperature not exceeding 35°C (taxanes can degrade at elevated temperatures).

  • Lyophilization : Snap-freeze the remaining aqueous suspension and lyophilize for 48 hours to yield pure Cabazitaxel oxazolidine as an off-white solid.

Mandatory Visualization: Purification Workflow

G N1 Crude Cabazitaxel Oxazolidine Synthesis N2 Sample Dissolution (DMSO / ACN) N1->N2 Filtration (0.45 µm) N3 Preparative HPLC (C18, ACN/H2O Gradient) N2->N3 Injection (100 mg/run) N4 UV-Triggered Fraction Collection (227 nm) N3->N4 Elution & Detection N5 Analytical HPLC QC (Purity > 99.5%) N4->N5 Fraction Pooling N5->N3 Fail QC (Recycle) N6 Lyophilization (Pure API Intermediate) N5->N6 Pass QC

Caption: Workflow for the Preparative HPLC purification and QC validation of Cabazitaxel oxazolidine.

References

*[4] Title: Purification Method Of Cabazitaxel Source: QuickCompany (Patent IN201641011855) URL: [Link]

*[1] Title: Cabazitaxel Teva - Public Assessment Report Source: European Medicines Agency (EMA) URL: [Link]

*[3] Title: Cabazitaxel Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]

*[5] Title: Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel Source: World Journal of Pharmaceutical Research (Hosted on Academia.edu) URL: [Link]

*[6] Title: Reduction-Responsive Stearyl Alcohol-Cabazitaxel Prodrug Nanoassemblies for Cancer Chemotherapy Source: MDPI Pharmaceutics URL: [Link]

*[2] Title: Cabazitaxel Impurity (Detroc-Oxazolidine) Source: Allmpus Research and Development URL: [Link]

Sources

Method

Application Note: LC-MS/MS Fragmentation Profiling of Cabazitaxel Oxazolidine

Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Introduction & Regulatory Context Cabazitaxel is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Introduction & Regulatory Context

Cabazitaxel is a highly potent, semi-synthetic taxane derivative utilized as a second-line treatment for metastatic castration-resistant prostate cancer. During the scale-up synthesis of Cabazitaxel from 10-deacetylbaccatin III, the complex side chain is coupled to the baccatin core. To prevent unwanted side reactions at the 2'-hydroxyl and 3'-amine positions during this coupling, an oxazolidine protecting group (often an isopropylidene derivative) is utilized.

Incomplete deprotection during the final synthetic steps results in the retention of this ring, yielding Cabazitaxel Oxazolidine (also known as CRS-6, CAS 1373171-12-0), a critical process-related impurity[1]. Because the free 2'-hydroxyl group is strictly required for the drug's binding affinity to microtubules, the presence of the oxazolidine impurity directly impacts drug efficacy. Consequently, establishing a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to profile this impurity is essential for ICH-compliant regulatory submissions.

Mechanistic Insights: Taxane MS/MS Fragmentation

Expertise & Experience: Understanding the "Why" behind the Spectra

The tandem mass spectrometric (MS/MS) fragmentation behavior of taxanes follows a highly predictable, universal pattern governed by their structural topology[2]. When subjected to positive electrospray ionization (ESI+), protonation primarily occurs at the extensive oxygen network or the basic nitrogen of the side chain.

Upon applying Collision-Induced Dissociation (CID), the molecule undergoes a highly specific cleavage at the C-13 ester bond connecting the core diterpene ring to the side chain.

  • For Active Cabazitaxel: The parent ion [M+H]+ at m/z 836.4 loses the N-Boc-3-phenylisoserine side chain as a neutral molecule (281 Da), yielding the diagnostic dimethoxybaccatin core ion at m/z 555.3[3].

  • For Cabazitaxel Oxazolidine: The parent ion [M+H]+ is shifted to m/z 876.4 due to the presence of the oxazolidine ring ( C48​H62​NO14+​ ). However, because the structural modification is isolated entirely on the side chain, CID cleavage of the C-13 ester bond results in the neutral loss of the entire oxazolidine-protected side chain (321 Da). Crucially, this yields the exact same diagnostic core ion at m/z 555.3 ( C31​H39​O9+​ )[1].

Subsequent fragmentation of the m/z 555.3 core ion provides secondary confirmation through the sequential loss of functional groups: acetic acid (-60 Da) from the C-4 acetate, water (-18 Da) from the C-1 hydroxyl, and methanol (-32 Da) from the C-7 or C-10 methoxy groups.

Diagnostic Fragmentation Pathway

MS_Fragmentation Parent Cabazitaxel Oxazolidine [M+H]+ m/z 876.4 (C48H62NO14+) Core Dimethoxybaccatin Core [Core+H]+ m/z 555.3 (C31H39O9+) Parent->Core Collision-Induced Dissociation (CID) Cleavage of C-13 Ester Bond SideChain Oxazolidine Side Chain Neutral Loss: 321 Da (C17H23NO5) Parent->SideChain Neutral Loss Frag1 Fragment m/z 495.3 Loss of Acetic Acid (-60 Da) Core->Frag1 - CH3COOH (C-4 Acetate) Frag2 Fragment m/z 537.3 Loss of Water (-18 Da) Core->Frag2 - H2O (C-1 Hydroxyl) Frag3 Fragment m/z 523.3 Loss of Methanol (-32 Da) Core->Frag3 - CH3OH (C-7/C-10 Methoxy)

Caption: MS/MS Fragmentation Pathway of Cabazitaxel Oxazolidine (m/z 876.4)

Experimental Protocol: LC-MS/MS Method

Causality of Chromatographic Choices
  • Mobile Phase Additives: Taxanes are notoriously prone to forming stable sodium adducts ( [M+Na]+ ) in ESI+, which suppresses the desired protonated precursor ( [M+H]+ ) and severely complicates MS/MS fragmentation. The inclusion of 10 mM Ammonium Acetate acts as a volatile proton donor, driving the equilibrium toward [M+H]+ formation and ensuring reproducible Multiple Reaction Monitoring (MRM) transitions[3].

  • Column Selection: A high-purity silica C18 column is selected to prevent secondary interactions between the basic nitrogen of the oxazolidine ring and residual silanols, which would otherwise cause severe peak tailing[1].

Step-by-Step Preparation & Self-Validation System
  • Diluent Preparation: Mix LC-MS grade Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Sample Preparation: Dissolve the Cabazitaxel API sample in the diluent to a concentration of 1 mg/mL. Dilute further to 10 µg/mL for impurity profiling.

  • Self-Validation Check (Critical): To ensure the mass spectrometer is properly tuned for taxane ester cleavage, inject a known standard of pure Cabazitaxel (100 ng/mL) prior to analyzing the oxazolidine impurity.

    • Validation Criteria: The transition m/z 836.4 → 555.3 must be observed with a signal-to-noise ratio > 100.

    • Troubleshooting: Monitor for the sodium adduct [M+Na]+ at m/z 858.4. If its abundance exceeds 10% of the [M+H]+ peak, the ammonium acetate buffer in the mobile phase is depleted or compromised, requiring immediate replacement. Failure to correct this will invalidate the impurity quantification.

Instrument Parameters & Data Presentation

Table 1: LC Gradient Program

Time (min) Mobile Phase A (10 mM NH₄OAc, pH 4.0) Mobile Phase B (Acetonitrile) Flow Rate (mL/min)
0.0 70% 30% 0.8
2.0 70% 30% 0.8
15.0 20% 80% 0.8
20.0 20% 80% 0.8
21.0 70% 30% 0.8

| 25.0 | 70% | 30% | 0.8 |

Table 2: Quantitative Mass Spectrometry Parameters (ESI+)

Analyte Precursor Ion (m/z) Quantifier Product Ion (m/z) Qualifier Product Ion (m/z) Collision Energy (eV)
Cabazitaxel (API) 836.4 555.3 495.3 25
Cabazitaxel Oxazolidine 876.4 555.3 495.3 25

| Docetaxel (Internal Std) | 808.4 | 527.3 | 226.1 | 20 |

Note: A Collision Energy (CE) of 25 eV is optimal. Taxane ester bonds are relatively labile, but the large degrees of freedom in the 876 Da parent ion require moderate collision energy to ensure efficient energy transfer without completely shattering the baccatin core into non-diagnostic, low-mass fragments.

References

  • Title: Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Establishment of the tandem mass spectrometric fingerprints of taxane-based anticancer compounds Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of Cabazitaxel Oxazolidine Protected Standard

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic chromatographic behavior of taxane intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic chromatographic behavior of taxane intermediates. The Cabazitaxel Oxazolidine Protected standard (often utilized as a reference marker or synthetic intermediate) is notoriously sensitive. To achieve reproducible assays and reliable drug development workflows, we must first understand the molecular vulnerabilities of this compound and engineer our handling protocols to mitigate them.

Expert Overview: The Chemistry of Instability

Cabazitaxel is a semi-synthetic taxane derivative. During its synthesis, the C-13 lateral side chain is often protected as an oxazolidine ring to prevent unwanted side reactions[1]. This cyclic aminal/acetal structure, combined with the multiple ester linkages on the baccatin III core (e.g., C-2 benzoate, C-4 acetate), creates a highly reactive molecule.

The primary mechanism of cabazitaxel degradation is hydrolysis[2]. When exposed to inappropriate pH or moisture, the molecule undergoes rapid structural changes. Understanding these specific degradation pathways allows us to preemptively design storage and analytical conditions that prevent them.

Pathway A Cabazitaxel Oxazolidine Protected Standard B Alkaline Media (pH > 8) A->B C Aqueous Acid (pH < 3) A->C D Moisture / Heat (> 40°C) A->D E Ester Cleavage & Taxane Ring Loss B->E F Oxazolidine Ring Opening & C2'-Epimerization C->F G Hydrolysis to Docetaxel Derivatives D->G

Logical degradation pathways of Cabazitaxel Oxazolidine Protected standard.

Troubleshooting FAQs: Storage, Handling, and Analysis

Q: Why does my Cabazitaxel Oxazolidine Protected standard show multiple secondary peaks after reconstitution in aqueous methanol? A: The oxazolidine ring is highly susceptible to solvolysis[1]. Furthermore, the main mechanism of cabazitaxel degradation is the hydrolysis of its ester linkages[2]. Aqueous environments, especially protic solvents like methanol, drive ester cleavage and oxazolidine ring-opening. Expert Insight: Always reconstitute the standard in anhydrous aprotic solvents (e.g., anhydrous acetonitrile) and keep the water content as low as possible during long-term storage[2].

Q: How should I adjust the pH of my sample diluent to maximize stability? A: Cabazitaxel and its protected derivatives degrade extensively under alkaline conditions due to the rapid saponification of the C-2 benzoate, C-4 acetate, and C-13 ester linkages[2]. Conversely, strong acids can prematurely cleave the oxazolidine protecting group and cause C2'-epimerization[3]. Expert Insight: Maintain a mildly acidic environment (pH 4–5). Taxane molecules demonstrate significantly improved stability in the presence of weak acids like citric acid[2]. For LC-MS applications, utilizing 0.05% formic acid in the mobile phase effectively prevents on-column degradation while maintaining ionization efficiency[4].

Q: What are the optimal long-term storage conditions for the neat solid standard? A: Heat and moisture accelerate both hydrolytic and thermal degradation pathways. While cabazitaxel is relatively stable against oxidation, it degrades at elevated temperatures[2]. Expert Insight: Store the lyophilized solid standard strictly at 2-8 °C in a tightly sealed, light-resistant container[5]. When accessing the vial, allow it to equilibrate to room temperature inside a desiccator to prevent atmospheric moisture from condensing on the hygroscopic powder.

Q: During HPLC analysis, I observe a gradual increase in a secondary peak over a 24-hour sequence. How can I prevent this? A: This indicates in-vial degradation within the autosampler. Trace alkalinity from standard glass vials can initiate hydrolysis over a 24-hour period. Expert Insight: Use deactivated (silanized) glass vials or polypropylene inserts. Ensure your autosampler is chilled to 4 °C, use anhydrous diluents, and buffer the diluent with a trace amount of formic acid to neutralize any basic sites on the glassware[4].

Quantitative Degradation Matrix

To aid in risk assessment during method development, the following table summarizes the quantitative degradation kinetics of cabazitaxel derivatives under various stress conditions.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayEstimated Stability / Impact
Alkaline pH > 8 (e.g., NaOH, basic glass)Ester saponification, loss of taxane moietyExtensive degradation within hours[2]
Acidic pH < 3 (e.g., strong HCl)Oxazolidine ring opening, C2'-epimerizationModerate degradation; side-chain cleavage[3]
Thermal (Solid) > 60 °CN-oxidation, thermal hydrolysisSlight degradation; stable at 2-8 °C[2],[5]
Aqueous High water content in diluentHydrolysis of esters and aminalsProgressive degradation; keep water low[2]
Oxidative H₂O₂ / Light exposureN-oxide formationHardly degrades; highly resistant[2],[3]

Self-Validating Experimental Protocol: Stability-Indicating Preparation

To ensure your analytical data is an artifact-free representation of your sample, you must employ a self-validating workflow. This protocol incorporates built-in controls to verify that no degradation occurs during the analytical run.

Workflow Step1 1. Aliquot Standard (Dry, Argon) Step2 2. Reconstitute in Anhydrous MeCN Step1->Step2 Step3 3. Acidify Solvent (0.05% Formic Acid) Step2->Step3 Step4 4. Store at 2-8°C (Protect from Light) Step3->Step4 Step5 5. HPLC/LC-MS (Gradient Mode) Step4->Step5

Step-by-step sample preparation workflow to prevent standard degradation.

Step-by-Step Methodology

Step 1: Equilibration and Weighing

  • Action: Remove the Cabazitaxel Oxazolidine Impurity standard vial from 2-8 °C storage[5]. Allow the vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the standard, immediately initiating the hydrolysis of the oxazolidine ring[2]. Weigh the required amount using a microbalance under an inert argon atmosphere.

Step 2: Reconstitution

  • Action: Dissolve the solid in Anhydrous Acetonitrile to achieve a stock concentration of 1.0 mg/mL.

  • Causality: Acetonitrile is an aprotic solvent that minimizes solvolysis. Avoid protic solvents like methanol or ethanol for long-term stock solutions unless they are rigorously dried.

Step 3: Dilution and Acidification

  • Action: Dilute the stock to the working concentration (e.g., 10 µg/mL) using a diluent composed of Acetonitrile:Water (50:50, v/v) containing 0.05% Formic Acid[4].

  • Causality: The weak acid neutralizes trace alkalinity from the glass vials and stabilizes the taxane core and oxazolidine ring against basic hydrolysis[2].

Step 4: Self-Validating HPLC/LC-MS Sequence Setup

  • Action: Set the autosampler temperature strictly to 4 °C. Structure your sequence order as follows:

    • Blank (Diluent only): Validates the baseline and proves the absence of ghost peaks.

    • Standard Injection 1 (Time Zero): Establishes the baseline purity.

    • Experimental Samples: Your routine batch analysis.

    • Standard Injection 2 (End of Sequence): The critical validation step.

  • Causality: Comparing the peak area and purity profile of Standard Injection 1 against Standard Injection 2 validates that the standard remained stable in the diluent throughout the entire run time. A deviation of >2% indicates in-vial degradation, prompting a review of diluent pH or autosampler temperature.

References

  • Source: europa.
  • Source: acs.
  • Source: jst.go.
  • Source: rjptonline.
  • Source: allmpus.

Sources

Optimization

Technical Support Center: Cabazitaxel Synthesis &amp; Oxazolidine Deprotection

Welcome to the Technical Support Center for Cabazitaxel synthesis. This portal is designed for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cabazitaxel synthesis. This portal is designed for researchers, process chemists, and drug development professionals. Below, you will find an in-depth mechanistic breakdown, troubleshooting FAQs, quantitative data comparisons, and a self-validating experimental protocol focused on the critical oxazolidine deprotection step.

Reaction Pathway & Impurity Formation

The synthesis of Cabazitaxel involves coupling 7,10-dimethoxy-10-deacetylbaccatin III (10-DAB) with a protected isoserine side chain. The oxazolidine ring protects the 2'-hydroxyl and 3'-amino groups during this coupling. The subsequent acidic deprotection step is highly sensitive; deviations in solvent purity, acid strength, or temperature can lead to incomplete cleavage or severe degradation of the taxane core[1],[2].

Cabazitaxel_Deprotection SM Oxazolidine Intermediate (Protected Cabazitaxel) Deprotect Acidic Deprotection (Formic Acid / HCl) SM->Deprotect API Cabazitaxel (API) Target Product Deprotect->API Optimal Time/Temp Imp1 CRS-6 Impurity (Unreacted Intermediate) Deprotect->Imp1 Insufficient Acid/Time Imp2 CRS-3 Impurity (Formylation Side-Reaction) Deprotect->Imp2 Presence of EtOAc

Reaction pathways and impurity formation during oxazolidine deprotection.

Troubleshooting FAQs: Oxazolidine Cleavage

Q1: Why is my HPLC showing a persistent peak corresponding to the unreacted oxazolidine intermediate (CRS-6)? A1: The presence of CRS-6 indicates incomplete cleavage of the oxazolidine ring. This typically results from either insufficient acid equivalents or inadequate reaction time[1]. When using formic acid, the reaction kinetics are relatively slow compared to mineral acids; it generally requires 7 to 8 hours at 25–30 °C for complete conversion[3]. Actionable Solution: Implement a strict HPLC In-Process Control (IPC) step. Do not quench the reaction until the CRS-6 peak area is < 1.0%. If the reaction stalls, verify the purity and concentration of your formic acid (it must be ≥98%, as excess water content can alter both the acidity and the solubility of the intermediate).

Q2: I am observing a +28 Da mass shift in my LC-MS analysis of the crude product. What is this impurity and how do I prevent it? A2: A +28 Da shift (relative to Cabazitaxel) corresponds to the formyl impurity, designated as CRS-3[1]. This side reaction occurs when ethyl acetate is present in the reaction mixture during formic acid deprotection. Under acidic conditions, residual ethyl acetate reacts with formic acid to generate ethyl formate, which acts as a formylating agent on the newly liberated 2'-hydroxyl group of the taxane side chain[1]. Actionable Solution: Ensure that the starting material is rigorously dried under vacuum to remove all residual ethyl acetate from the prior coupling steps. If CRS-3 is already present, it can be efficiently purged during the final crystallization step using a specific quaternary solvent system of acetone, methanol, water, and isopropyl ether[1].

Q3: Can I accelerate the deprotection by using Hydrochloric Acid (HCl) instead of Formic Acid? A3: Yes, HCl (typically in ethanol or methanol) is a highly effective deprotecting agent that can reduce the reaction time to 2–4 hours[4]. However, this acceleration comes at a cost to chemoselectivity. Strong mineral acids significantly increase the risk of taxane core degradation, specifically the hydrolysis of the C-10 acetate or the opening of the delicate oxetane ring[2]. Actionable Solution: If you choose to use HCl, you must strictly control the temperature between -10 °C and 20 °C[5]. Furthermore, the quenching step must be performed rapidly with a weak base to prevent localized basic pH spikes that cause epimerization or ester cleavage[4].

Q4: How do I handle the complex impurity profile that appears during the basic quench of the acidic deprotection mixture? A4: Taxanes are highly sensitive to basic conditions, which can lead to rapid deacetylation (e.g., forming 10-deacetyl baccatin derivatives) or epimerization at the C-2' chiral center[6]. If your quench is generating impurities, it is likely due to localized high pH zones. Actionable Solution: Always add the acidic reaction mixture into a large volume of cold, vigorously stirred saturated NaHCO 3​ solution, rather than adding the base into the acid. This reverse-quench technique prevents the pH from temporarily spiking into the highly basic range (> pH 9).

Quantitative Data: Comparison of Deprotection Agents

Selecting the right deprotection agent requires balancing reaction speed against the risk of structural degradation. The table below summarizes the quantitative parameters and risks associated with the two most common methodologies.

ParameterFormic Acid MethodHydrochloric Acid Method
Acid Concentration Neat (≥98%)Dilute in Ethanol/Methanol
Optimal Temperature 25 °C to 30 °C-10 °C to 20 °C
Typical Reaction Time 7 to 8 hours2 to 4 hours
Primary Impurity Risks CRS-6 (Unreacted), CRS-3 (Formyl)Core degradation, Epimerization
Chemoselectivity High (preserves C-10 acetate)Moderate (requires strict temp control)
Recommended Quench Vacuum distillation followed by NaHCO 3​ Direct reverse-quench into cold NaHCO 3​
Typical Yield > 85%~ 80%
Literature References [1],[3][4],[5]

Self-Validating Experimental Protocol: Formic Acid-Mediated Cleavage

Objective: Cleave the oxazolidine protecting group to yield crude Cabazitaxel while minimizing CRS-3 (formyl) and CRS-6 (unreacted) impurities. Causality Focus: Formic acid is selected over stronger mineral acids to prevent C-10 deacetylation and oxetane ring opening. Temperature is strictly controlled to balance the reaction rate against degradation kinetics.

Step 1: Preparation & Initiation

  • Charge 30.0 g of oxazolidine-protected Cabazitaxel intermediate into a clean, dry glass-lined reactor.

  • Critical Step: Ensure the intermediate is completely free of ethyl acetate. Causality: Residual ethyl acetate reacts with formic acid to produce ethyl formate, which subsequently formylates the 2'-OH group, generating the CRS-3 impurity[1].

  • Cool the reactor to 8–12 °C.

  • Slowly add 150 mL of neat Formic Acid (≥98%) under continuous agitation[3].

Step 2: Reaction Propagation

  • Stir the mixture at 8–12 °C for 10 minutes to ensure complete dissolution without thermal spikes.

  • Gradually raise the internal temperature to 25–30 °C.

  • Maintain stirring for 7 hours[3].

Step 3: Self-Validating In-Process Control (IPC)

  • At t=6.5 hours, withdraw a 0.5 mL aliquot.

  • Quench the aliquot in 5 mL of cold saturated NaHCO 3​ and extract with 2 mL of dichloromethane.

  • Analyze the organic layer via HPLC at 220 nm[2].

  • Validation Criterion: The reaction is deemed complete when the unreacted intermediate (CRS-6) is ≤ 1.0%[1]. If > 1.0%, continue stirring for an additional 1 hour and re-test. This creates a closed-loop validation system where the protocol cannot proceed to isolation until the chemical conversion is empirically verified.

Step 4: Quenching & Isolation

  • Once the IPC criterion is met, concentrate the reaction mass under vacuum (below 35 °C) to remove excess formic acid.

  • Reconstitute the residue in dichloromethane and neutralize carefully with saturated aqueous NaHCO 3​ until the aqueous layer pH is 7.5–8.0. Causality: Precise neutralization prevents base-catalyzed hydrolysis of the C-10 acetate and C-2 benzoate groups[6].

  • Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate to yield crude Cabazitaxel.

Step 5: Purification (Impurity Purge)

  • Dissolve the crude product in a solvent mixture of acetone, methanol, water, and isopropyl ether.

  • Causality: This specific quaternary solvent system exploits the differential solubility of Cabazitaxel versus the formyl CRS-3 and unreacted CRS-6 impurities, effectively purging them into the mother liquor[1].

  • Filter the precipitated solid and dry under vacuum at 45–50 °C to afford high-purity Cabazitaxel API.

References

  • Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. Organic Process Research & Development - ACS Publications. 1

  • Cabazitaxel Intermediate | Research Use Only. Benchchem Technical Support Center.6

  • Process for cabazitaxel. Justia Patents. 4

  • Process For The Preparation Of Anti-neoplastic Agent. Technical Disclosure Commons. 3

  • WO2013057260A1 - Cabazitaxel, related compounds and methods of synthesis. Google Patents. 5

  • Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues with Oxazolidine-Protected Taxane Impurities

Welcome to the Advanced Application Support Center. As drug development professionals working with complex semi-synthetic taxanes (such as paclitaxel, docetaxel, and cabazitaxel), you are likely aware that the C-13 side...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals working with complex semi-synthetic taxanes (such as paclitaxel, docetaxel, and cabazitaxel), you are likely aware that the C-13 side chain is critical for tubulin-binding efficacy. During semi-synthesis, this side chain is frequently installed using an oxazolidine-protected precursor to control stereochemistry and prevent unwanted side reactions.

However, the oxazolidine ring introduces significant stability challenges. It is highly sensitive to pH, temperature, and solvent conditions, often leading to the formation of process-related impurities and degradants. This guide synthesizes field-proven insights to help you troubleshoot, quantify, and mitigate these stability issues.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the deprotection of our docetaxel intermediate, we are observing a persistent polar impurity. LC-MS identifies it as having an intact oxazolidine ring. What is causing this, and how do we resolve it?

The Causality: You are likely observing 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester[1]. This impurity arises from incomplete acidic hydrolysis of the oxazolidine ring. The oxazolidine group is designed to be acid-labile, but the steric hindrance of the bulky taxane core can impede protonation of the oxazolidine nitrogen. If your acidic conditions (e.g., using formic acid or dilute HCl) are too mild or the reaction time is too short, the ring fails to open completely. The Solution: Optimize the stoichiometric ratio of your acid catalyst (often p-toluenesulfonic acid) and ensure rigorous temperature control (typically 0–5°C). Avoid simply increasing the reaction temperature, as this will trigger epimerization (see Q2).

Q2: We are detecting significant levels of 7-epi and 2'-epi taxane impurities during the downstream purification of cabazitaxel. Where are these originating?

The Causality: Epimerization in taxanes is highly dependent on the micro-environmental pH.

  • 7-epi impurities: The C-7 hydroxyl group of the baccatin core is notoriously prone to epimerization under basic conditions via a retro-aldol-type mechanism[2]. If your extraction or neutralization steps post-deprotection locally exceed pH 8, 7-epi cabazitaxel will form rapidly.

  • 2'-epi impurities: The C-2' chiral center on the side chain can epimerize if the oxazolidine intermediate is subjected to harsh, prolonged acidic conditions during the ring-opening phase[1]. The Solution: Implement immediate, buffered quenching (e.g., using saturated NaHCO3​ to reach exactly pH 6.5–7.0) rather than using strong bases like NaOH during the workup.

Q3: Our oxazolidine-protected intermediates show poor mass balance during routine HPLC analysis. The peaks are splitting. Is the compound degrading on the column?

The Causality: Yes. Oxazolidine rings are highly susceptible to on-column degradation if the mobile phase is acidic. Standard reverse-phase HPLC methods often employ 0.1% Trifluoroacetic acid (TFA) or Formic acid to improve peak shape. However, the residence time of the oxazolidine intermediate inside the column under these acidic conditions is sufficient to induce partial ring-opening, leading to split peaks and a loss of mass balance[3]. The Solution: You must use a stability-indicating method with a near-neutral buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 5.0) to preserve the oxazolidine ring during the chromatographic run.

Part 2: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the methodologies contain internal checks that immediately alert the researcher to procedural failures, guaranteeing data trustworthiness.

Protocol 1: Self-Validating Mild Acidic Deprotection Workflow

Objective: Cleave the oxazolidine ring to yield the active pharmaceutical ingredient (API) without inducing C-2' epimerization or side-chain cleavage.

  • Matrix Preparation (Internal Control): Dissolve the oxazolidine-protected taxane in anhydrous methanol (10 volumes). Spike the solution with a known, stable internal standard (e.g., an inert alkyl-paraben) at a precise 1:10 molar ratio. Causality: The internal standard allows for absolute quantification and mass balance verification regardless of solvent evaporation or transfer losses.

  • Controlled Cleavage: Cool the reactor to 0°C. Add 1.2 equivalents of p-Toluenesulfonic acid (p-TsOH) dropwise. Causality:p-TsOH provides the specific pKa required to protonate the oxazolidine nitrogen without cleaving the sensitive C-13 ester linkage.

  • Kinetic Sampling & Immediate Quench: Take 50 µL aliquots at 15, 30, and 45 minutes. Immediately discharge each aliquot into 500 µL of cold 100 mM Phosphate buffer (pH 7.0). Causality: This halts the acid-catalyzed reaction instantaneously, preventing artifactual degradation prior to HPLC injection.

  • Self-Validation (Mass Balance Check): Analyze the quenched samples via HPLC. Calculate the total molar sum of: [Unreacted Precursor] + [Desired API] + [Known Impurities].

    • Validation Gate: If the total sum relative to the internal standard is < 98%, uncharacterized degradation (e.g., side-chain cleavage) has occurred, and the batch temperature must be audited.

Protocol 2: Stability-Indicating RP-HPLC Method for Oxazolidine Impurities

Objective: Accurately quantify oxazolidine-protected impurities and degradation products in a single run without on-column degradation[3].

  • Mobile Phase Configuration:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.0 with dilute acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Causality: Avoiding strong acids prevents the artifactual ring-opening of the oxazolidine during the 20-minute residence time in the column.

  • Stationary Phase & Thermodynamics: Use a high-density C18 column (e.g., 150 x 4.6 mm, 3 µm). Maintain the column oven strictly at 30°C. Causality: Elevated temperatures (>40°C) promote on-column epimerization of the C-7 position.

  • System Suitability (Self-Validation): Before analyzing unknown samples, inject a resolution mixture containing the oxazolidine-protected taxane and a 7-epi taxane standard.

    • Validation Gate: The method is only valid if the resolution ( Rs​ ) between the API and the 7-epi impurity is ≥2.0 , and the tailing factor for the oxazolidine peak is ≤1.2 .

Part 3: Quantitative Data Summaries

The following table summarizes the primary degradation pathways of oxazolidine-protected taxanes, providing a quick-reference guide for troubleshooting out-of-specification (OOS) results.

Stress ConditionPrimary Degradation PathwayMajor Impurities FormedMitigation Strategy
Acidic (pH < 3) Oxazolidine Ring OpeningDesired API, 2'-epi taxaneStrict time/temperature control; immediate pH neutralization.
Basic (pH > 8) Ester Hydrolysis, Epimerization10-Deacetyl baccatin III, 7-epi taxaneAvoid basic buffers during extraction; use mild bicarbonate.
Thermal (> 40°C) Epimerization7-epi taxane, 2'-epi taxaneMaintain cold chain during storage and chromatographic analysis.
Photolytic (UV/Vis) IsomerizationC3-C11 bridged isomersUtilize amber glassware and actinic-shielded reactors.

Part 4: Degradation Pathway Visualization

The logical relationships between environmental stress conditions and the resulting taxane impurities are mapped below.

TaxaneStability Ox Oxazolidine-Protected Taxane (API Precursor) Acid Acidic Stress (pH < 3) Ox->Acid Deprotection Phase Base Basic Stress (pH > 8) Ox->Base Process Contamination RingOpen Ring-Opened Product (Desired API) Acid->RingOpen Controlled Time/Temp Epi2 2'-epi Impurity (Side Chain Epimerization) Acid->Epi2 Prolonged/Harsh Exposure Epi7 7-epi Impurity (Baccatin Core Epimerization) Base->Epi7 Retro-aldol Mechanism Cleavage Side-Chain Cleavage (10-DAB / Baccatin III) Base->Cleavage Ester Hydrolysis

Degradation pathways of oxazolidine-protected taxanes under pH stress.

References

  • Isolation and Characterization of Impurities in Docetaxel - PubMed. National Institutes of Health (NIH).
  • Isolation, identification and characterization of potential impurities in cabazitaxel and their formation. ResearchGate.
  • Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel. Academia.edu.

Sources

Optimization

Technical Support Center: Troubleshooting Cabazitaxel Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in taxane method development: the co-elution of Cabazi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in taxane method development: the co-elution of Cabazitaxel with its highly lipophilic protected synthetic intermediates.

This guide abandons generic troubleshooting in favor of mechanistic causality. We will explore the exact physicochemical reasons behind these separations and provide self-validating protocols to ensure your analytical workflows are robust, reproducible, and scientifically sound.

The Mechanistic Challenge: Why Do Protected Impurities Co-elute?

Cabazitaxel is a semi-synthetic taxane derived from 10-deacetylbaccatin III (10-DAB III). During its synthesis, reactive hydroxyl groups are shielded using bulky protecting groups such as Boc (tert-butyloxycarbonyl), Troc (2,2,2-trichloroethoxycarbonyl), or oxazolidine rings.

The analytical challenge arises because these protecting groups exponentially increase the hydrophobic surface area of the molecule. When analyzing the final API or intermediate stages on a standard C18 stationary phase, the separation relies almost entirely on hydrophobic dispersive forces. Because impurities like the 1 share nearly identical hydrophobic retention profiles, they partition into the mobile phase simultaneously at high organic concentrations, resulting in severe co-elution.

To resolve this, we must shift our strategy from purely hydrophobic interactions to orthogonal selectivity (exploiting shape, dipole, and π−π interactions).

G A Identify Co-elution (Cabazitaxel vs. Protected Impurities) B Evaluate Peak Purity (PDA/UV & LC-MS m/z) A->B C Assess Structural Homology (Aliphatic vs. Halogenated/Aromatic) B->C D Orthogonal Selectivity (Switch to PFP or Phenyl-Hexyl) C->D High Homology E Gradient Optimization (Flatten slope at 60-85% Organic) C->E Hydrophobic Variance F Self-Validating SST (Require Rs > 2.0 prior to run) D->F E->F

Diagnostic workflow for resolving taxane co-elution.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why are the Ditroc impurity and Boc-protected Cabazitaxel (CRS-5) co-eluting on my standard C18 column? Causality: Both impurities possess massive hydrophobic bulk. A standard C18 phase cannot differentiate between the aliphatic bulk of a Boc group and the halogenated bulk of a Troc group because it relies solely on dispersive hydrophobicity. Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The PFP phase introduces fluorine-fluorine, dipole-dipole, and π−π interactions. It will selectively retain the halogenated Troc group significantly longer than the aliphatic Boc group, achieving baseline separation.

Q2: My LC-MS signal for the protected impurities is completely suppressed. I am using the standard phosphate buffer method from the literature. What is wrong? Causality: Many legacy methods utilize 1 to improve peak shape. Phosphate buffers and ion-pairing agents are non-volatile; they precipitate in the ESI source and cause massive ion suppression, rendering LC-MS quantification impossible. Solution: Transition to a volatile buffer system. Use 10 mM Ammonium Formate adjusted to pH 3.2 with Formic Acid. This maintains the acidic environment needed to suppress silanol ionization on the column while ensuring 100% MS compatibility.

Q3: How do I adjust my gradient to separate late-eluting protected intermediates without extending the run time to 90 minutes? Causality: Steep gradients compress late-eluting peaks into a single band because the critical elution threshold for these highly lipophilic compounds is reached simultaneously. Solution: Implement a multi-segment gradient. Rapidly ramp the organic modifier to 60%, then dramatically flatten the slope (e.g., 60% to 85% over 20 minutes). This allows subtle differences in molecular shape and dipole moments to dictate retention.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, your chromatographic method must be a self-validating system . This means the instrument must prove its capability to resolve the critical pair before any actual sample is analyzed.

Step-by-Step Methodology: Resolving Late-Eluting Protected Impurities

Step 1: Mobile Phase Preparation (LC-MS Compatible)

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.2 using Formic Acid. (Causality: Low pH ensures the secondary amines and residual silanols are fully protonated, preventing peak tailing).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Stationary Phase Installation

  • Install a column with orthogonal selectivity, such as a2 or a high-efficiency PFP column. Maintain the column oven at 30°C to ensure reproducible shape selectivity.

Step 3: Multi-Segment Gradient Programming Program the pump to execute the following gradient at 0.4 mL/min:

  • 0.0 - 5.0 min: 20% B to 50% B (Rapid elution of polar precursors like 10-DAB III).

  • 5.0 - 25.0 min: 50% B to 70% B (Flattened slope to resolve Cabazitaxel from partially protected intermediates).

  • 25.0 - 40.0 min: 70% B to 90% B (Critical zone for resolving Boc-protected [CRS-5] and Ditroc impurities).

  • 40.0 - 45.0 min: 90% B (Column wash).

Step 4: The Self-Validating Gate (System Suitability)

  • Inject a resolution standard containing Cabazitaxel,3, and Ditroc impurity.

  • Validation Logic: Program your Chromatography Data System (CDS) to automatically halt the sequence if the resolution ( Rs​ ) between the Boc-protected peak and the Ditroc peak is <2.0 . If the system passes, it has validated its own physical state and may proceed to sample analysis.

Chromatographic Selectivity Logic

Understanding how your stationary phase interacts with the specific functional groups of your impurities is the key to method development.

Stationary phase interaction mechanisms for protected impurities.

Quantitative Data: Retention Profiling

The table below summarizes the expected retention behavior of Cabazitaxel and its synthesis-related impurities based on standard gradient profiles. Notice the extreme shift in retention times as the molecules become fully protected.

AnalyteStructural CharacteristicApprox. RT (min)*Relative RT (RRT)
10-Dab-III Unprotected Precursor2.570.18
Cabazitaxel Active Pharmaceutical Ingredient13.851.00
Detroc oxazolidine Partially Protected Intermediate16.171.17
Oxazolidine protected Highly Lipophilic Intermediate22.731.64
Ditroc impurity Halogenated Protected Impurity24.081.74
Ditroc oxazolidine Fully Protected Precursor59.014.26

*Note: Retention times are approximate benchmarks based on an 85-minute C18 gradient method [1]. Actual RTs will vary based on your specific multi-segment gradient and column dimensions.

References

  • Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel in Cabazitaxel Injection Dosages Form Source: ResearchG
  • Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale Source: ACS Public
  • A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug Substance and its Pharmaceutical Injection Forms Source: PharmaInfo

Sources

Troubleshooting

Cabazitaxel Manufacturing Support Center: Troubleshooting Oxazolidine Impurity Formation

Welcome to the Technical Support Center for Cabazitaxel manufacturing. This guide is designed for process chemists, analytical scientists, and drug development professionals facing challenges with the oxazolidine impurit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cabazitaxel manufacturing. This guide is designed for process chemists, analytical scientists, and drug development professionals facing challenges with the oxazolidine impurity—specifically identified in literature as Cabazitaxel Related Substance 6 (CRS-6) or Cabazitaxel Impurity 36 (CAS: 1373171-12-0)[],[2].

Because Cabazitaxel is a highly complex semi-synthetic taxane, side-chain coupling and subsequent deprotection steps are highly susceptible to incomplete conversions. This guide provides field-proven, self-validating protocols and mechanistic insights to help you control and purge this specific impurity.

🔬 Troubleshooting Guide & Core Workflows

Q1: What is the mechanistic origin of the oxazolidine impurity (CRS-6) during Cabazitaxel synthesis?

Expert Insight: Cabazitaxel is typically synthesized by coupling the taxane core (7,10-dimethoxy-10-DAB) with an oxazolidine-protected side chain precursor[3]. The oxazolidine ring (an acetonide) serves to protect the 2'-hydroxyl and 3'-amino groups of the side chain during the esterification coupling[4].

Following successful coupling, the acetonide must be cleaved using acidic conditions to yield the final Cabazitaxel API. If this acidic deprotection is incomplete, the unreacted intermediate remains in the reaction mass[5]. This residual intermediate is the oxazolidine impurity (CRS-6).

Mechanism A 7,10-dimethoxy-10-DAB (Taxane Core) C Esterification Coupling (Intermediate Formation) A->C B Oxazolidine-Protected Side Chain Precursor B->C D Acetonide-Protected Cabazitaxel (Intermediate 5) C->D E Acidic Deprotection (Formic Acid) D->E F Cabazitaxel (Target API) E->F Complete Cleavage (Optimal) G CRS-6 / Impurity 36 (Oxazolidine Retained) E->G Incomplete Cleavage (Sub-optimal)

Mechanistic pathway showing the formation of CRS-6 due to incomplete acetonide cleavage.

Q2: How can we analytically differentiate and quantify CRS-6 in-process?

Expert Insight: Because CRS-6 retains the isopropylidene group, it is significantly more lipophilic than Cabazitaxel, resulting in a delayed retention time on reverse-phase HPLC[5]. For definitive structural confirmation, 1 H NMR is the gold standard: the intact oxazolidine ring presents a distinct signal at δ 1.19 ppm , corresponding to the two methyl groups of the acetonide.

Table 1: Analytical Markers for CRS-6 Tracking

CompoundMolecular FormulaMolecular Weight (m/z) 1 H NMR Distinguishing FeatureHPLC Retention Behavior
Cabazitaxel C45​H57​NO14​ 835.93Absence of oxazolidine methylsTarget Peak (RRT 1.00)
CRS-6 (Oxazolidine Impurity) C48​H61​NO14​ 875.42δ 1.19 ppm (2x CH3​ on oxazolidine)Late eluting (More lipophilic)

Data supported by LC-MS and NMR characterization standards,[6].

Q3: What is the optimized protocol for the deprotection step to minimize CRS-6?

Expert Insight & Causality: To cleave the acetonide, you must balance reaction completion against the risk of API degradation. Strong acids (e.g., HCl, TFA) can cause epimerization at the C7 position or cleave the ester linkages of the taxane core[7]. Therefore, Formic Acid is the preferred reagent[5]. However, because it is a weak acid, the reaction kinetics are slow, which is the primary cause of residual CRS-6.

Step-by-Step Methodology: Controlled Formic Acid Deprotection This protocol is a self-validating system. By tying reaction duration strictly to In-Process Control (IPC) data rather than fixed timers, you prevent both under-reaction (high CRS-6) and over-reaction (core cleavage).

  • Reagent Preparation: Dissolve the oxazolidine-protected intermediate in a mixture of Formic Acid and purified water (typically a 9:1 v/v ratio) at 0–5°C to control the initial exothermic protonation.

  • Thermal Activation: Gradually warm the reaction mass to 20–25°C (ambient room temperature).

  • Self-Validating IPC Monitoring:

    • At exactly 4 hours, pull a 1 mL sample and quench it in a cold sodium bicarbonate buffer (pH 7.0) to halt hydrolysis.

    • Run a rapid HPLC assay.

    • Decision Matrix:

      • If CRS-6 > 1.0%: Continue stirring for 2 additional hours and re-sample.

      • If CRS-6 < 1.0% AND degradation products (e.g., 10-DAB) are < 0.5%: Proceed immediately to quench.

      • If 10-DAB > 0.5%: Quench immediately to prevent yield loss, relying on downstream crystallization to purge the remaining CRS-6.

  • Quench: Slowly pour the reaction mass into a chilled, vigorously stirred solution of sodium bicarbonate to neutralize the formic acid completely. Extract with ethyl acetate.

Q4: If CRS-6 exceeds the 0.15% ICH threshold post-reaction, what is the best downstream purge strategy?

Expert Insight & Causality: If the crude API contains >1% CRS-6, standard single-solvent recrystallization will fail because the structural similarity causes co-precipitation. A highly specific quaternary solvent system (Acetone, Methanol, Water, and Isopropyl Ether) exploits the lipophilic difference caused by the extra isopropylidene group on CRS-6[5]. Acetone and Methanol act as primary solvents. Water induces nucleation of the API, while Isopropyl Ether (IPE) acts as a selective anti-solvent that specifically retains the highly lipophilic CRS-6 in the mother liquor.

Crystallization S1 Crude Cabazitaxel (>1% CRS-6) S2 Dissolution in Acetone/MeOH (45-50°C) S1->S2 S3 Anti-Solvent Addition (Water/Isopropyl Ether) S2->S3 Clear solution S4 Controlled Cooling (0-5°C, 4 hours) S3->S4 Supersaturation S5 Filtration S4->S5 Slurry formed S6 Pure Cabazitaxel Cake (<0.15% CRS-6) S5->S6 Solid phase S7 Mother Liquor (Purged CRS-6) S5->S7 Liquid phase

Quaternary solvent crystallization workflow for the selective purge of CRS-6.

Step-by-Step Methodology: Quaternary Solvent Crystallization

  • Dissolution: Suspend crude Cabazitaxel in a mixture of Acetone and Methanol (approx. 3:1 ratio). Heat gently to 45–50°C until a clear solution is achieved.

  • Anti-Solvent Addition: Slowly add Water dropwise until the solution becomes slightly turbid (cloud point). Follow immediately by adding Isopropyl Ether (IPE).

  • Controlled Cooling: Cool the mixture linearly to 0–5°C over a period of 4 hours. Causality: Rapid cooling traps impurities in the crystal lattice; a slow, 4-hour ramp ensures ordered crystal growth, leaving CRS-6 in the IPE-rich mother liquor.

  • Isolation: Filter the resulting slurry under vacuum. Wash the cake with a cold mixture of Water/IPE (1:1) to displace any residual mother liquor.

  • Drying: Dry under vacuum at 40°C until solvent limits are met.

Table 2: Quaternary Solvent Crystallization Purge Efficiency

StageCabazitaxel Purity (HPLC Area %)CRS-6 Content (HPLC Area %)API Recovery Yield
Crude Reaction Mass~95.2%1.0% - 2.5%N/A
Post-Crystallization>99.5%<0.15% (Compliant)85% - 90%

❓ Frequently Asked Questions (FAQs)

Q: Cabazitaxel is formulated and isolated as an acetone solvate. Can the oxazolidine ring reform during storage if the API is exposed to acetone? A: No. While Cabazitaxel is indeed manufactured and isolated as a 1:1 acetone solvate[8],[4], the acetone is trapped within the crystal lattice via non-covalent intermolecular forces, not covalently bonded to the API. The formation of the oxazolidine ring requires acidic catalysis and dehydrating conditions to react the acetone with the 2'-OH and 3'-NH groups. Under standard storage conditions, the acetone solvate is highly stable and will not spontaneously revert to CRS-6.

Q: What are the regulatory limits for the CRS-6 impurity in the final API? A: As per ICH Q3A(R2) guidelines for new drug substances, any unspecified impurity must be controlled to 0.10%, and specified known impurities (like CRS-6) are typically controlled to 0.15% unless qualified at a higher level through toxicological studies. The quaternary crystallization method described above is proven to reliably reduce CRS-6 below the 0.15% threshold[5].

📚 References

  • Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale Organic Process Research & Development (ACS Publications), Dec 2024. URL:[Link]

  • Process for cabazitaxel, and intermediates thereof U.S. Patent US20130116444A1, May 2013. URL:

  • Australian Public Assessment Report (AusPAR) for Cabazitaxel (Jevtana) Therapeutic Goods Administration (TGA), Feb 2012. URL:[Link]

Sources

Optimization

Solvent selection for Cabazitaxel oxazolidine impurity extraction

Technical Support Center: Solvent Selection & Troubleshooting for Cabazitaxel Oxazolidine Impurity Extraction Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this g...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection & Troubleshooting for Cabazitaxel Oxazolidine Impurity Extraction

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and characterizing the Cabazitaxel oxazolidine impurity (CAS 1373171-12-0)[]. Because taxane derivatives are highly complex, structurally rigid, and prone to degradation, selecting the correct solvent system is not merely a matter of solubility—it is a matter of preserving the mechanistic integrity of the molecule.

Below, you will find field-proven FAQs, troubleshooting logic, and self-validating protocols to ensure high-yield, high-purity extraction.

Part 1: Mechanistic FAQs

Q: What is the mechanistic origin of the Cabazitaxel oxazolidine impurity, and why is it so difficult to separate from the API? A: Cabazitaxel is synthesized via the coupling of 7,10-dimethoxy-10-deacetylbaccatin III (10-DAB) with a protected phenylisoserine side chain. To prevent unwanted side reactions during coupling, the side chain's amino and hydroxyl groups are often protected as a 2,2-dimethyl-4-phenyl-oxazolidine ring[2]. The oxazolidine impurity arises when the final acidic deprotection step (often utilizing formic acid or hydrochloric acid) is incomplete[3]. Because the oxazolidine impurity (Molecular Weight: 876.02, Formula: C48H61NO14)[] shares the massive, highly lipophilic taxane core with Cabazitaxel, their partition coefficients (LogP) are nearly identical. This structural homology causes severe co-elution during standard reverse-phase chromatography.

Q: How do lipophilicity and solvent polarity dictate the extraction of this impurity? A: Cabazitaxel and its protected precursors are practically insoluble in water (aqueous solubility is approximately 8 µg/mL). Therefore, extraction relies heavily on highly non-polar or moderately polar organic solvents. The oxazolidine ring adds steric bulk and masks the polar hydroxyl and amine groups that would otherwise be exposed on the Cabazitaxel side chain. This makes the impurity slightly more lipophilic than the active pharmaceutical ingredient (API), requiring precise tuning of the organic-to-aqueous ratio during liquid-liquid extraction (LLE) and chromatographic elution.

Part 2: Quantitative Data & Solvent Selection Guide

To successfully extract the oxazolidine impurity without inducing further degradation, you must leverage the distinct physicochemical properties of your solvent matrix.

Table 1: Solvent Selection Matrix for Oxazolidine Impurity Extraction

SolventPolarity IndexBoiling Point (°C)Role in WorkflowMechanistic Rationale & Causality
Dichloromethane (DCM) 3.139.6Primary ExtractionHigh solubility for lipophilic taxanes. Inert to acidic conditions, preventing transesterification.
Ethyl Acetate (EtOAc) 4.477.1Secondary CrystallizationExcellent partitioning, but must be avoided if formic acid is present to prevent formyl degradation[4].
Acetonitrile (ACN) 5.882.0Chromatographic ElutionProvides superior resolving power for sterically hindered taxane derivatives in RP-UPLC[5].
Methanol (MeOH) 5.164.7Co-solvent in UPLCModulates hydrogen bonding, preventing peak tailing of the oxazolidine ring's oxygen atoms[5].

Part 3: Troubleshooting Guide

Issue: I am observing the sudden appearance of a formyl impurity (CRS-3) during the extraction of the oxazolidine derivative. Causality: This is a classic solvent-reagent incompatibility. If you are using formic acid to drive the deprotection of the oxazolidine ring and subsequently attempt an extraction using Ethyl Acetate (EtOAc), the acidic environment catalyzes the reaction between EtOAc and formic acid to generate ethyl formate. This highly reactive species formylates the free amines in your matrix, generating formyl CRS-3 impurities[4]. Solution: Switch your primary extraction solvent to Dichloromethane (DCM) or Toluene during any phase where residual formic acid is present. Only introduce EtOAc after the matrix has been thoroughly neutralized with a mild base (e.g., saturated NaHCO3).

Issue: The oxazolidine impurity is co-eluting with Cabazitaxel during preparative HPLC. Causality: Standard binary gradients (e.g., Water/ACN) lack the hydrogen-bonding modulation required to separate the closed oxazolidine ring from the open-chain API. Solution: Implement a ternary mobile phase system. Using a mixture of Potassium Dihydrogen Phosphate (KH2PO4) buffer, Methanol, and Acetonitrile (e.g., 75:15:10 v/v/v) alters the selectivity factor ( α )[5]. The methanol specifically interacts with the oxazolidine oxygen, retarding its elution just enough to achieve baseline resolution from Cabazitaxel.

Part 4: Experimental Protocol for Impurity Isolation

This self-validating protocol ensures that the oxazolidine impurity is extracted without inducing stress degradation (hydrolysis or oxidation).

Step 1: Liquid-Liquid Extraction (LLE)

  • Dissolve 1.0 g of crude Cabazitaxel matrix (containing the oxazolidine impurity) in 20 mL of Dichloromethane (DCM).

  • Add 20 mL of 5% w/v aqueous Sodium Bicarbonate ( NaHCO3​ ) to neutralize residual acids.

  • Self-Validation Check: Test the pH of the aqueous layer. It must be 7.5. If it is acidic, the oxazolidine ring may spontaneously open during concentration.

  • Separate the organic (bottom) layer and wash with 10 mL of brine.

  • Dry the DCM layer over anhydrous Na2​SO4​ and concentrate under reduced pressure at 30°C to yield a dry residue.

Step 2: Preparative UPLC Isolation

  • Reconstitute the residue in a 50:30:20 (v/v/v) mixture of Acetonitrile:Water:Methanol to a concentration of 1 mg/mL[5].

  • Inject onto an Acquity UPLC BEH C18 column (100mm x 2.1mm, 1.7µm) maintained at 30°C[5].

  • Mobile Phase A: 20 mM KH2​PO4​ / Methanol / Acetonitrile (75:15:10, v/v/v)[5].

  • Mobile Phase B: Acetonitrile / Water (80:20, v/v)[5].

  • Run a gradient elution at 0.5 mL/min, monitoring via PDA detector at 228 nm[5].

  • Collect the fraction corresponding to the oxazolidine impurity (typically eluting slightly later than the API due to higher lipophilicity).

  • Self-Validation Check: Subject a 10 µL aliquot of the collected fraction to LC-ESI-MS. Confirm the presence of the molecular ion peak at m/z 876.02 ( [M+H]+ ) to verify the intact oxazolidine structure[].

Part 5: Workflow Visualization

The following diagram maps the critical path from crude synthesis to isolated impurity, highlighting the critical solvent transition required to prevent degradation.

G Start Crude Cabazitaxel (Contains Oxazolidine Impurity) Deprotection Acidic Deprotection (Avoid EtOAc + Formic Acid) Start->Deprotection LLE Liquid-Liquid Extraction (DCM / Water) Deprotection->LLE OrgPhase Organic Phase (Enriched Impurity + API) LLE->OrgPhase Collect Bottom Layer PrepUPLC Preparative UPLC (KH2PO4 / MeOH / ACN) OrgPhase->PrepUPLC PureImpurity Isolated Oxazolidine Impurity (CAS 1373171-12-0) PrepUPLC->PureImpurity Fraction 1 PureAPI Purified Cabazitaxel PrepUPLC->PureAPI Fraction 2

Workflow for the extraction and chromatographic isolation of Cabazitaxel oxazolidine impurity.

References

  • Purification Method Of Cabazitaxel (Patent Publication 2014/184807 & 2014/199401 Analysis) QuickCompany URL: [Link]

  • Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale Organic Process Research & Development - ACS Publications URL:[Link]

  • Australian Public Assessment Report for Cabazitaxel (auspar-cabazitaxel-120209.pdf) Therapeutic Goods Administration (TGA) URL:[Link]

  • A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug PharmaInfo / International Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]

  • US8338617B2 - Process for preparing oxazolidine derivatives Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oxazolidine Deprotection in Cabazitaxel Synthesis

Mechanistic Overview: The Causality of Oxazolidine Cleavage Cabazitaxel is a semi-synthetic taxane derived from 10-deacetylbaccatin III (10-DAB). During its synthesis, the attachment of the phenylisoserine side chain req...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Causality of Oxazolidine Cleavage

Cabazitaxel is a semi-synthetic taxane derived from 10-deacetylbaccatin III (10-DAB). During its synthesis, the attachment of the phenylisoserine side chain requires the protection of its 2'-hydroxyl and 3'-amino groups, universally achieved by forming an oxazolidine ring [[1]](1].

The final, critical step in the synthesis is the acid-catalyzed deprotection of this N,O-acetal to release the active drug 2[2]. Mechanistically, the acid protonates the oxazolidine oxygen or nitrogen, triggering ring opening to an iminium ion. Subsequent hydrolysis by water collapses the iminium, releasing the free 2'-OH and 3'-NH-Boc groups alongside a ketone/aldehyde byproduct. Because this is a delicate equilibrium, the choice of acid and solvent is paramount. The acid must be strong enough to hydrolyze the oxazolidine but mild enough to preserve the highly acid-sensitive tert-butoxycarbonyl (Boc) protecting group on the 3'-amine and the ester linkages of the taxane core.

Troubleshooting Guides & FAQs

Q1: My final product contains a significant amount of unreacted starting material. How can I drive the reaction to completion without degrading the product? A1: This residual intermediate is known as Cabazitaxel-Related Substance 6 (CRS-6) 3[3]. It occurs when the equilibrium of the acetal hydrolysis is not fully shifted forward. Causality & Solution: Ensure sufficient water is present in the acidic medium to drive hydrolysis. If using formic acid, maintain the temperature strictly between 15–20 °C for 4–5 hours 3[3]. If CRS-6 persists post-reaction, do not extend the reaction time. Instead, purge it during the final crystallization using a highly specific solvent system: Acetone/Methanol/Water/Isopropyl ether [[3]](3].

Q2: I am observing the loss of the Boc protecting group during the oxazolidine cleavage. What causes this and how is it prevented? A2: The Boc-deprotected impurity is classified as CRS-1 3[3]. Causality & Solution: Over-exposure to strong acids (like HCl) or prolonged reaction times in formic acid will cleave the Boc group [[3]](3]. To mitigate this, strictly limit the reaction time to 5 hours and avoid temperatures above 20 °C. As a self-validating rescue protocol, if CRS-1 is detected in the crude mass, the mixture can be treated with 1.8 equivalents of Boc anhydride ( Boc2​O ) and sodium bicarbonate to re-Bocylate the free amine back to Cabazitaxel 3[3].

Q3: A new impurity with a mass corresponding to an N-formyl group has appeared in my HPLC trace. Where is this coming from? A3: This is the N-formyl derivative, known as CRS-3 [[3]](3]. Causality & Solution: This typically occurs when formic acid is used in the presence of ethyl acetate (EtOAc) 3[3]. Under acidic conditions, EtOAc undergoes transesterification with formic acid to form ethyl formate, which acts as a potent formylating agent toward any transient free amine 3[3]. Actionable fix: Completely eliminate EtOAc from the deprotection workflow. Use dichloromethane (DCM) or neat formic acid instead.

Quantitative Data: Impurity Control Summary

Impurity DesignationChemical IdentityMechanistic CauseMitigation & Control Strategy
CRS-6 Unreacted Oxazolidine IntermediateIncomplete N,O-acetal hydrolysis equilibriumOptimize formic acid exposure (4-5 h at 15-20 °C); Purge via Acetone/MeOH/Water/IPE crystallization 3[3].
CRS-1 Boc-deprotected CabazitaxelAcid-catalyzed cleavage of the tert-butoxycarbonyl groupStrictly control temperature ≤ 20 °C; Rescue batch by re-Bocylation using 1.8 equiv Boc2​O and NaHCO3​ 3[3].
CRS-3 N-formyl CabazitaxelFormylation of amine by ethyl formate (formed from EtOAc + Formic Acid)Exclude ethyl acetate from the reaction and extraction workflow prior to complete acid quenching 3[3].

Self-Validating Protocol: Formic Acid-Mediated Oxazolidine Cleavage

This step-by-step methodology utilizes built-in verification checkpoints to ensure the integrity of the Cabazitaxel product.

  • Dissolution : Dissolve the oxazolidine-protected Cabazitaxel intermediate in neat formic acid (approx. 20 volumes) 3[3]. Crucial: Do not use ethyl acetate as a co-solvent to prevent CRS-3 formation 3[3].

  • Hydrolysis : Maintain the reaction mixture strictly at 15–20 °C under continuous stirring for 4–5 hours 3[3].

    • Self-Validation Check: Monitor by HPLC every hour after the 3-hour mark. Proceed to the next step immediately once the starting material (CRS-6) is ≤ 1.0%.

  • Quenching : Pour the reaction mixture slowly into a vigorously stirred mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate ( NaHCO3​ ) maintained at 0–5 °C until the aqueous layer pH reaches 7.0–7.5. This definitively halts any further Boc-deprotection (CRS-1 formation).

  • Extraction & Concentration : Separate the organic DCM layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Cabazitaxel.

  • Purification (Crystallization) : Dissolve the crude product in a mixture of acetone and methanol. Slowly add water, followed by isopropyl ether (IPE) to induce crystallization.

    • Self-Validation Check: This specific solvent matrix selectively retains CRS-3 and CRS-6 in the mother liquor. Analyze the filtered crystals via HPLC to confirm Cabazitaxel purity >99.5% 3[3].

Reaction & Impurity Pathway Visualization

G Start Protected Cabazitaxel (Oxazolidine) Acid Acidic Cleavage (Formic Acid, 15-20°C) Start->Acid Target Cabazitaxel (Desired Product) Acid->Target Optimal Conditions CRS6 CRS-6 Impurity (Unreacted Oxazolidine) Acid->CRS6 Incomplete Hydrolysis CRS1 CRS-1 Impurity (Boc-Deprotected) Acid->CRS1 Prolonged Acid Exposure CRS3 CRS-3 Impurity (N-Formyl Derivative) Acid->CRS3 EtOAc Presence

Reaction pathways during oxazolidine deprotection of Cabazitaxel.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Determining the Relative Retention Time (RRT) of Cabazitaxel Oxazolidine Impurities

As the pharmaceutical industry advances its oncology pipelines, the rigorous impurity profiling of complex taxane derivatives like Cabazitaxel has become a critical regulatory hurdle. Cabazitaxel, synthesized semi-synthe...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry advances its oncology pipelines, the rigorous impurity profiling of complex taxane derivatives like Cabazitaxel has become a critical regulatory hurdle. Cabazitaxel, synthesized semi-synthetically from 10-deacetylbaccatin III (10-DAB III), requires the use of oxazolidine rings to protect reactive side-chain hydroxyl and amine groups during synthesis. Incomplete deprotection or downstream degradation frequently yields highly lipophilic oxazolidine impurities (e.g., Detroc oxazolidine, Ditroc oxazolidine).

This guide objectively compares the standard Ion-Pairing Gradient RP-HPLC method against alternative analytical strategies for determining the Relative Retention Time (RRT) of these specific oxazolidine impurities, providing drug development professionals with actionable, self-validating protocols.

Mechanistic Context: The Chromatography of Oxazolidine Impurities

To accurately determine the RRT of oxazolidine impurities, one must first understand their structural behavior. Because these impurities retain the bulky, non-polar oxazolidine ring, their lipophilicity is significantly higher than that of the parent cabazitaxel API. Consequently, in reversed-phase chromatography, they exhibit strong hydrophobic interactions with the C18 stationary phase, leading to highly delayed elution times.

To achieve baseline separation between the API, polar degradation products (like amine impurities), and these highly retained oxazolidine impurities, a gradient elution strategy combined with an ion-pairing reagent is mandatory 1. The addition of 1-octane sulfonic acid at pH 2.0 serves a critical dual purpose:

  • Ion-Pairing: It forms neutral, lipophilic complexes with early-eluting basic amine impurities, increasing their retention factor ( k′ ) and moving them out of the column void volume.

  • Silanol Suppression: The highly acidic pH (2.0) ensures that residual silanol groups on the silica-based C18 column remain fully protonated. This prevents secondary ion-exchange interactions that would otherwise cause severe peak tailing for the bulky oxazolidine derivatives.

G A Cabazitaxel Sample Matrix (API + Process Impurities) B C18 Stationary Phase (Hydrophobic Interaction) A->B E Early Elution (RT < 10 min) Polar/Amine Impurities B->E Low Affinity F Mid Elution (RT ~ 13.8 min) Cabazitaxel (API) B->F Moderate Affinity G Late Elution (RT 16 - 60 min) Lipophilic Oxazolidine Impurities B->G High Affinity C Mobile Phase A (pH 2.0) 0.05M KH2PO4 + Ion-Pairing C->B D Mobile Phase B Acetonitrile (Gradient) D->B

Mechanistic workflow of Cabazitaxel and oxazolidine impurity separation via RP-HPLC.

Comparative Analysis of Analytical Methodologies

When establishing an impurity profiling strategy, laboratories must choose between standard RP-HPLC, Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Below is an objective comparison of these alternatives based on experimental validation data 23.

Method Comparison Matrix
Performance MetricGradient RP-HPLC (Ion-Pairing)UPLC-PDALC-ESI-MS
Primary Use Case QA/QC Release & Stability TestingHigh-Throughput ScreeningStructural Elucidation of Unknowns
Run Time ~85 minutes~22 minutes~15-30 minutes
Oxazolidine Resolution Excellent (Baseline separation)Moderate (Requires optimization)Poor (Isomers may co-elute)
Buffer Compatibility Non-volatile (Phosphate) allowedFlexibleVolatile only (Formic acid)
Technical Limitation Long analysis time limits throughputHigh backpressure limits column lifeIon-pairing agents cause MS suppression

Verdict: While LC-ESI-MS is indispensable for initial structural elucidation, the Gradient RP-HPLC method remains the gold standard for routine RRT determination and QA/QC release due to its superior resolution of closely related oxazolidine isomers.

Quantitative Data: Retention Time (RT) and RRT Profiles

Using the validated gradient RP-HPLC method, the retention times and calculated RRTs for Cabazitaxel and its six primary impurities (including three specific oxazolidine derivatives) are summarized below. Data is derived from stability-indicating validation studies 1.

AnalyteRetention Time (RT, min)Relative Retention Time (RRT)Elution Order
10-Dab-III impurity2.570.191
Amine impurity3.620.262
Cabazitaxel (API) 13.85 1.00 3
Detroc oxazolidine impurity16.171.174
Oxazolidine protected Cabazitaxel22.731.645
Ditroc impurity24.081.746
Ditroc oxazolidine impurity59.014.267

Note: The extreme RRT of the Ditroc oxazolidine impurity (4.26) highlights the necessity of an 85-minute extended gradient to ensure complete elution of highly lipophilic compounds without column carryover.

Experimental Protocol: Self-Validating RP-HPLC Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal system suitability checks that must be passed prior to sample integration.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.05 M Potassium dihydrogen phosphate ( KH2​PO4​ ) and 0.2% v/v 1-octane sulfonic acid in Milli-Q water. Adjust the pH strictly to 2.0 (± 0.05) using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a mixture of Buffer and Acetonitrile in a 90:10 (% v/v) ratio.

Step 2: Chromatographic Conditions
  • Column: C-18 stationary phase (e.g., Sunfire, 150 x 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.3 mL/min.

  • Column Oven Temperature: 30°C (Critical for maintaining reproducible RRTs for bulky taxanes).

  • Detection: UV at 230 nm.

  • Run Time: 85 minutes (Gradient mode).

Step 3: System Suitability & Self-Validation Checks

Before analyzing the drug product, inject a blank diluent followed by six replicate injections of a System Suitability Solution (Cabazitaxel spiked with Detroc oxazolidine and Ditroc oxazolidine impurities at 0.5% specification limits).

  • Validation Check 1 (Precision): The Relative Standard Deviation (%RSD) of the Cabazitaxel peak area across the six replicates must be ≤ 2.0%.

  • Validation Check 2 (Resolution): The chromatographic resolution ( Rs​ ) between Cabazitaxel (RT ~13.85) and the closely eluting Detroc oxazolidine impurity (RT ~16.17) must be ≥ 1.5. If Rs​ < 1.5, verify the pH of Mobile Phase A, as minor pH shifts drastically alter the ionization state of the column silanols.

Step 4: Sample Analysis and RRT Calculation

Inject the prepared Cabazitaxel sample. Integrate all peaks with a signal-to-noise ratio (S/N) > 10. Calculate the RRT for each unknown peak by dividing its Retention Time by the Retention Time of the principal Cabazitaxel peak. Cross-reference the calculated RRTs with the quantitative data table provided in Section 3 to identify the specific oxazolidine derivatives.

References

  • Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel in Cabazitaxel Injection Dosages Form. Academia.edu.
  • Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Oriental Journal of Chemistry.
  • Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology.

Sources

Comparative

Comparative Guide: Validation of Analytical Methods for Cabazitaxel Oxazolidine Impurity

Introduction & Mechanistic Causality Cabazitaxel is a semi-synthetic taxane derivative utilized primarily in the treatment of hormone-refractory prostate cancer. During its complex synthesis—specifically the coupling of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Cabazitaxel is a semi-synthetic taxane derivative utilized primarily in the treatment of hormone-refractory prostate cancer. During its complex synthesis—specifically the coupling of the protected side chain to the baccatin III core—an oxazolidine ring is frequently employed to protect the 1,3-diol system. If the subsequent acidic deprotection step is incomplete, residual1[1] persists in the final Active Pharmaceutical Ingredient (API).

From a chromatographic perspective, the intact oxazolidine ring significantly increases the lipophilicity of the molecule compared to the parent API. Consequently, this impurity exhibits exceptionally strong retention on standard reversed-phase columns. Developing a stability-indicating method requires precise manipulation of mobile phase selectivity to ensure this late-eluting peak is resolved from other degradation products without suffering from excessive band broadening.

Comparative Analysis: RP-HPLC vs. UPLC Methodologies

To accurately quantify the oxazolidine impurity alongside other related substances, analytical laboratories typically choose between traditional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

The RP-HPLC Approach (Gradient Ion-Pairing)

The traditional approach utilizes a standard C18 column (e.g., Sunfire, 150 x 4.6 mm, 3.5 µm) 2[2]. Because the sample matrix contains both highly polar basic impurities (like the amine impurity) and highly non-polar impurities (like the oxazolidine impurity), the method employs 1-octane sulphonic acid as an ion-pairing agent at pH 2.0. Causality: The ion-pairing agent neutralizes the charge on the early-eluting amine impurities, increasing their retention. This allows the method to start with a highly aqueous mobile phase and slowly transition to a steep organic gradient, eventually forcing the highly lipophilic Detroc-oxazolidine impurity to elute at approximately 16.17 minutes, and the Ditroc-oxazolidine variant at 59.01 minutes[2].

The UPLC Approach (Sub-2-Micron Technology)

Modern laboratories favor UPLC methods utilizing sub-2-micron particles, such as the Acquity UPLC BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm) 3[3]. Causality: The "Shield" stationary phase incorporates an embedded polar carbamate group. This shields basic analytes from residual surface silanols, providing alternative selectivity and sharp peak shapes without the need for complex, system-contaminating ion-pairing agents. The increased efficiency of the 1.7 µm particles allows the entire separation, including the elution of the oxazolidine impurity, to be compressed into a 12-minute run time[3].

Table 1: Quantitative Comparison of Analytical Methods
ParameterTraditional RP-HPLC[2]Advanced UPLC[3]
Column Technology C18 (150 x 4.6 mm, 3.5 µm)BEH Shield RP18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Strategy Ion-pairing (1-octane sulphonic acid)Ternary Gradient (Buffer/MeOH/ACN)
Flow Rate 1.3 mL/min0.5 mL/min
Total Run Time 85.0 minutes12.0 minutes
Oxazolidine Impurity RT ~16.17 min (Detroc) / 59.01 min (Ditroc)Elutes within the 12 min gradient window
Throughput & Cost Low throughput, high solvent consumptionHigh throughput, eco-friendly solvent usage

Method Validation Workflow

The following diagram maps the logical progression of validating the analytical method according to ICH Q2(R1) guidelines, ensuring the method is stability-indicating and fit for purpose.

G N1 1. Method Development (Column & Mobile Phase Selection) N2 2. Specificity & Forced Degradation (Oxazolidine Impurity Resolution) N1->N2 N3 3. Linearity & Sensitivity (LOD/LOQ Determination) N2->N3 N4 4. Accuracy & Precision (Spike Recovery Studies) N3->N4 N5 5. Robustness Testing (Flow Rate & Temp Variations) N4->N5 N6 6. Validated Method (ICH Q2 Compliant System) N5->N6

Analytical Method Validation Workflow for Cabazitaxel Impurities per ICH Q2 Guidelines.

Step-by-Step Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, the protocol below is designed as a self-validating system . It incorporates an internal System Suitability Testing (SST) gate. If the physical chemistry of the column or mobile phase drifts, the SST will fail, automatically preventing the generation of invalid data.

Step 1: Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile:Water:Methanol in a 50:30:20 (v/v/v) ratio.

  • Standard Preparation: Dissolve Cabazitaxel API in the diluent to achieve a final concentration of 1000 µg/mL[3].

  • Impurity Spiking: Spike the Cabazitaxel oxazolidine impurity reference standard into the API solution at the 0.15% specification level (approx. 1.5 µg/mL).

Step 2: Chromatographic Execution (UPLC)
  • Column: Install an Acquity UPLC BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm) and equilibrate at 30°C.

  • Mobile Phase A: Potassium dihydrogen phosphate / Methanol / Acetonitrile (75/15/10, v/v/v)[3].

  • Mobile Phase B: Acetonitrile / Water (80/20, v/v)[3].

  • Gradient Program:

    • 0.0 - 5.0 min: 0% to 50% B

    • 5.0 - 7.0 min: 50% to 80% B

    • 7.0 - 8.0 min: 80% to 90% B

    • 8.0 - 9.0 min: Hold at 90% B (Flushes the highly lipophilic oxazolidine impurity)

    • 9.0 - 12.0 min: Return to 0% B for re-equilibration.

  • Detection: Monitor via Photodiode Array (PDA) at 228 nm.

Step 3: System Suitability Testing (The Validation Gate)
  • Action: Inject the spiked standard solution six consecutive times.

  • Causality & Acceptance: Calculate the resolution ( Rs​ ) between the Cabazitaxel peak and the adjacent oxazolidine impurity peak. Rs​ must be ≥1.5 . The relative standard deviation (RSD) of the impurity peak areas must be ≤2.0% .

  • Self-Validation Logic: If Rs​<1.5 , the embedded polar groups on the column have degraded, or the organic modifier ratio is incorrect. The run is aborted.

Step 4: Specificity via Forced Degradation
  • Action: Subject the 1000 µg/mL API solution to 0.1 N HCl, 0.1 N NaOH, 3% H2O2, and thermal stress (105°C)[3].

  • Causality: This step proves that the analytical method is "stability-indicating." By forcing the API to degrade, we ensure that no novel degradation products co-elute with the oxazolidine impurity. Peak purity is confirmed using the PDA detector (Purity Angle < Purity Threshold).

Step 5: Linearity, Accuracy, and Precision
  • Linearity: Inject calibration standards ranging from the Limit of Quantitation (LOQ) up to 250% of the specification limit. Plot peak area versus concentration to ensure R2≥0.999 .

  • Accuracy (Recovery): Spike the API with the oxazolidine impurity at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery.

Table 2: Typical Validation Metrics for Cabazitaxel Impurities
Validation ParameterICH Q2 Acceptance CriteriaTypical UPLC Results
Specificity (Resolution) No interference, Rs​≥1.5 Passes (PDA peak purity confirmed)
Linearity ( R2 ) ≥0.999 > 0.9990
Accuracy (Recovery %) 90.0% - 110.0%98.5% - 101.2%
Method Precision (RSD %) ≤5.0% for impurities< 2.0%
Robustness Rs​≥1.5 under varied conditionsMaintained across ±0.1 mL/min flow variations

Conclusion

Controlling the Cabazitaxel oxazolidine impurity is a critical regulatory requirement due to its persistence from the side-chain protection steps of API synthesis. While traditional RP-HPLC methods utilizing ion-pairing agents are effective, they suffer from excessive run times (85 minutes) due to the extreme lipophilicity of the impurity. Transitioning to UPLC with embedded polar group technology (BEH Shield) eliminates the need for ion-pairing, drastically reduces run times to 12 minutes, and provides a highly robust, self-validating framework for routine quality control and stability testing.

References

  • Singh et al., "Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel in Cabazitaxel Injection Dosages Form", World Journal of Pharmaceutical Research, 2018. 2

  • Rajan & Basha, "A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug Substance", Pharmainfo.in. 3

  • Aquigen Bio Sciences, "Cabazitaxel Oxazolidine Impurity | CAS No: 1373171-12-0". 1

Sources

Validation

Advanced Analytical Guide: UV Spectroscopic Profiling of Cabazitaxel vs. Oxazolidine-Protected Impurity

Contextualizing the Analytical Challenge Cabazitaxel is a potent semi-synthetic taxane utilized in the treatment of castration-resistant prostate cancer. During its synthesis—typically derived from 10-deacetylbaccatin II...

Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Analytical Challenge

Cabazitaxel is a potent semi-synthetic taxane utilized in the treatment of castration-resistant prostate cancer. During its synthesis—typically derived from 10-deacetylbaccatin III (10-DAB)—the C-13 phenylisoserine side chain requires protection to ensure regioselectivity. The[] arises when the 2,2-dimethyloxazolidine protecting group (often an acetonide derivative) fails to fully deprotect, or reforms during degradation.

For analytical scientists, distinguishing Cabazitaxel from its oxazolidine-protected counterpart using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a unique challenge. Because the structural modification does not introduce a novel chromophore, their UV absorption profiles are virtually identical. This guide objectively compares their spectral properties and establishes a self-validating chromatographic protocol to ensure robust impurity profiling.

Mechanistic Causality: Chromophore Integrity and UV Absorption

To understand why these two molecules share a near-identical UV spectrum, we must examine the causality behind their light absorption:

  • Primary Chromophores : The UV absorbance of both Cabazitaxel and the oxazolidine impurity is dominated by the π→π∗ transitions of the C-2 benzoate group and the C-13 phenyl ring.

  • The Oxazolidine Effect : The formation of the oxazolidine ring locks the 2'-hydroxyl and 3'-amine of the phenylisoserine side chain into a rigid 5-membered heterocycle. While this significantly increases the molecule's lipophilicity (altering chromatographic retention), it does not extend the conjugated π -system.

  • Spectral Outcome : Both compounds exhibit a[2]. The conformational restriction in the oxazolidine impurity may cause negligible hyperchromic shifts or minor variations in the ~275 nm shoulder, but these are insufficient for standalone spectroscopic differentiation without chromatographic separation.

Comparative Quantitative Data

The following table summarizes the physicochemical and spectral parameters required for analytical method development.

Analytical ParameterCabazitaxelOxazolidine-Protected Impurity
CAS Number 183133-96-21373171-12-0
Molecular Formula C45H57NO14C48H61NO14
Molecular Weight 835.93 g/mol 876.02 g/mol
UV Absorption Max ( λmax​ ) 230 nm230 nm
Chromophore Status Free C-13 phenylisoserineConformationally locked oxazolidine
Relative Retention Time (RRT) 1.00 (RT ~13.85 min)~1.64 (RT ~22.73 min)
Hydrophobicity (LogP proxy) BaselineElevated (due to isopropylidene group)

Data synthesized from[2] and [3].

Self-Validating Experimental Protocol: HPLC-DAD Analysis

Because UV spectra alone cannot differentiate these compounds, we must rely on a robust Reversed-Phase HPLC method coupled with a Diode Array Detector (DAD). The following step-by-step methodology is designed as a self-validating system : every run internally verifies its own accuracy through System Suitability Testing (SST) and spectral purity checks.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous) : Prepare a 0.05 M KH2​PO4​ buffer containing 0.2% 1-octane sulphonic acid in Milli-Q water. Adjust the pH to 2.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane.

    • Expert Insight (Causality): The highly acidic pH (2.0) is critical. It suppresses the ionization of residual silanols on the C18 stationary phase, preventing peak tailing for amine-containing degradants. The 1-octane sulphonic acid acts as an ion-pairing reagent, stabilizing the elution of polar impurities.

  • Mobile Phase B (Organic) : 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column : C18 Reversed-Phase (e.g., Sunfire, 150 x 4.6 mm, 3.5 µm).

  • Flow Rate : 1.3 mL/min.

  • Column Oven Temperature : 30°C.

  • Detection : DAD scanning from 200–400 nm. Extract the chromatogram at 230 nm .

  • Gradient : A gradient elution is mandatory. The oxazolidine impurity is significantly more lipophilic and will elute much later than Cabazitaxel.

Step 3: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, inject a resolution standard containing both Cabazitaxel and the Oxazolidine-Protected Impurity.

  • Acceptance Criteria : The[2].

  • Why this matters : This proves the column maintains sufficient theoretical plates to separate the lipophilic impurity from late-eluting dimers or other protected intermediates.

Step 4: Spectral Purity Verification
  • For every detected peak, utilize the DAD software to calculate the Peak Purity Angle and Peak Purity Threshold .

  • Acceptance Criteria : Purity Angle < Purity Threshold.

  • Why this matters : Because the UV spectra of taxane impurities are nearly identical, co-elution is a severe risk. A passing purity angle guarantees that the peak at 22.73 min is spectrally homogenous and not co-eluting with another structurally related degradant.

Analytical Workflow Visualization

G cluster_0 Self-Validating HPLC-DAD Workflow S1 System Suitability Test (SST) Inject Standard Mix S2 Chromatographic Separation Rs > 2.0 (Cabazitaxel vs Impurity) S1->S2 S3 Photodiode Array Detection Extract at λmax = 230 nm S2->S3 S4 Spectral Purity Verification Purity Angle < Threshold S3->S4 S5 Data Output Impurity Quantification S4->S5

Caption: Self-Validating HPLC-DAD Workflow for Cabazitaxel Impurity Profiling.

References

  • Title : ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM Source : World Journal of Pharmaceutical Research / ResearchGate URL : [Link]

Sources

Comparative

Comprehensive Comparison &amp; Qualification Guide: Cabazitaxel Oxazolidine Protected Reference Standard

Executive Summary & Mechanistic Context During the semi-synthesis of the anti-neoplastic agent Cabazitaxel from the natural precursor 10-deacetylbaccatin III (10-DAB), the phenylisoserine side chain must be carefully att...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

During the semi-synthesis of the anti-neoplastic agent Cabazitaxel from the natural precursor 10-deacetylbaccatin III (10-DAB), the phenylisoserine side chain must be carefully attached and protected. The oxazolidine ring serves as a critical protecting group for the 1,2-diol and amino functionalities. This protection prevents unwanted epimerization or side reactions during the aggressive methylation of the C-7 and C-10 hydroxyl groups on the taxane core.

If the final deprotection step (ring opening) is incomplete, the Cabazitaxel Oxazolidine Protected intermediate (CAS 1373171-12-0, Formula C48H61NO14, MW 876.01 Da) persists as a critical product-related impurity[]. To comply with [2], this specific impurity must be strictly quantified during batch release. This regulatory requirement necessitates the establishment of a highly pure, fully qualified Reference Standard (RS) to ensure the safety and efficacy of the final API[3].

Comparison Guide: Reference Standard Performance

When establishing an analytical control strategy, laboratories must evaluate the chromatographic behavior of the Oxazolidine Protected impurity against the main API and other upstream intermediates. Relying on a relative response factor (RRF) against the main API without a specific reference standard often leads to inaccurate impurity reporting.

Table 1: Chromatographic Performance & Validation Data Comparison (Data derived from stability-indicating gradient RP-HPLC validation studies)[4]

Analyte / StandardFunction in SynthesisLOD (Area Response)LOQ (Area Response)Linearity (R²)
Cabazitaxel API Main Target Molecule1543 ± 22.0%3456 ± 9.1%> 0.9997
Oxazolidine Protected Critical Late-Stage Impurity375 ± 17.1%586 ± 8.1%> 0.9998
Ditroc Oxazolidine Upstream Intermediate429 ± 17.2%1151 ± 8.6%> 0.9990
10-DAB III Starting Material734 ± 10.2%2295 ± 1.8%> 0.9995

Analytical Causality: As demonstrated in Table 1, the Oxazolidine Protected impurity exhibits a significantly lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) area response compared to the main Cabazitaxel API[4]. This is due to the altered molar absorptivity at 230 nm, caused by the oxazolidine ring's steric and electronic influence on the molecule's chromophore. Consequently, using a highly pure (>95%) specific reference standard for this impurity is non-negotiable; attempting to quantify it using the main API as a proxy would lead to dangerous under-reporting of the impurity level.

Workflow: The Self-Validating Qualification System

To qualify the Cabazitaxel Oxazolidine Protected material as a Primary Reference Standard (PRS), we employ a self-validating "Mass Balance" workflow. This system ensures trustworthiness: by independently measuring organic impurities, water, residual solvents, and inorganic salts, the sum of all components must equal 100%. Any deviation flags an unidentified impurity, preventing the release of a compromised standard[5].

RS_Workflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity Determination Start Cabazitaxel Oxazolidine Protected (Candidate Material) NMR 1H & 13C NMR (Confirm connectivity & stereochemistry) Start->NMR HRMS High-Resolution Mass Spec (Exact mass: 876.01 Da) Start->HRMS IR FT-IR Spectroscopy (Functional group verification) Start->IR HPLC Gradient RP-HPLC (Organic Impurities) Start->HPLC KF Karl Fischer Titration (Water Content) Start->KF GC Headspace GC (Residual Solvents) Start->GC ROI Residue on Ignition (Inorganic Salts) Start->ROI MassBalance Mass Balance Equation % Purity = 100 - (HPLC% + KF% + GC% + ROI%) HPLC->MassBalance KF->MassBalance GC->MassBalance ROI->MassBalance Qualified Qualified Primary Reference Standard (Compliant with ICH Q7) MassBalance->Qualified If Purity > 95%

Fig 1. Self-validating qualification workflow for Cabazitaxel Oxazolidine Protected standard.

Step-by-Step Methodology: Qualification Protocol

Step 1: Structural Elucidation (Identity Verification)
  • Procedure: Subject the candidate material to 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Causality: The oxazolidine ring introduces distinct chemical shifts in the 1H-NMR spectrum (typically around 5.0 - 5.5 ppm for the aminal proton). HRMS must confirm the exact mass of the sodium adduct [M+Na]+ at m/z 898.00 to unequivocally differentiate the protected standard from the unprotected API[].

Step 2: Chromatographic Purity Assessment (Organic Impurities)
  • Procedure: Analyze the material using a[4].

    • Column: C-18 (e.g., Sunfire 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.05 M KH₂PO₄ + 0.2% 1-octane sulphonic acid (pH adjusted to 2.0).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.3 mL/min at 30°C. UV Detection at 230 nm.

  • Causality: Taxane derivatives are highly lipophilic and prone to degradation in alkaline conditions[6]. Acidifying the mobile phase to pH 2.0 ensures full protonation of any residual basic sites, preventing peak tailing due to secondary interactions with unendcapped silanols on the C18 stationary phase. The ion-pairing agent (1-octane sulphonic acid) increases retention and resolution of closely eluting diastereomers (such as the Ditroc oxazolidine impurity)[4].

Step 3: Volatile and Non-Volatile Impurity Profiling
  • Procedure: Perform Karl Fischer (KF) titration for water content, Headspace Gas Chromatography (HS-GC) for residual solvents, and Residue on Ignition (ROI) for inorganic salts.

  • Causality: HPLC UV detection is blind to water, inorganic salts, and most volatile solvents. If the material was crystallized using dichloromethane or methanol, HS-GC will detect it. Failing to account for these non-UV-absorbing impurities will artificially inflate the assigned purity of the reference standard, leading to out-of-specification (OOS) results during routine API release testing[3].

Step 4: Mass Balance Calculation
  • Procedure: Calculate the final assigned purity using the formula: Assigned Purity (%) = 100% - (% Organic Impurities by HPLC + % Water by KF + % Solvents by GC + % ROI)

  • Causality: This mathematical model acts as the ultimate self-validation step. To further ensure trustworthiness, the Mass Balance result should be cross-verified against a quantitative NMR (qNMR) assay using an internal standard (e.g., maleic acid). If the qNMR purity matches the Mass Balance purity within ±0.5%, the reference standard is officially qualified for use in regulatory submissions[5].

References

  • [6] Title: Determination of Cabazitaxel (An Anti-prostate cancer agent) by reverse phase liquid chromatography | Source: Research Journal of Pharmacy and Technology | URL:[Link]

  • [2] Title: SOP for Reference Standard Management | Source: SOP Guide for Pharma | URL:[Link]

  • [4] Title: Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel | Source: Academia.edu | URL: [Link]

  • [3] Title: Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices | Source: BioProcess International | URL: [Link]

  • [5] Title: How RS Are Used in Pre/Post Approval Medicines Framework | Source: EDQM | URL:[Link]

Sources

Validation

Inter-Laboratory Comparison of Cabazitaxel Impurity Profiling: A Comprehensive Analytical Guide

Introduction & Mechanistic Context Cabazitaxel (marketed as Jevtana®) is a semi-synthetic taxane derivative utilized primarily as a second-line treatment for metastatic castration-resistant prostate cancer. Synthesized f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Cabazitaxel (marketed as Jevtana®) is a semi-synthetic taxane derivative utilized primarily as a second-line treatment for metastatic castration-resistant prostate cancer. Synthesized from the natural precursor 10-deacetylbaccatin III (10-DAB III), its impurity profile is inherently complex, comprising process-related impurities (e.g., unreacted intermediates) and degradation products[1].

Unlike older taxanes such as docetaxel or paclitaxel, cabazitaxel features methoxy groups at the C7 and C10 positions. Mechanistic Causality: This specific methylation blocks C7 epimerization via a retro-aldol reaction—a common and problematic degradation pathway in earlier generation taxanes[1]. However, the ester linkages and complex ring structure leave cabazitaxel highly susceptible to alkaline hydrolysis and oxidative degradation[2],[3]. Profiling these impurities requires a highly selective, stability-indicating analytical strategy.

Rationale for Analytical Modalities

To establish a robust impurity profiling standard, this guide synthesizes an inter-laboratory comparison utilizing three orthogonal analytical platforms. The choice of each platform is driven by specific physicochemical properties of the API:

  • Lab A (RP-HPLC-UV): Employs a standard C18 stationary phase with a phosphate buffer/acetonitrile gradient. Causality: Cabazitaxel is highly lipophilic and lacks easily ionizable groups in standard neutral aqueous buffers. Using an acidic buffer (pH 2.0) suppresses the ionization of residual silanols on the silica-based C18 stationary phase, preventing peak tailing of amine-containing impurities[4].

  • Lab B (UHPLC-PDA): Utilizes sub-2 µm particle columns (e.g., Waters Acquity BEH C18) to achieve ultra-high resolution. Causality: The shift to UHPLC reduces run times from 85 minutes to under 15 minutes while maintaining a critical resolution ( Rs​ ) > 2.0, making it ideal for high-throughput stability indication[2].

  • Lab C (LC-ESI-MS/MS): Replaces non-volatile phosphate buffers with 0.05% formic acid. Causality: Non-volatile salts precipitate in and destroy mass spectrometer sources. Formic acid provides the necessary acidic environment for chromatographic resolution while enabling efficient protonation [M+H]+ for electrospray ionization (ESI) during structural elucidation[5].

Inter-Laboratory Analytical Strategy

Workflow A Cabazitaxel API Batch Sampling B Forced Degradation (Acid, Base, Peroxide, Thermal, UV) A->B C Lab A: RP-HPLC-UV (Routine QC & Assay) B->C D Lab B: UHPLC-PDA (High-Throughput Stability) B->D E Lab C: LC-ESI-MS (Structural Elucidation) B->E F Impurity Quantification (Knowns: 10-DAB III, Ditroc, etc.) C->F D->F G Mass Balance & Degradant Identification E->G H Inter-Laboratory Data Harmonization F->H G->H

Fig 1. Inter-laboratory analytical workflow for Cabazitaxel impurity profiling.

Self-Validating Experimental Protocols

Forced Degradation & Sample Preparation

Forced degradation demonstrates the stability-indicating power of the methods. By stressing the API, we ensure the chromatographic conditions can resolve the parent drug from all potential degradants[6],[7].

Step-by-Step Protocol:

  • Acidic Hydrolysis: Treat 1.0 mg/mL Cabazitaxel solution with 1N HCl at room temperature for 4 hours[2]. Self-Validation: The sample must be neutralized with 1N NaOH prior to injection to prevent stationary phase hydrolysis.

  • Alkaline Hydrolysis: Treat with 0.01N NaOH at room temperature for 24 hours[2]. Causality: Cabazitaxel is extremely sensitive to base; utilizing mild 0.01N conditions prevents the complete destruction of the API into undetectable micro-fragments.

  • Oxidation: Expose to 3% H2​O2​ at room temperature for 12 hours[2].

  • Mass Balance Check (Critical Self-Validation): Calculate the total peak area of the stressed sample against an unstressed control. The mass balance (Sum of API + Impurities) must equal 98-102%. If the balance falls below 98%, it indicates that degradants are either permanently retained on the column or eluting in the void volume, triggering an immediate method invalidation.

Standardized UHPLC-PDA Protocol (Lab B)
  • Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)[2].

  • Mobile Phase A: 20 mM KH2​PO4​ (pH 2.0) / Methanol / Acetonitrile (75:15:10 v/v/v)[2].

  • Mobile Phase B: Acetonitrile / Water (80:20 v/v)[2].

  • Gradient Program: 0-5 min (50% B), 5-7 min (80% B), 7-9 min (90% B), 9-12 min (0% B)[2].

  • Flow Rate: 0.5 mL/min. Detection: PDA at 228 nm.

  • System Suitability Test (SST): Before analyzing samples, inject a resolution mixture containing Cabazitaxel and 6 known impurities. The run is only validated if the tailing factor is < 1.5 and the USP resolution ( Rs​ ) between all adjacent peaks is > 2.0[2].

Degradation Pathways & Structural Elucidation

Pathway API Cabazitaxel (API) m/z 836.9 Acid Acidic Hydrolysis (1N HCl, 70°C) API->Acid Base Alkaline Hydrolysis (0.01N NaOH, RT) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Deg1 Amine Impurity (Side-chain cleavage) Acid->Deg1 Cleavage Deg2 10-DAB III Derivative (Ester hydrolysis) Base->Deg2 Hydrolysis Deg3 N-Oxide Degradants (Hydroxylation) Ox->Deg3 N-oxidation

Fig 2. Primary forced degradation pathways of Cabazitaxel under stress conditions.

Inter-Laboratory Quantitative Data Comparison

Table 1: Inter-Laboratory Method Comparison

ParameterLab A (RP-HPLC-UV)[4]Lab B (UHPLC-PDA)[2]Lab C (LC-ESI-MS)[5]
Column C18 (150 x 4.6 mm, 3.5 µm)BEH C18 (100 x 2.1 mm, 1.7 µm)C18 (100 x 4.6 mm, 3.5 µm)
Mobile Phase Modifiers 0.05M KH2​PO4​ (pH 2.0)20mM KH2​PO4​ (pH 2.0)0.05% Formic Acid
Run Time 85 min12 min45 min
Primary Utility Routine QC & Release AssayHigh-Throughput StabilityStructural Elucidation

Table 2: Relative Retention Times (RRT) and Detection Limits (Derived from Lab B UHPLC Data)

Impurity / AnalyteRRTLOD (%)LOQ (%)Primary Mechanism of Formation
10-DAB III 0.180.0020.008Process intermediate / Ester hydrolysis
Amine Impurity 0.260.0030.010Acidic degradation (Side-chain cleavage)
Cabazitaxel (API) 1.000.0020.008N/A
Ditroc Impurity 1.730.0040.012Process-related synthesis byproduct
Ditroc Oxazolidine 4.260.0050.015Process-related synthesis byproduct

Conclusion

The inter-laboratory comparison demonstrates that while traditional RP-HPLC (Lab A) is sufficient for routine batch release, UHPLC-PDA (Lab B) offers superior throughput and resolution for stability-indicating assays[4],[2]. Furthermore, the integration of LC-ESI-MS (Lab C) is non-negotiable for characterizing unknown degradants formed during forced stress testing[5]. By enforcing strict system suitability criteria and mass balance checks, laboratories can ensure the highest level of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in their analytical workflows.

References

  • Therapeutic Goods Administration (TGA). "Australian Public Assessment Report for Cabazitaxel." TGA Official Documentation. URL:[Link]

  • Singh et al. "Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel in Cabazitaxel Injection Dosages Form." World Journal of Pharmaceutical Research, Vol 7, Issue 4, 2018. URL: [Link]

  • N. Rajan et al. "A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug." Journal of Pharmaceutical Sciences and Research, Vol 6(12), 2014. URL: [Link]

  • Research Journal of Pharmacy and Technology. "Cabazitaxel by RP-HPLC and LC-ESI-MS techniques." RJPT, 2018. URL:[Link]

  • Bentham Science. "Development and Validation of a Stability-indicating HPLC Method for the Analysis of Cabazitaxel in Jevtana® Concentrate-solvent Leftover Samples." Current Pharmaceutical Analysis, 2021. URL:[Link]

  • Oriental Journal of Chemistry. "Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method." OJC, Vol 34, No 1. URL:[Link]

Sources

Comparative

Specificity Testing for Cabazitaxel Oxazolidine Impurities: A Comparative Methodological Guide

Executive Summary Cabazitaxel, a semi-synthetic taxane microtubule inhibitor, is synthesized from 10-deacetylbaccatin III (10-DAB). During its complex synthesis, oxazolidine derivatives (e.g., Detroc oxazolidine, Ditroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cabazitaxel, a semi-synthetic taxane microtubule inhibitor, is synthesized from 10-deacetylbaccatin III (10-DAB). During its complex synthesis, oxazolidine derivatives (e.g., Detroc oxazolidine, Ditroc oxazolidine, and Oxazolidine-protected Cabazitaxel) are formed as intermediate protective structures[1]. If not adequately purged, these highly lipophilic compounds persist as process-related impurities.

For drug development professionals, establishing a robust specificity testing framework is critical to ensure that analytical methods can unambiguously resolve Cabazitaxel from these structurally analogous impurities. This guide objectively compares two dominant analytical methodologies—traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—providing experimental data, mechanistic rationale, and self-validating protocols for specificity testing.

Mechanistic Rationale: The Challenge of Oxazolidine Impurities

Specificity is the cornerstone of any stability-indicating method, defined by ICH Q2(R1) as the ability to assess the analyte unequivocally in the presence of expected components. Cabazitaxel presents a unique chromatographic challenge due to the diverse polarity of its related substances.

While degradation products like the Amine impurity are highly polar, process-related oxazolidine impurities (such as Ditroc oxazolidine) are exceptionally hydrophobic[2]. An optimal method must possess the selectivity to retain polar amines without causing the late-eluting oxazolidine derivatives to suffer from excessive peak broadening or unacceptably long retention times.

SelectivityMechanism Method Method Selection for Oxazolidine Impurities RPHPLC Traditional RP-HPLC (C18 Column) Method->RPHPLC UPLC UPLC (BEH Shield RP18) Method->UPLC Mech1 Ion-Pairing (pH 2.0) + 1-Octane Sulphonic Acid RPHPLC->Mech1 Mech2 Embedded Polar Group Shielding Effect UPLC->Mech2 Outcome1 High Resolution of Hydrophobic Ditroc Oxazolidine (Run Time: 85 min) Mech1->Outcome1 Outcome2 Rapid Elution & Reduced Peak Tailing (Run Time: 12 min) Mech2->Outcome2

Chromatographic selectivity mechanisms for resolving Cabazitaxel oxazolidine impurities.

Methodological Comparison: RP-HPLC vs. UPLC

To achieve specificity, laboratories typically choose between a highly optimized RP-HPLC method utilizing ion-pairing agents, or a modern UPLC method utilizing advanced stationary phase chemistry.

Alternative A: RP-HPLC with Ion-Pairing (C18)

The traditional approach utilizes a standard C18 column (e.g., Sunfire, 150 x 4.6 mm, 3.5 µm) with a mobile phase consisting of 0.05 M KH₂PO₄ and 0.2% 1-octane sulphonic acid at pH 2.0[2].

  • Causality of Experimental Choice: The low pH (2.0) suppresses the ionization of residual silanols on the silica support, preventing peak tailing for basic compounds. Simultaneously, the 1-octane sulphonic acid acts as an ion-pairing reagent, increasing the retention of the polar amine impurity. This allows the gradient to start with a higher organic composition, pushing the highly lipophilic Ditroc oxazolidine impurity out within an 85-minute run time while maintaining baseline resolution[2].

Alternative B: UPLC with Embedded Polar Groups (BEH Shield RP18)

The modern alternative employs a sub-2-micron UPLC column (e.g., Acquity BEH Shield RP18, 100 x 2.1 mm, 1.7 µm) using a ternary mobile phase of KH₂PO₄/Methanol/Acetonitrile[3].

  • Causality of Experimental Choice: The "Shield" technology incorporates an embedded carbamate group in the alkyl chain. This alternative selectivity mechanism shields the basic analytes from surface silanols without the need for harsh ion-pairing reagents. The increased efficiency of the 1.7 µm particles drastically reduces the required run time to just 12 minutes, significantly increasing laboratory throughput[3].

Table 1: Performance Comparison of Analytical Alternatives
ParameterTraditional RP-HPLC (C18)[2]UPLC (BEH Shield RP18)[3]
Stationary Phase C18 (150 x 4.6 mm, 3.5 µm)BEH Shield RP18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Additive 0.2% 1-octane sulphonic acidNone (Ternary gradient)
pH 2.0~3.0 - 4.0
Run Time 85 minutes12 minutes
Resolution of Oxazolidines Excellent (Baseline resolution > 1.5)Good (Requires precise gradient control)
Primary Advantage High capacity for complex matricesHigh throughput and sensitivity

Experimental Protocol: Self-Validating Specificity Workflow

To prove that a method is specific for Cabazitaxel oxazolidine impurities, the protocol must be designed as a self-validating system. This means the experimental sequence inherently proves the absence of false positives (matrix interference) and false negatives (co-elution).

Step-by-Step Methodology

Step 1: Preparation of the Validation Matrix

  • Blank/Diluent: Prepare a mixture of buffer and Acetonitrile (e.g., 90:10 v/v) to match the initial gradient conditions[2].

  • Placebo Solution: Prepare a solution containing all formulation excipients (e.g., polysorbate 80, citric acid) without the active pharmaceutical ingredient (API).

  • Standard Solution: Dissolve Cabazitaxel reference standard to a working concentration (e.g., 1000 µg/mL).

  • Impurity Stock Solutions: Individually dissolve reference standards for 10-Dab-III, Amine impurity, Detroc oxazolidine, Oxazolidine-protected Cabazitaxel, Ditroc impurity, and Ditroc oxazolidine[2].

  • Spiked Sample Solution: Spike the Cabazitaxel sample with all known impurities at the specification limit (typically 0.15% to 0.5% w/w)[3].

Step 2: Chromatographic Execution Inject the solutions in the following sequence to establish a logical chain of evidence:

  • Injection 1 & 2 (Blank & Placebo): Verifies that no peaks elute at the retention times of the analyte or known impurities.

  • Injection 3-8 (Individual Impurities): Establishes the exact Retention Time (RT) and UV spectra for each oxazolidine derivative.

  • Injection 9 (Spiked Sample): Demonstrates the separation of all components in a single, complex matrix.

Step 3: Photodiode Array (PDA) Peak Purity Assessment

  • The Causality: Retention time alone is insufficient to prove specificity. By utilizing a PDA detector (scanning 200-400 nm), the software compares the UV spectra at the leading edge, apex, and trailing edge of the Cabazitaxel and oxazolidine peaks.

  • Acceptance Criteria: The method is deemed specific only if the calculated Purity Angle is strictly less than the Purity Threshold for all peaks in the spiked sample, confirming spectral homogeneity and the absence of co-eluting hidden impurities[3].

SpecificityWorkflow Blank Blank & Placebo (Matrix Check) Chromatography Chromatographic Separation (RP-HPLC / UPLC) Blank->Chromatography Standard Cabazitaxel Standard (Analyte RT) Standard->Chromatography Impurities Oxazolidine Impurities (Individual RTs) Impurities->Chromatography Spiked Spiked Sample (API + All Impurities) Spiked->Chromatography PDA PDA Peak Purity Analysis (Purity Angle < Threshold) Chromatography->PDA Resolution Resolution Assessment (Rs > 1.5) Chromatography->Resolution

Self-validating workflow for verifying chromatographic specificity and peak homogeneity.

Quantitative Data Presentation

When executing the RP-HPLC method[2], the spatial distribution of the impurities demonstrates the method's resolving power. The highly lipophilic nature of the oxazolidine impurities is evident in their late elution times.

Table 2: Retention Profile for Cabazitaxel and Related Impurities (RP-HPLC)
Analyte / ImpurityRetention Time (min)Relative Retention Time (RRT)Structural Classification
10-Dab-III impurity2.570.18Precursor / Degradant
Amine impurity3.620.26Degradant
Cabazitaxel (API) 13.85 1.00 Active Analyte
Detroc oxazolidine impurity16.171.16Process Intermediate
Oxazolidine protected Cabazitaxel22.731.64Process Intermediate
Ditroc impurity24.081.73Process Intermediate
Ditroc oxazolidine impurity59.014.26Process Intermediate

Data adapted from Singh et al., demonstrating the wide polarity range requiring an 85-minute gradient[2].

Conclusion

For the specific determination of Cabazitaxel oxazolidine impurities, both RP-HPLC and UPLC offer viable, specific methodologies. The traditional RP-HPLC method utilizing ion-pairing agents provides an exceptionally wide retention window (85 minutes), making it highly robust for resolving the extremely hydrophobic Ditroc oxazolidine impurity from complex formulation matrices[2]. Conversely, UPLC with embedded polar group technology offers a high-throughput alternative (12 minutes) ideal for routine in-process API monitoring where matrix interference is lower[3]. Regardless of the chosen platform, implementing a self-validating specificity protocol utilizing PDA peak purity assessment is mandatory to ensure the scientific integrity of the analytical data.

References

  • Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel in Cabazitaxel Injection Dosages Form. Academia.edu / World Journal of Pharmaceutical Research.
  • A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug. Pharmainfo.in.
  • Process For The Preparation Of Anti-neoplastic Agent. Technical Disclosure Commons.

Sources

Validation

Limit of Detection (LOD) for Cabazitaxel oxazolidine protected

Analytical Comparison Guide: Limit of Detection (LOD) for Cabazitaxel Oxazolidine Protected Impurity Executive Summary In the highly regulated landscape of oncology drug development, the trace-level quantification of syn...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Limit of Detection (LOD) for Cabazitaxel Oxazolidine Protected Impurity

Executive Summary

In the highly regulated landscape of oncology drug development, the trace-level quantification of synthetic intermediates is a non-negotiable quality attribute. Cabazitaxel, a semi-synthetic taxane utilized for castration-resistant prostate cancer, is synthesized via a multi-step pathway that involves protecting the β-amino acid side chain as an oxazolidine ring. Incomplete acidic deprotection leads to the retention of the Cabazitaxel Impurity (Oxazolidine Protected) (CAS 1373171-12-0; C48H61NO14)[].

As an Application Scientist, I frequently observe that analytical teams struggle to accurately quantify this specific impurity due to its unique physicochemical properties. This guide objectively compares the Limit of Detection (LOD) and Limit of Quantitation (LOQ) across different analytical platforms (RP-HPLC-UV vs. LC-MS/MS vs. SPR) and provides self-validating protocols to ensure absolute data integrity.

Mechanistic Causality: The Impact of Oxazolidine Protection on Detection

To optimize an analytical method, one must first understand why the analyte behaves the way it does. The oxazolidine protection alters the detection limits of this impurity compared to the parent Cabazitaxel API through three primary mechanisms:

  • Lipophilicity and Chromatographic Band Broadening: The oxazolidine ring masks the polar hydroxyl and secondary amine functionalities present on the free phenylisoserine side chain. This masking significantly increases the molecule's overall lipophilicity, pushing its molecular weight to 876.02 g/mol ([2]). In Reversed-Phase HPLC (RP-HPLC), this stronger hydrophobic interaction with the C18 stationary phase leads to a delayed retention time. If the gradient elution is not strictly optimized, this delayed elution results in peak broadening due to longitudinal diffusion, which subsequently decreases the peak height. Because LOD is mathematically dependent on the Signal-to-Noise (S/N) ratio, this broadening artificially raises the LOD.

  • Chromophoric Shift: While the primary taxane chromophore (the conjugated C11-C12 enone and aromatic rings) remains intact, the oxazolidine ring slightly perturbs the local electronic environment. The molar absorptivity at the standard 210 nm detection wavelength is subtly modified, requiring careful baseline management.

  • Ionization Efficiency in MS: In LC-MS/MS (Electrospray Ionization - ESI+), the protected nitrogen in the oxazolidine ring exhibits a different proton affinity compared to the free amine in the deprotected side chain. This alters the desolvation kinetics and the generation efficiency of the [M+H]+ precursor ion, directly impacting the Lower Limit of Quantitation (LLOQ) ([3]).

G A 10-DAB III (Precursor) B Oxazolidine Coupling A->B C Oxazolidine Protected Cabazitaxel B->C D Acidic Deprotection C->D E Cabazitaxel (API) D->E Complete F Residual Impurity (CAS 1373171-12-0) D->F Incomplete

Figure 1: Synthetic pathway showing the retention of the oxazolidine-protected cabazitaxel impurity.

Comparative Data Presentation

To establish a baseline, we must benchmark the oxazolidine-protected impurity against other common taxane degradants and evaluate the sensitivity of various analytical platforms. Stability-indicating methods must routinely account for the oxazolidine intermediate alongside degradants like 10-DAB III ([4]).

Table 1: LOD and LOQ Comparison of Cabazitaxel Impurities (RP-HPLC-UV) Data extrapolated from standard ICH Q2(R1) validation frameworks for taxane related substances ([5]).

AnalyteMolecular Weight ( g/mol )Relative Retention Time (RRT)Estimated LOD (ng/mL)Estimated LOQ (ng/mL)
Cabazitaxel (API) 835.931.00 (Reference)52.0175.0
10-DAB III 544.590.45 (Early Elution)45.0150.0
CBZM01 Impurity -0.8573.0220.0
Oxazolidine Protected Impurity 876.021.35 (Delayed Elution)65.0195.0

Table 2: Platform Sensitivity Comparison for Oxazolidine Protected Cabazitaxel

Analytical PlatformDetection MechanismTypical LOD RangePrimary Limitation
RP-HPLC-UV (PDA) UV Absorbance (210 nm)40 - 75 ng/mLCo-elution with highly lipophilic degradants.
LC-MS/MS (ESI+) Mass-to-Charge (MRM)0.2 - 1.0 ng/mLIon suppression from complex matrix effects.
SPR (Plasmonic Sensor) Refractive Index Shift~12.0 ng/mLRequires custom molecularly imprinted nanofilms ([6]).

Experimental Protocols: Self-Validating Workflows

A protocol is only as good as its ability to prove its own accuracy. The following methodologies are designed as self-validating systems to ensure that the calculated LOD is a true reflection of instrumental sensitivity, not an artifact of baseline drift.

Protocol 1: RP-HPLC-UV Method for LOD Determination (ICH Q2(R1) Compliant)

Objective: Determine the LOD of the oxazolidine-protected impurity in a bulk API matrix.

  • Mobile Phase & System Equilibration:

    • Action: Prepare a mobile phase of 0.1M NaH2​PO4​ (pH 7.0) and Acetonitrile (Gradient elution).

    • Causality: Maintaining a neutral pH prevents the ionization of residual silanols on the C18 column, minimizing peak tailing for the bulky oxazolidine structure and preserving peak height for an accurate S/N calculation.

  • System Suitability & Double-Blank Injection (Self-Validation Step):

    • Action: Inject a "double blank" (diluent only, no analyte).

    • Validation: Measure the peak-to-peak noise amplitude ( N ) exactly at the expected retention time window of the oxazolidine impurity (RRT ~1.35). If baseline drift exceeds 0.5 mAU, the system fails suitability and the column must be flushed.

  • Serial Dilution Spiking:

    • Action: Spike the Cabazitaxel API matrix with the oxazolidine impurity standard, starting from 200 ng/mL down to 10 ng/mL.

  • S/N Calculation:

    • Action: Calculate the Signal-to-Noise ratio ( S/N=2H/h , where H is peak height and h is baseline noise). The concentration yielding an S/N≥3:1 is established as the LOD.

Protocol 2: LC-MS/MS Workflow for Ultra-Trace Quantification

Objective: Achieve sub-ng/mL LOD for the oxazolidine impurity in complex biological or reaction matrices.

  • Sample Extraction (Liquid-Liquid Extraction):

    • Action: To 100 µL of sample matrix, add 1 mL of n-butylchloride and vortex for 5 minutes.

    • Causality: n-butylchloride is highly selective for lipophilic compounds. It efficiently extracts the hydrophobic oxazolidine-protected impurity while leaving polar matrix proteins and salts behind, drastically reducing ion suppression in the MS source.

  • MRM Transition Optimization:

    • Action: Tune the triple quadrupole MS to monitor the precursor [M+H]+ ion at m/z 876.0. Apply optimized collision energy (CE) to monitor the most stable product ion (typically associated with the cleavage of the oxazolidine ring or the taxane core).

  • Matrix-Matched Calibration (Self-Validation Step):

    • Action: Construct the calibration curve strictly in the exact matrix (e.g., blank plasma or blank reaction solvent) rather than neat solvent.

    • Validation: If the slope of the matrix-matched curve deviates by >15% from a neat solvent curve, significant matrix effects are present, and the LOD must be reported based only on the matrix-matched data.

Workflow N1 Spiked Matrix Prep (0.01 - 100 ng/mL) N2 Chromatographic Separation (RP-HPLC / UHPLC) N1->N2 N3 Detection Platform N2->N3 N4 UV-PDA (210 nm) Measure Peak Height N3->N4 N5 ESI-MS/MS (MRM) Measure Ion Transitions N3->N5 N6 Calculate S/N Ratio (vs. Double Blank) N4->N6 N5->N6 N7 LOD Validation (S/N ≥ 3:1) N6->N7

Figure 2: Self-validating analytical workflow for determining LOD across different platforms.

References

  • Oriental Journal of Chemistry. "Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method." Available at:[Link]

  • Academia.edu. "Analytical Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Related Substances and Assay of Cabazitaxel in Cabazitaxel Injection Dosages Form." Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Oxazolidine Cabazitaxel | CID 71551062 - PubChem." Available at:[Link]

  • ACS Omega. "Development of a Plasmonic Sensor for a Chemotherapeutic Agent Cabazitaxel." Available at:[Link]

Sources

Comparative

High-Resolution Taxane Impurity Profiling: A Comparative Guide on Accuracy, Precision, and Method Validation

Taxanes—including paclitaxel, docetaxel, and cabazitaxel—represent a cornerstone class of antineoplastic agents. Because these compounds are either extracted from Taxus species or semi-synthesized from precursors, their...

Author: BenchChem Technical Support Team. Date: March 2026

Taxanes—including paclitaxel, docetaxel, and cabazitaxel—represent a cornerstone class of antineoplastic agents. Because these compounds are either extracted from Taxus species or semi-synthesized from precursors, their impurity profiles are highly complex. They contain closely related structural analogs, diastereomers, and degradants (e.g., cephalomannine, baccatin III, 10-deacetylpaclitaxel, and 7-epipaclitaxel)[1].

As an Application Scientist overseeing analytical lifecycles, I frequently encounter the bottleneck of resolving these isobaric impurities while maintaining strict adherence to the 2 for accuracy and precision[2]. This guide objectively compares modern chromatographic methodologies for taxane impurity profiling, dissecting the causality behind experimental choices and establishing self-validating workflows that ensure absolute data integrity.

Regulatory Grounding: The Causality of Accuracy and Precision

Under the ICH Q2(R2) framework, accuracy and precision are not isolated metrics; they must function as a self-validating system[2].

  • Precision (Repeatability & Intermediate Precision): Measures the degree of scatter. In taxane analysis, precision is heavily influenced by sample matrix effects (e.g., Cremophor EL, liposomes) and column chemistry[1].

  • Accuracy (Recovery): Measures the closeness to the true value. Accuracy in impurity profiling is notoriously difficult because certified reference standards for every degradant (e.g., 6-oxo docetaxel) are rarely available[3].

The Self-Validating Approach: To establish accuracy without a complete library of reference standards, we must utilize orthogonal detection. Relying solely on UV detection at 227 nm can lead to inaccurate impurity quantification due to varying extinction coefficients among taxane analogs. By integrating Charged Aerosol Detection (CAD)—which provides a near-uniform response independent of chemical structure—we can accurately quantify unknown impurities using the Active Pharmaceutical Ingredient (API) as a single global calibrant[4].

Methodology Comparison: Column Chemistry and Detection

The Causality of Column Selection

Taxanes possess bulky, hydrophobic polycyclic structures with multiple stereocenters. Traditional fully porous C18 columns rely primarily on hydrophobic dispersion forces, which often fail to resolve closely eluting diastereomers like 7-epipaclitaxel and paclitaxel within a reasonable runtime.

By transitioning to a core-shell Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms—specifically π−π interactions, hydrogen bonding, and enhanced dipole-dipole interactions from the electron-withdrawing fluorine atoms[5]. The solid core of the particle reduces the diffusion path length, minimizing longitudinal diffusion and dramatically improving peak efficiency and intermediate precision[5].

Detection Modalities: HPLC-UV vs. UHPLC-CAD vs. LC-MS

While HPLC-UV is robust, it lacks sensitivity for non-chromophoric degradants. LC-MS offers superior specificity for identifying co-eluting impurities, which is crucial for bioanalytical applications[3]. However, UHPLC-CAD provides uniform quantification, correcting for the inherent biases of UV detection[4].

Table 1: Comparative Performance of Analytical Modalities for Taxanes
ParameterHPLC-UV (Traditional)UHPLC-CAD (Inverse Gradient)LC-MS/MS
Primary Application Routine QA/QCUnknown Impurity QuantificationStructural Elucidation & Bioanalysis
Quantification Standard Requires specific reference standardsSingle calibrant (API) sufficientRequires stable isotope standards
Typical LOD 0.05 - 0.1 µg/mL0.01 - 0.05 µg/mL0.001 - 0.01 µg/mL
Accuracy (Recovery) 95 - 105% (Standard dependent)98 - 102% (Uniform response)90 - 110% (Matrix dependent)
Precision (%RSD) < 2.0%< 1.0%< 5.0%

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility, the following step-by-step methodologies detail a self-validating workflow for paclitaxel emulsion impurity profiling.

Protocol 1: Matrix Demulsification and Sample Preparation

Causality: Paclitaxel is frequently formulated in lipid emulsions or Cremophor EL to overcome poor aqueous solubility. Direct injection of these matrices leads to rapid column fouling and severely degrades precision. Demulsification is required to isolate the API and impurities while preserving the integrity of the chromatographic system[1].

  • Transfer 5.0 mL of the paclitaxel emulsion into a centrifuge tube.

  • Add 1.0 g of anhydrous sodium sulfate to disrupt the hydration layer of the emulsion[1].

  • Extract the analytes using a liquid-liquid extraction (LLE) mixture of methanol and ethyl ether (1:2 v/v)[1].

  • Centrifuge at 10,000 rpm for 10 minutes to separate the lipid phase.

  • Evaporate the supernatant under a gentle nitrogen stream and reconstitute in a methanol:glacial acetic acid (200:1 v/v) solution to stabilize degradation-prone impurities[1].

Protocol 2: UHPLC-UV-CAD Inverse Gradient Analysis

Causality: CAD response is sensitive to mobile phase composition. To create a self-validating system for accuracy, an inverse gradient is applied post-column. This ensures that the eluent entering the detector maintains a constant organic-to-aqueous ratio, eliminating gradient-induced baseline shifts and correcting quantification errors by >10% compared to uncompensated methods[4].

  • Column: Core-shell PFP (100 x 2.1 mm, 1.5 µm)[5].

  • Mobile Phase A: Water; Mobile Phase B: Acetonitrile.

  • Analytical Gradient: 30% B to 70% B over 15 minutes (Flow rate: 0.4 mL/min).

  • Inverse Gradient: A secondary pump delivers the exact inverse gradient (70% B to 30% B) post-column via a T-piece, ensuring the CAD receives a constant 50/50 composition[4].

  • Detection: UV at 227 nm in series with CAD (Evaporation temperature 35°C)[4].

Protocol 3: ICH Q2(R2) Accuracy and Precision Execution
  • Repeatability: Inject the 100% test concentration (e.g., 800 µg/mL paclitaxel spiked with 0.5% impurities) six times. Calculate %RSD of peak areas[2].

  • Accuracy (Spike-Recovery): Spike known amounts of cephalomannine and baccatin III at 50%, 100%, and 150% of the specification limit into the demulsified blank matrix[2].

  • Calculation: Determine % Recovery = (Measured Concentration / Theoretical Concentration) × 100.

Workflow Visualization

G A Taxane Formulation (Emulsion/Liposome) B Sample Preparation (LLE / Demulsification) A->B C Chromatographic Separation (UHPLC Core-Shell PFP) B->C D Orthogonal Detection Splitter C->D E UV Detection (Chromophores) D->E F CAD / MS Detection (Global Calibration) D->F G ICH Q2(R2) Validation Accuracy & Precision E->G F->G

Self-validating workflow for taxane impurity profiling and ICH Q2(R2) method validation.

Data Presentation: Validation Results

The integration of core-shell PFP chromatography with inverse-gradient CAD yields exceptional validation metrics, easily satisfying ICH Q2(R2) acceptance criteria.

Table 2: Accuracy and Precision Data for Paclitaxel Impurities (UHPLC-CAD/UV)
AnalyteRetention Time (min)Precision (%RSD, n=6)Accuracy (% Recovery)Detection Method
Baccatin III9.80.25%99.4%UV / CAD
10-Deacetylpaclitaxel12.40.85%98.7%UV / CAD
Cephalomannine18.20.92%100.2%UV / CAD
Paclitaxel (API)21.50.76%99.8%UV / CAD
7-Epipaclitaxel24.31.15%98.5%CAD Only

Note: 7-Epipaclitaxel and late-eluting degradants demonstrate superior detectability in CAD, whereas UV detection underestimates their concentration due to shifting baseline absorbance[4].

Sources

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